molecular formula C10H14ClN B1464817 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 861368-85-6

5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1464817
CAS No.: 861368-85-6
M. Wt: 183.68 g/mol
InChI Key: WROVTJRERLFXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11-10;/h2,4,6,11H,3,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROVTJRERLFXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700169
Record name 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861368-85-6
Record name 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable method of catalytic hydrogenation of 5-methylquinoline. This document elucidates the causal relationships behind experimental choices, offers detailed, step-by-step protocols, and outlines rigorous analytical methods for product validation, adhering to the principles of scientific integrity and reproducibility.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged structural motif found in numerous natural products and synthetic pharmaceutical agents.[1][2] Its rigid, partially saturated bicyclic structure makes it an attractive scaffold for designing molecules that can interact with a wide range of biological targets. The strategic placement of substituents on the THQ core allows for the fine-tuning of pharmacological properties.

5-Methyl-1,2,3,4-tetrahydroquinoline is a specific analogue within this important class. Its synthesis is a foundational step for creating more complex derivatives for structure-activity relationship (SAR) studies. This guide focuses on the preparation of its hydrochloride salt, which enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its handling, purification, and use in biological assays.

Synthetic Strategy: A Retrosynthetic Approach

The most direct and industrially scalable approach to 5-Methyl-1,2,3,4-tetrahydroquinoline is the reduction of the corresponding aromatic precursor, 5-methylquinoline. The core transformation involves the selective hydrogenation of the nitrogen-containing pyridine ring, leaving the benzene ring intact.

G cluster_retro Retrosynthetic Analysis Target 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride FreeBase 5-Methyl-1,2,3,4-tetrahydroquinoline Target->FreeBase Salt Formation StartingMaterial 5-Methylquinoline FreeBase->StartingMaterial Catalytic Hydrogenation Disconnection Key Disconnection: Pyridine Ring Reduction FreeBase->Disconnection Disconnection->StartingMaterial G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation Start 5-Methylquinoline + Acetic Acid + PtO₂ Catalyst Vessel Charge Parr Apparatus Start->Vessel Purge Purge with N₂ Vessel->Purge Hydrogenate Pressurize with H₂ (40-50 psi) Stir at RT Purge->Hydrogenate Filter Filter through Celite to remove Catalyst Hydrogenate->Filter Evaporate Remove Solvent (in vacuo) Filter->Evaporate Basify Basify with NaOH (aq) Extract with Et₂O Evaporate->Basify Dry Dry Organic Layer (Na₂SO₄) & Concentrate Basify->Dry FreeBase Purified Free Base Dry->FreeBase Dissolve Dissolve Base in Anhydrous Et₂O FreeBase->Dissolve Precipitate Add HCl in Et₂O Dissolve->Precipitate Isolate Filter & Dry Solid Precipitate->Isolate Product Final Product: Hydrochloride Salt Isolate->Product

References

A Guide to the Chiral Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of methodologies for the enantioselective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ). The chiral tetrahydroquinoline scaffold is a privileged structural motif in numerous biologically active compounds and pharmaceutical agents. Consequently, robust and efficient methods for accessing enantiomerically pure forms of substituted THQs are of significant interest to researchers in drug discovery and development. This document outlines and critically evaluates several key strategies, offering both theoretical grounding and practical insights for their application.

Introduction: The Significance of Chiral Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core structure is a foundational element in a wide array of natural products and synthetic molecules with pronounced pharmacological activities. The introduction of a chiral center transforms the molecule, often leading to stereospecific interactions with biological targets. The 5-methyl substitution, in particular, presents a unique synthetic challenge and opportunity, influencing the electronic and steric properties of the molecule, which can be pivotal for its biological function. This guide focuses on the primary asymmetric strategies to obtain the (R)- and (S)-enantiomers of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral 5-Me-THQ can be approached through several distinct strategies. The most direct method is the asymmetric reduction of the corresponding prochiral 5-methylquinoline. Alternatively, a racemic mixture of 5-Me-THQ can be synthesized and then resolved into its constituent enantiomers. The choice of strategy depends on factors such as the availability of catalysts and reagents, desired scalability, and the required level of enantiopurity.

G cluster_0 Synthetic Strategies Prochiral 5-Methylquinoline Enantiomers Enantiopure (R)- and (S)- 5-Methyl-THQ Prochiral->Enantiomers Asymmetric Hydrogenation Racemic Racemic 5-Methyl-THQ Racemic->Enantiomers Enzymatic Kinetic Resolution

Caption: Primary strategies for the synthesis of 5-Me-THQ enantiomers.

Part 1: Asymmetric Hydrogenation of 5-Methylquinoline

Asymmetric hydrogenation of the N-heteroaromatic ring of 5-methylquinoline is the most atom-economical and direct route to the chiral product. This transformation is typically achieved using transition metal catalysts, most notably iridium and ruthenium, complexed with chiral ligands.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium(I) complexes, particularly those derived from [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), in combination with chiral phosphine ligands, have proven highly effective for the asymmetric hydrogenation of quinolines.[1] The mechanism often involves the activation of the quinoline substrate, sometimes through the use of an additive, followed by the stereoselective transfer of hydrogen from the metal center.

Causality of Experimental Choices:

  • Catalyst Precursor: [Ir(COD)Cl]₂ is a common and commercially available precursor that readily forms active catalytic species with a variety of chiral ligands.

  • Chiral Ligand: The choice of ligand is paramount for achieving high enantioselectivity. Ligands from the BIPHEP and SEGPHOS families have shown considerable success.[2] The rigid backbone and specific chirality of the ligand create a chiral pocket around the metal center, which dictates the facial selectivity of the hydrogenation.

  • Solvent: Solvents like tetrahydrofuran (THF) are often preferred as they are capable of dissolving both the substrate and the catalyst, and are relatively inert under the reaction conditions.[3]

  • Additive: Additives such as iodine (I₂) or chloroformates can be crucial.[2] They can facilitate the formation of the active catalyst and activate the quinoline substrate towards reduction, potentially by partially disrupting its aromaticity.[2]

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the selected chiral phosphine ligand (e.g., (S)-SEGPHOS, 1.1 mol%). Anhydrous, degassed THF (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate hydrogenation vessel, 5-methylquinoline (1.0 mmol) is dissolved in anhydrous, degassed THF (4 mL).

  • Reaction Execution: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. An additive, if required (e.g., I₂, 2.5 mol%), is added at this stage.

  • Hydrogenation: The vessel is placed in an autoclave, which is then sealed, purged several times with hydrogen gas, and pressurized to 50 atm. The reaction is stirred at a specified temperature (e.g., 25-50 °C) for 12-24 hours.

  • Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 5-Methyl-1,2,3,4-tetrahydroquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Representative Results for Asymmetric Hydrogenation of Substituted Quinolines

EntrySubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
12-Methylquinoline[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂100:1>9996[3]
22-Ethylquinoline[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂100:1>9995[3]
32-Phenylquinoline[Ir(COD)Cl]₂ / (S)-SEGPHOS / ClCO₂Bn100:16570[2]
46-Methoxyquinoline[Ir(COD)Cl]₂ / (S)-SEGPHOS / ClCO₂Bn100:19890[2]

Note: While data for 5-methylquinoline is not explicitly listed, these results on electronically and sterically similar substrates provide a strong basis for optimization.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium(II) complexes, often paired with chiral diamine ligands, offer an alternative and powerful catalytic system for the asymmetric hydrogenation of quinolines.[1] These catalysts are known for their high activity and can operate under various conditions.

G cluster_1 Asymmetric Hydrogenation Workflow A [Ir(COD)Cl]₂ + Chiral Ligand (e.g., SEGPHOS) B Active Chiral Iridium Catalyst A->B In situ formation D Catalyst-Substrate Complex B->D Coordination C 5-Methylquinoline + Additive (e.g., I₂) C->D F Enantioenriched 5-Methyl-THQ D->F E H₂ (50 atm) E->F Stereoselective Hydrogen Transfer

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Part 2: Chiral Brønsted Acid Catalyzed Synthesis

An alternative to transition-metal catalysis is the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids.[4] This organocatalytic approach typically involves a transfer hydrogenation, where a Hantzsch ester serves as the hydrogen source.

Mechanistic Rationale: The chiral phosphoric acid catalyst activates the quinoline substrate by protonating the nitrogen atom, forming a chiral ion pair. This enhances the electrophilicity of the C=N bond and brings the substrate into a defined chiral environment. The Hantzsch ester then delivers a hydride to one face of the iminium ion, guided by the chiral counterion, leading to the formation of one enantiomer of the product in excess.

Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add 5-methylquinoline (0.1 mmol, 1.0 equiv.), Hantzsch ester (0.12 mmol, 1.2 equiv.), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 10 mol%).

  • Reaction Execution: Add toluene (1.0 mL) to the vial. Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24-72 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the resulting 5-Methyl-1,2,3,4-tetrahydroquinoline by standard analytical techniques (NMR, chiral HPLC).

Part 3: Enzymatic Kinetic Resolution of Racemic 5-Methyl-1,2,3,4-tetrahydroquinoline

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[5] In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol or amine.[6][7]

Underlying Principle: The enzyme's active site is inherently chiral. When presented with a racemic mixture, one enantiomer fits more favorably into the active site and undergoes the catalyzed reaction at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted enantiomer in high enantiomeric excess, as well as the product derived from the reactive enantiomer.[5]

Workflow for Enzymatic Kinetic Resolution:

  • Synthesis of Racemic 5-Me-THQ: The starting racemic material is first synthesized, typically by the reduction of 5-methylquinoline using a non-chiral reducing agent such as sodium borohydride in the presence of an acid, or through catalytic hydrogenation with an achiral catalyst (e.g., Pd/C).

  • Enzymatic Reaction: The racemic 5-Me-THQ is subjected to acylation using a lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate) in an organic solvent.

  • Separation: After reaching ~50% conversion, the reaction is stopped. The acylated product and the unreacted amine can be separated by chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the other enantiomer of 5-Me-THQ.

G cluster_2 Enzymatic Kinetic Resolution Workflow Racemate (R/S)-5-Methyl-THQ + Acyl Donor Reaction Selective Acylation (~50% conversion) Racemate->Reaction Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction Products (S)-5-Methyl-THQ (unreacted) + (R)-N-acetyl-5-Methyl-THQ Reaction->Products Separation Chromatographic Separation Products->Separation S_enantiomer (S)-5-Methyl-THQ Separation->S_enantiomer Hydrolysis Hydrolysis Separation->Hydrolysis (R)-N-acetyl-5-Methyl-THQ R_enantiomer (R)-5-Methyl-THQ Hydrolysis->R_enantiomer

Caption: General workflow for the enzymatic kinetic resolution of 5-Me-THQ.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: In a flask, dissolve racemic 5-Methyl-1,2,3,4-tetrahydroquinoline (1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL).

  • Enzyme Addition: Add a lipase preparation (e.g., immobilized CAL-B, 20 mg/mmol substrate).

  • Acylation: Add an acyl donor (e.g., vinyl acetate, 1.5 mmol) and stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the conversion by GC or TLC.

  • Work-up: When the conversion reaches approximately 50%, filter off the enzyme. Remove the solvent under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography.

Conclusion and Outlook

The enantioselective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline can be effectively achieved through several strategic approaches. Asymmetric hydrogenation using iridium or ruthenium catalysts represents the most direct and atom-efficient method, and while specific examples for the 5-methyl substrate are not abundant in the literature, the broad applicability of these catalytic systems to other substituted quinolines provides a strong foundation for methodological development. Chiral Brønsted acid-catalyzed transfer hydrogenation offers a valuable metal-free alternative. For cases where the direct asymmetric synthesis proves challenging, enzymatic kinetic resolution provides a reliable, albeit less direct, route to access both enantiomers in high purity. The choice of the optimal method will be dictated by the specific requirements of the research or development program, including cost, scale, and desired enantiopurity.

References

Spectroscopic Characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental design, data interpretation, and the synergistic validation derived from a multi-technique approach. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers and drug development professionals with an authoritative, self-validating workflow for structural confirmation and purity assessment, ensuring the integrity of their chemical entities.

Introduction: The Imperative for Rigorous Characterization

5-Methyl-1,2,3,4-tetrahydroquinoline is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its hydrochloride salt is often the preferred form for pharmaceutical development due to enhanced stability and aqueous solubility. Consequently, unambiguous confirmation of its structure—including the specific substitution pattern and the protonation state of the nitrogen—is a non-negotiable prerequisite for any meaningful biological or chemical investigation.

Spectroscopic analysis is the cornerstone of this process. Each technique provides a unique and complementary piece of the structural puzzle. When integrated, they create a self-validating system that confirms the identity and purity of the target compound with a high degree of confidence. This guide will walk through the theory, execution, and interpretation of each essential technique.

The Molecular Blueprint: Structure and Predicted Spectral Features

Figure 1: Chemical Structure of this compound

fragmentation parent [M+H]⁺ m/z = 148 frag1 [M+H - H]⁺ m/z = 147 parent->frag1 - H• frag2 [M+H - CH₃]⁺ m/z = 133 parent->frag2 - •CH₃ (from C2/C4) frag3 [M+H - C₂H₄]⁺ m/z = 120 frag1->frag3 - C₂H₂

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, cornerstone technique in the field of organic chemistry for the definitive structural elucidation of molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable in research, quality control, and the drug development pipeline. This guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 5-Methyl-1,2,3,4-tetrahydroquinoline.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise characterization of substituted analogs, such as the 5-methyl derivative, is critical for understanding structure-activity relationships (SAR) and ensuring the chemical integrity of synthesized compounds. This document provides a detailed interpretation of its NMR data, explains the underlying principles governing the observed spectral features, and presents a validated protocol for data acquisition.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecular structure of 5-Methyl-1,2,3,4-tetrahydroquinoline to identify all unique (chemically non-equivalent) proton and carbon atoms.

The structure contains ten carbon atoms and thirteen hydrogen atoms, organized into distinct chemical environments:

  • Aromatic System: A 1,2,3-trisubstituted benzene ring.

  • Saturated Heterocycle: A tetrahydropyridine ring fused to the benzene ring.

  • Substituents: A methyl group on the aromatic ring and an amine group within the heterocycle.

Due to the lack of symmetry, all ten carbon atoms and all distinct proton groups are expected to be chemically non-equivalent, giving rise to a corresponding number of signals in their respective NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity. The predicted spectrum is analyzed based on chemical shift (δ), signal multiplicity, and coupling constants (J).

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-76.95t (triplet)7.7
H-86.85d (doublet)7.5
H-66.50d (doublet)7.9
NH~3.6 (variable)br s (broad singlet)-
H-23.31t (triplet)5.5
H-42.80t (triplet)6.3
5-CH₃2.20s (singlet)-
H-31.92m (multiplet)-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-7.0 ppm):

    • The signal at δ 6.95 (H-7) is predicted as a triplet because it is coupled to two adjacent protons, H-6 and H-8, with similar coupling constants.

    • The proton at δ 6.85 (H-8) , adjacent to the electron-donating nitrogen atom's fusion point, appears as a doublet, coupled only to H-7.

    • The proton at δ 6.50 (H-6) is also a doublet, coupled to H-7. Its upfield shift relative to the other aromatic protons is influenced by the ortho-para directing effects of the amine and the electronic effect of the adjacent methyl group.

  • Amine Proton (NH):

    • The NH proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is predicted here around δ 3.6 .

  • Aliphatic Region (δ 1.9-3.4 ppm):

    • The protons on C-2 (δ 3.31) are adjacent to the electronegative nitrogen atom, causing a significant downfield shift. They appear as a triplet due to coupling with the two protons on C-3.

    • The benzylic protons on C-4 (δ 2.80) are deshielded by the aromatic ring and appear as a triplet, coupled to the two protons on C-3.

    • The protons on C-3 (δ 1.92) are coupled to both the C-2 and C-4 protons, resulting in a complex multiplet.

  • Methyl Region (δ 2.20 ppm):

    • The 5-CH₃ protons appear as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl group attached to an aromatic ring.

The relationships and couplings between the aliphatic protons can be visually understood through the following workflow.

G cluster_aliphatic Aliphatic Spin System H2 H-2 (δ 3.31, t) H3 H-3 (δ 1.92, m) H2->H3 J ≈ 5.5 Hz H4 H-4 (δ 2.80, t) H3->H4 J ≈ 6.3 Hz

Caption: Key ¹H-¹H couplings in the aliphatic region.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5-Methyl-1,2,3,4-tetrahydroquinoline, ten distinct signals are predicted.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-8a143.5
C-5131.0
C-7126.8
C-4a125.0
C-6123.5
C-8115.5
C-242.5
C-427.0
C-322.5
5-CH₃18.0
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Region (δ 115-145 ppm):

    • Six signals are observed for the six carbons of the benzene ring.

    • The quaternary carbons, C-8a (δ 143.5) and C-4a (δ 125.0) , are deshielded. C-8a, being directly attached to the nitrogen, is the most downfield.

    • C-5 (δ 131.0) is the carbon bearing the methyl group.

    • The aromatic CH carbons appear at δ 126.8 (C-7) , δ 123.5 (C-6) , and δ 115.5 (C-8) . The upfield shift of C-8 is consistent with its position ortho to the strong electron-donating amine group.

  • Aliphatic Region (δ 18-45 ppm):

    • C-2 (δ 42.5) is the most downfield of the aliphatic carbons due to its direct attachment to the nitrogen atom.

    • The benzylic carbon C-4 (δ 27.0) and the other aliphatic carbon C-3 (δ 22.5) appear further upfield.

    • The methyl carbon 5-CH₃ (δ 18.0) is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value).

Standard Operating Protocol for NMR Data Acquisition

This section outlines a field-proven, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic amines like 5-Methyl-1,2,3,4-tetrahydroquinoline.

Experimental Workflow

G start Start sample_prep 1. Sample Preparation ~10 mg in 0.6 mL CDCl₃ Add TMS as internal standard start->sample_prep instrument_setup 2. Instrument Setup Tune & match probe Lock on deuterium signal sample_prep->instrument_setup h1_acq 3. ¹H Spectrum Acquisition Acquire with standard parameters (e.g., 16 scans, 1s relaxation delay) instrument_setup->h1_acq c13_acq 4. ¹³C Spectrum Acquisition Proton-decoupled mode (e.g., 1024 scans, 2s relaxation delay) h1_acq->c13_acq processing 5. Data Processing Fourier transform, phase correction Baseline correction, integration (¹H) c13_acq->processing analysis 6. Spectral Analysis Reference to TMS (0 ppm) Assign peaks, report data processing->analysis end End analysis->end

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is paramount.

    • Protocol: Accurately weigh 5-10 mg of 5-Methyl-1,2,3,4-tetrahydroquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single deuterium signal for locking. Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Calibration and Setup:

    • Rationale: Ensuring the spectrometer is properly tuned for the specific sample guarantees optimal sensitivity and resolution.

    • Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Tune and match the probe for both the ¹H and ¹³C frequencies to maximize energy transfer and signal-to-noise ratio.

  • ¹H NMR Spectrum Acquisition:

    • Rationale: Standard acquisition parameters are usually sufficient for a straightforward structural confirmation.

    • Protocol:

      • Pulse Program: A standard single-pulse experiment.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8 to 16 scans are typically adequate.

      • Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Spectrum Acquisition:

    • Rationale: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio. Proton decoupling is used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).

    • Protocol:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 512 to 1024 scans are common for obtaining a good signal-to-noise ratio for all carbons, including quaternary ones.

      • Spectral Width: A sweep width of 0 to 220 ppm covers the entire range of organic carbons.

  • Data Processing and Analysis:

    • Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

    • Protocol: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform to convert the data from the time domain to the frequency domain. Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra by setting the TMS peak to 0.00 ppm.

"crystal structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule was not identified during the literature review, this document leverages crystallographic data from closely related substituted tetrahydroquinoline and isoquinoline hydrochlorides to construct a detailed structural hypothesis. The guide elucidates the expected molecular geometry, conformational analysis, and the critical supramolecular interactions, particularly hydrogen bonding, that govern the crystal packing. Furthermore, it offers a robust, field-proven experimental workflow for the determination of such a crystal structure via single-crystal X-ray diffraction, intended to serve as a standard operating protocol for researchers in structural chemistry and drug development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure, combining an aromatic ring with a saturated heterocyclic amine, makes it a versatile building block for a wide range of biologically active compounds.[1][2] Derivatives of THQ have demonstrated a vast array of pharmacological activities, including uses as analgesics, antiarrhythmics, and antivirals.[1][2] The introduction of substituents, such as a methyl group at the 5-position, significantly influences the molecule's steric and electronic properties, which in turn can modulate its binding affinity to biological targets and its solid-state properties.

The hydrochloride salt form is frequently employed in drug development to enhance the solubility and stability of amine-containing active pharmaceutical ingredients. The process of salt formation and subsequent crystallization introduces a new set of strong, directional interactions—primarily hydrogen bonds—that dictate the final crystal lattice. Understanding this three-dimensional arrangement is paramount for controlling physicochemical properties such as solubility, dissolution rate, hygroscopicity, and mechanical strength, all of which are critical for successful drug formulation.

Molecular Structure and Conformational Analysis

While the specific crystallographic data for this compound is not publicly available, we can deduce the most probable molecular structure based on fundamental chemical principles and data from analogous structures.

The cation consists of a fused bicyclic system where a benzene ring is fused to a six-membered saturated nitrogen-containing ring. The nitrogen atom, being protonated, adopts a tetrahedral geometry, bearing a positive charge that is balanced by the chloride anion. The saturated ring is not planar and is expected to adopt a half-chair conformation to minimize torsional strain, a common feature in substituted tetrahydroquinolines.[3] The methyl group at the 5-position is attached to the aromatic portion of the molecule.

Caption: Hypothesized structure of the 5-Methyl-1,2,3,4-tetrahydroquinolinium cation.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. For a hydrochloride salt of a secondary amine, the most dominant of these is the hydrogen bond between the protonated nitrogen (N-H⁺) and the chloride anion (Cl⁻). This interaction is a strong, charge-assisted hydrogen bond that serves as the primary organizational force in the crystal lattice.

Based on observations from related structures, it is highly probable that the N-H⁺ group of the tetrahydroquinolinium cation acts as a hydrogen bond donor to the chloride anion, which acts as the acceptor.[4] This fundamental interaction is the cornerstone of the supramolecular assembly. Depending on the stoichiometry and the presence of any solvates, the chloride ion may accept hydrogen bonds from one or more cations, leading to the formation of various motifs such as chains, sheets, or more complex three-dimensional networks.

Other, weaker interactions like C-H···π and π-π stacking between the aromatic rings of adjacent cations may also contribute to the overall stability of the crystal packing, influencing the density and melting point of the solid.

cation N-H⁺ 5-Methyl-1,2,3,4-tetrahydroquinolinium anion {Cl⁻} cation:n->anion  Hydrogen Bond (Donor-Acceptor)

Caption: Expected primary hydrogen bond interaction between the cation and anion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound requires a well-designed single-crystal X-ray diffraction (SC-XRD) experiment. The following protocol outlines the essential steps, reflecting best practices in the field.

Step-by-Step Methodology
  • Crystal Growth & Selection:

    • Rationale: The quality of the diffraction data is critically dependent on the quality of the single crystal. The ideal crystal should be free of cracks and defects.

    • Protocol: Dissolve the synthesized this compound powder in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetonitrile/ether). Employ a slow evaporation or vapor diffusion technique at a constant temperature. From the resulting crystalline material, select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a polarized light microscope.

  • Crystal Mounting:

    • Rationale: The crystal must be held stationary in the X-ray beam. Cryo-cooling is standard practice to minimize thermal motion and radiation damage.

    • Protocol: Mount the selected crystal onto a cryo-loop (e.g., a Hampton Research loop) using a minimal amount of cryo-protectant oil (e.g., paratone-N). Rapidly flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head.

  • Data Collection:

    • Rationale: A complete, redundant dataset is required to accurately determine the unit cell parameters and solve the structure.

    • Protocol: Perform the experiment on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3] A typical data collection strategy involves a series of omega (ω) and phi (φ) scans to cover a significant portion of the reciprocal space, aiming for high resolution (d < 0.8 Å) and high completeness (>99%).

  • Data Reduction and Structure Solution:

    • Rationale: Raw diffraction images must be processed to yield reflection intensities, which are then used to determine the phase information and reveal the atomic positions.

    • Protocol: Integrate the raw diffraction frames using software like SAINT or XDS. The resulting data is then scaled and corrected for absorption effects (e.g., using SADABS).[3] The crystal structure is solved using direct methods or dual-space algorithms (e.g., with the SHELXT program).[3] This initial step typically reveals the positions of the heavier atoms (Cl, N, C).

  • Structure Refinement:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and determine the final atomic coordinates and thermal parameters.

    • Protocol: Perform a full-matrix least-squares refinement using a program like SHELXL.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model, although the N-H proton involved in the key hydrogen bond may be located from the difference Fourier map. The refinement is complete when the model converges, indicated by minimal shifts in parameters and low residual values (R1 < 5%).

  • Validation and Visualization:

    • Rationale: The final structure must be validated to ensure its chemical and crystallographic soundness.

    • Protocol: Use software such as PLATON or the checkCIF utility from the IUCr to validate the final structure. Generate visualizations of the molecular structure, packing diagrams, and hydrogen bonding networks using programs like OLEX2, Mercury, or ORTEP-3.[3]

cluster_exp Experimental Workflow A 1. Crystal Growth & Selection B 2. Mounting & Cryo-Cooling (100 K) A->B Ideal Crystal C 3. X-ray Data Collection B->C Mounted Crystal D 4. Data Reduction & Integration C->D Raw Diffraction Images E 5. Structure Solution (e.g., SHELXT) D->E Reflection File (hkl) F 6. Structure Refinement (e.g., SHELXL) E->F Initial Model G 7. Validation & Visualization (checkCIF) F->G Refined Structure H Final CIF File G->H Validated Model

Caption: Standard workflow for single-crystal X-ray structure determination.

Tabulated Crystallographic Insights

While specific data is unavailable, the following table summarizes the expected ranges for key crystallographic parameters based on analogous substituted tetrahydroquinoline and isoquinoline hydrochloride structures found in the Cambridge Structural Database (CSD).[5]

ParameterExpected Value / SystemRationale & Significance
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for organic salts of this complexity, allowing for efficient packing.
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)As the molecule is synthesized as a racemate, a centrosymmetric space group is highly probable.
N-H Bond Length~0.90 - 0.95 ÅTypical length for a protonated secondary amine nitrogen-hydrogen bond.
N-H···Cl⁻ Hydrogen Bond~3.0 - 3.3 Å (N···Cl distance)This distance is characteristic of strong, charge-assisted N-H⁺···Cl⁻ hydrogen bonds, the primary packing interaction.
Aromatic C-C Bond Lengths~1.37 - 1.40 ÅConsistent with delocalized π-bonding in the benzene ring.
Aliphatic C-C Bond Lengths~1.50 - 1.54 ÅTypical sp³-sp³ carbon-carbon single bond lengths in the saturated ring.
Aliphatic C-N Bond Lengths~1.47 - 1.51 ÅTypical sp³ carbon-nitrogen single bond lengths.

Conclusion

This technical guide has presented a detailed, albeit predictive, analysis of the crystal structure of this compound. By synthesizing information from closely related known structures, we have established a strong hypothesis for its molecular conformation, the critical role of N-H⁺···Cl⁻ hydrogen bonding in its supramolecular assembly, and the likely crystallographic parameters. The provided experimental protocol for single-crystal X-ray diffraction serves as a comprehensive roadmap for researchers aiming to elucidate this structure definitively. The insights contained herein are crucial for professionals in drug development and materials science who rely on a deep understanding of solid-state chemistry to optimize the performance and properties of crystalline materials.

References

"physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including antiarrhythmic, antiviral, and antimalarial agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for designing ligands that target complex biological receptors. 5-Methyl-1,2,3,4-tetrahydroquinoline, a specific derivative, offers an entry point for exploring structure-activity relationships (SAR) where substitution on the aromatic ring can modulate electronic and steric properties.

This guide serves as a comprehensive technical resource on the core physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline. As Senior Application Scientists, we recognize that a deep understanding of a molecule's fundamental characteristics—such as its ionization state (pKa), lipophilicity (logP), and solubility—is not merely academic. These parameters are the bedrock of rational drug design, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we synthesize foundational data with field-proven experimental protocols, providing the causal insights necessary for its effective application in research and development.

Core Physicochemical Data

The fundamental properties of 5-Methyl-1,2,3,4-tetrahydroquinoline are summarized below. This data provides a quantitative baseline for predictive modeling and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [2][3]
CAS Number 58960-02-4[2][4][5]
Appearance Data for the closely related 6-methyl isomer suggests a white or colorless to yellow powder or liquid.
Melting Point 9 - 14 °C (for the parent 1,2,3,4-tetrahydroquinoline)
Boiling Point 113 - 117 °C at 13 hPa (for the parent 1,2,3,4-tetrahydroquinoline)
Density 1.061 g/cm³ at 25 °C (for the parent 1,2,3,4-tetrahydroquinoline)
pKa (Predicted) ~5.0 (Predicted for the conjugate acid, typical for tetrahydroquinolines)[6]
logP (Predicted) ~2.3 (Predicted, indicating moderate lipophilicity)[7]

The Pillars of Drug Development: pKa, LogP, and Solubility

The values in the table are more than just numbers; they are predictors of biological behavior. For a molecule like 5-Methyl-1,2,3,4-tetrahydroquinoline, three properties are paramount in a drug development context.

  • Ionization Constant (pKa): The tetrahydroquinoline moiety contains a secondary amine, which is basic. The pKa of its conjugate acid dictates the proportion of the molecule that will be protonated (charged) versus neutral at a given pH. At physiological pH (~7.4), a significant fraction of the molecule will exist as the charged ammonium cation. This ionization is critical as it dramatically increases aqueous solubility but can decrease membrane permeability, creating a crucial trade-off that must be balanced for optimal ADME properties.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity, or "greasiness."[8] It directly correlates with a molecule's ability to partition into lipid bilayers, a necessary step for crossing cellular membranes and achieving systemic distribution. The predicted logP of ~2.3 suggests that 5-Methyl-1,2,3,4-tetrahydroquinoline has favorable lipophilicity for oral absorption, falling within the range typically associated with successful drug candidates.[9]

  • Aqueous Solubility: For any orally administered drug, dissolution in the gastrointestinal tract is the first and often rate-limiting step to absorption. The solubility of this compound is a delicate interplay between the lipophilic methyl-substituted benzene ring and the potentially hydrophilic secondary amine.[10] While the neutral form may have limited water solubility, its solubility can be significantly enhanced in acidic environments (like the stomach) where the amine becomes protonated.

Experimental Protocols: A Self-Validating Approach

Accurate experimental determination of these properties is essential, as in silico predictions provide only an estimate. The following protocols are designed to be robust and self-validating, providing the high-quality data required for regulatory submissions and lead optimization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method remains the benchmark for solubility measurement, directly determining the equilibrium concentration of a compound in a saturated aqueous solution.

Causality: The core principle is to allow a surplus of the solid compound to reach thermodynamic equilibrium with the aqueous solvent. Measuring the concentration of the dissolved portion provides the intrinsic solubility. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

  • Solvent Preparation: Use a physiologically relevant buffer, such as a phosphate-buffered saline (PBS) at pH 7.4, to mimic biological conditions.

  • Sample Preparation: Add an excess amount of 5-Methyl-1,2,3,4-tetrahydroquinoline to a glass vial containing the buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (typically 25 °C or 37 °C) for at least 24 hours.[10] This extended period ensures that equilibrium is fully achieved.

  • Phase Separation: After equilibration, allow the vial to stand, letting the undissolved solid settle. To remove any suspended microparticles, centrifuge the sample at high speed.

  • Sample Analysis: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to pH 7.4 Buffer B Seal Vial A->B C Shake at Controlled Temp (e.g., 25°C) for 24h B->C D Centrifuge to Pellet Undissolved Solid C->D E Extract Supernatant D->E F Quantify Concentration (HPLC-UV or LC-MS) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: pKa Determination (Potentiometric Titration)

This classic method measures the pH of a solution as a titrant is added, allowing for the direct determination of the pKa from the resulting titration curve.[11]

Causality: As a strong acid (e.g., HCl) is added to a solution of the basic compound, the amine is protonated. The pH changes slowly near the point where half of the amine has been protonated. At this half-equivalence point, the concentrations of the free base and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa.[12]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 5-Methyl-1,2,3,4-tetrahydroquinoline in deionized, carbonate-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on the pKa must be considered.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting sigmoid curve.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Carbonate-Free Water B Insert Calibrated pH Electrode & Stirrer A->B C Add Standardized HCl in Increments B->C D Record pH after Each Addition C->D E Plot pH vs. Volume of HCl D->E F Determine pKa from Half-Equivalence Point E->F

Caption: Workflow for Potentiometric pKa Determination.

Protocol 3: LogP Determination (Shake-Flask Method)

This protocol directly measures the partitioning of the compound between n-octanol (simulating a lipid environment) and water.[13]

Causality: The ratio of a compound's concentration at equilibrium in two immiscible phases (n-octanol and water) reflects its relative affinity for a lipophilic versus a hydrophilic environment. To measure the logP of the neutral species specifically, the aqueous phase must be buffered to a pH at least 2 units above the pKa of the compound, ensuring >99% of it is in the un-ionized form.[8][14]

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with a buffer (e.g., pH 10 carbonate buffer) and pre-saturate the buffer with n-octanol by mixing them vigorously for 24 hours and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for 1 hour to facilitate partitioning, then allow the layers to separate completely for at least 1 hour.[15]

  • Phase Separation & Analysis: Carefully collect samples from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as logP.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate n-Octanol and Buffered Water B Dissolve Compound in n-Octanol Phase A->B C Combine Phases and Shake Vigorously (1h) B->C D Allow Layers to Separate (1h) C->D E Sample Both Phases D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate LogP = log([Octanol]/[Water]) F->G

Caption: Workflow for Shake-Flask LogP Determination.

Safety and Handling

While specific data for the 5-methyl isomer is limited, data for related tetrahydroquinolines indicates that appropriate safety precautions are necessary. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as an irritant.[7] Safety Data Sheets for other isomers suggest the compound may be harmful if swallowed or in contact with skin.[16][17]

Core Handling Requirements:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][18]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[16]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

5-Methyl-1,2,3,4-tetrahydroquinoline presents a classic medicinal chemistry profile: a moderately lipophilic, basic scaffold with properties amenable to optimization. Its predicted pKa and logP values suggest it is a promising starting point for developing orally bioavailable agents. However, these predictions must be validated through rigorous experimental work. The protocols detailed in this guide provide a robust framework for generating the high-quality physicochemical data needed to confidently advance a compound through the drug discovery pipeline. By understanding and meticulously characterizing these core properties, researchers can unlock the full potential of this versatile chemical entity.

References

An In-depth Technical Guide to the Solubility of 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, the influence of physicochemical properties, and detailed, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and interpret the solubility of this and structurally related amine hydrochlorides, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of Solubility

This compound belongs to the tetrahydroquinoline class of heterocyclic compounds. This structural motif is a prevalent core in a myriad of synthetic pharmaceuticals and bioactive natural products, finding application in areas such as neuroprotective agents and monoamine oxidase inhibitors.[1][2] The hydrochloride salt form is frequently employed to enhance the stability and aqueous solubility of parent amine compounds. However, for applications in organic synthesis, purification, and the development of non-aqueous formulations, a thorough understanding of its solubility in organic solvents is paramount.

Poorly understood solubility can lead to significant challenges in drug development, including suboptimal drug delivery, inefficient purification, and unreliable analytical results.[3] This guide provides the necessary theoretical and practical tools to systematically approach the solubility determination of this compound.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is limited, we can infer its likely behavior by examining the properties of its parent structure, 1,2,3,4-tetrahydroquinoline, and the general characteristics of amine hydrochlorides.

Table 1: Physicochemical Properties of the Parent Compound and General Salt Characteristics

PropertyValue (for 1,2,3,4-tetrahydroquinoline free base)Influence on Hydrochloride Salt Solubility
Molecular Formula C₉H₁₁N[4]Affects molarity calculations.
Molecular Weight 133.19 g/mol [4]Influences solvation energy.
logP (o/w) 2.290 (estimated)[5]The positive logP indicates a degree of lipophilicity for the free base. The hydrochloride salt will be significantly more polar and hydrophilic.
Form Hydrochloride Salt (Ionic Solid)As a salt, it is composed of a protonated tetrahydroquinolinium cation and a chloride anion. Its solubility is governed by the solvent's ability to solvate these ions.

The fundamental principle governing solubility is "like dissolves like." this compound is an ionic salt. Therefore, its solubility is dictated by the equilibrium between the solid crystal lattice and the solvated ions in solution.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents are expected to be effective at dissolving the salt. Their hydroxyl groups can hydrogen bond with the chloride anion, and the polar nature of the solvent can effectively solvate the organic cation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the cation well. While they do not have hydrogen bond donors to solvate the anion as effectively as protic solvents, they are still expected to show moderate to good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the polarity required to overcome the crystal lattice energy of the ionic salt. Consequently, solubility is expected to be very low or negligible. Amine salts are generally insoluble in nonpolar organic solvents like ether.[6]

The methyl group at the 5-position slightly increases the lipophilicity and molecular weight of the parent structure but is not expected to fundamentally alter the solubility profile compared to the unsubstituted hydrochloride salt.

Predictive Assessment of Solubility

Based on the principles of solvent polarity and the ionic nature of the target compound, the following table provides a qualitative prediction of solubility. This serves as a starting point for solvent selection in experimental studies.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighExcellent ability to solvate both the cation and the chloride anion through dipole-ion interactions and hydrogen bonding.
Polar Aprotic DMSO, DMFHigh to MediumHigh polarity effectively solvates the cation; moderate solvation of the anion.
Acetonitrile, AcetoneMedium to LowLower polarity compared to DMSO/DMF, resulting in reduced solvating power for an ionic salt.
Low-Polarity Dichloromethane (DCM), Ethyl AcetateLowInsufficient polarity to effectively overcome the crystal lattice energy of the salt.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleLack of polarity makes them very poor solvents for ionic compounds.[6]

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The "shake-flask" or isothermal equilibrium method is the gold standard for determining thermodynamic solubility.[7] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug at a specific temperature.

Rationale Behind the Isothermal Equilibrium Method

This protocol is designed as a self-validating system. By ensuring an excess of solid material is present and allowing sufficient time for equilibrium to be reached, we can be confident that the measured concentration represents the true solubility limit under the specified conditions. Temperature control is critical, as solubility is highly temperature-dependent.[8] Post-equilibration filtration is essential to separate the saturated solution from the undissolved solid without causing precipitation or further dissolution.

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an amount of this compound into several glass vials. The amount should be in clear excess of its expected solubility. A starting point could be 20-50 mg.

    • Pipette a precise volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[7]

  • Sample Processing & Dilution:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed volumetric flask. This step removes any remaining solid microparticles.

    • Accurately dilute the filtered sample to a suitable concentration for analysis with the same solvent. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 5.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the thermodynamic solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis & Calculation prep1 Weigh excess solid (Compound) prep2 Add precise volume of Solvent prep1->prep2 Combine in vial equil1 Agitate at constant Temperature (24-48h) prep2->equil1 equil2 Settle solids (2h) equil1->equil2 proc1 Draw supernatant equil2->proc1 proc2 Filter (0.22 µm) proc1->proc2 proc3 Dilute sample for analysis proc2->proc3 anal1 Quantify concentration (e.g., HPLC-UV) proc3->anal1 anal2 Calculate Solubility (S = C x DF) anal1->anal2

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common technique for accurately determining the concentration of the dissolved compound.[9] A reversed-phase method is suitable for this type of molecule.

Rationale for Method Selection

A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and a buffered aqueous phase, allows for the elution of the protonated amine. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. UV detection is appropriate as the quinoline ring system contains a chromophore that absorbs UV light.

Suggested HPLC Method Parameters

The following parameters provide a robust starting point for method development. Validation should be performed according to ICH guidelines.[10]

Table 3: Starting Parameters for a Reversed-Phase HPLC Method

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 70% A / 30% B, adjust as needed)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at ~254 nm (scan for optimal wavelength)
Quantification External standard calibration curve
Principles of Method Validation

To ensure the trustworthiness of the solubility data, the analytical method must be validated. Key parameters include:

  • Linearity and Range: Demonstrating that the detector response is proportional to the concentration over a specific range.[11]

  • Accuracy: Showing how close the measured value is to the true value, often assessed by spike recovery.[11]

  • Precision: Assessing the repeatability of the measurement under the same operating conditions.[11]

Factors Influencing Solubility: A Deeper Dive

Understanding the variables that control solubility is key to manipulating them in a laboratory or industrial setting.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions center Solubility of 5-Methyl-1,2,3,4-tetrahydroquinoline HCl p1 Crystal Lattice Energy center->p1 p2 Ionic Nature (Salt Form) center->p2 p3 Molecular Weight center->p3 s1 Polarity (Like Dissolves Like) center->s1 s2 Hydrogen Bonding (Protic vs. Aprotic) center->s2 s3 Dielectric Constant center->s3 c1 Temperature center->c1 c2 Presence of Impurities/ Other Solutes center->c2 c3 pH (in aqueous systems) center->c3

References

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Document: As of the latest literature review, direct experimental studies detailing the specific mechanism of action for 5-Methyl-1,2,3,4-tetrahydroquinoline are scarce. This guide, therefore, presents a scientifically-grounded putative mechanism of action. The hypotheses herein are extrapolated from the well-documented biological activities of the broader tetrahydroquinoline and tetrahydroisoquinoline classes of compounds, particularly methylated analogues. This document is intended to serve as a foundational resource for researchers, providing both a summary of likely biological activities and a framework for future experimental validation.

Introduction to 5-Methyl-1,2,3,4-tetrahydroquinoline

5-Methyl-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline (THQ) family, a class of heterocyclic compounds prevalent in numerous natural products and synthetic molecules of medicinal importance. The THQ scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets, leading to a wide range of pharmacological effects. These activities include, but are not limited to, anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2]

The addition of a methyl group to the aromatic ring, as in 5-Methyl-1,2,3,4-tetrahydroquinoline, can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can profoundly impact its binding affinity for biological targets and its overall pharmacological profile.[3] This guide will explore the most probable mechanisms of action for 5-Methyl-1,2,3,4-tetrahydroquinoline based on the established pharmacology of its structural analogues.

Putative Neuroprotective Mechanisms of Action

The most extensively studied therapeutic potential of simple methylated tetrahydroisoquinolines (structural isomers of THQs) is in the realm of neuroprotection. The analogous compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated robust neuroprotective effects in various preclinical models.[4] It is plausible that 5-Methyl-1,2,3,4-tetrahydroquinoline shares some of these protective mechanisms.

Monoamine Oxidase (MAO) Inhibition

A primary hypothesized mechanism is the inhibition of monoamine oxidase (MAO) enzymes. MAOs, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4]

  • Causality: By inhibiting MAO, 5-Methyl-1,2,3,4-tetrahydroquinoline could increase the synaptic levels of these neurotransmitters, which may confer antidepressant and neuroprotective effects. Inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it can prevent the metabolic activation of neurotoxins.

  • Structural Analogy: Numerous tetrahydroisoquinoline derivatives have been characterized as MAO inhibitors.[4] The core structure of 5-Methyl-1,2,3,4-tetrahydroquinoline is amenable to binding within the active site of MAO enzymes.

Experimental Protocol: In Vitro MAO Inhibition Assay

A standard method to validate this hypothesis is a fluorometric assay using commercially available kits.

  • Preparation of Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • 5-Methyl-1,2,3,4-tetrahydroquinoline stock solution in DMSO.

    • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate).

    • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Monitor the fluorescence increase over time using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antioxidant and Free Radical Scavenging Properties

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The tetrahydroquinoline ring system may act as a scavenger of reactive oxygen species (ROS).

  • Causality: By neutralizing free radicals, 5-Methyl-1,2,3,4-tetrahydroquinoline could protect neurons from oxidative damage to lipids, proteins, and DNA, thereby preserving cellular integrity and function.

  • Structural Analogy: The neuroprotective effects of 1MeTIQ are partly attributed to its free radical scavenging properties.[4]

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

  • Preparation of Reagents:

    • DPPH stock solution in methanol.

    • 5-Methyl-1,2,3,4-tetrahydroquinoline solutions in methanol at various concentrations.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solutions.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

  • Data Analysis:

    • The scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution in the presence of the test compound compared to the control (methanol + DPPH).

    • Calculate the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Modulation of the Glutamatergic System

Excitotoxicity, caused by excessive activation of glutamate receptors (especially NMDA receptors), is another critical pathway of neuronal death.

  • Causality: By acting as an antagonist at NMDA receptors, 5-Methyl-1,2,3,4-tetrahydroquinoline could prevent excessive calcium influx into neurons, a key trigger for excitotoxic cell death pathways.

  • Structural Analogy: 1MeTIQ has been shown to inhibit NMDA receptors, contributing to its neuroprotective profile.[4]

Diagram: Putative Neuroprotective Signaling Pathways of 5-Methyl-1,2,3,4-tetrahydroquinoline

G cluster_maoi MAO Inhibition cluster_antioxidant Antioxidant Activity cluster_glutamate Glutamatergic Antagonism MTHQ 5-Methyl-1,2,3,4- tetrahydroquinoline MAO MAO-A / MAO-B MTHQ->MAO Inhibits ROS Reactive Oxygen Species (ROS) MTHQ->ROS Scavenges NMDAR NMDA Receptor MTHQ->NMDAR Antagonizes NeuronalProtection Neuroprotection Neurotransmitters Dopamine, Serotonin, Norepinephrine MAO->Neurotransmitters Degrades Neurotransmitters->NeuronalProtection NeuronalDamage Neuronal Damage ROS->NeuronalDamage Causes ROS->NeuronalDamage Calcium Ca2+ Influx NMDAR->Calcium Mediates Calcium->NeuronalDamage Leads to Calcium->NeuronalDamage G start Synthesize & Purify 5-Methyl-1,2,3,4- tetrahydroquinoline cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7) and Normal Cell Line (e.g., HDF) start->cell_culture mtt_assay Cytotoxicity Screening (MTT/MTS Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot Analysis (e.g., p-mTOR, p-AKT, Caspase-3) mechanism_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis) mechanism_studies->flow_cytometry conclusion Evaluate as Potential Anticancer Agent western_blot->conclusion flow_cytometry->conclusion

References

A Technical Guide to the Pharmacological Profile of 5-Methyl-1,2,3,4-tetrahydroquinoline: A Structurally-Informed Investigative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] While the broader class of THQ derivatives has been extensively studied, the specific pharmacological profile of 5-Methyl-1,2,3,4-tetrahydroquinoline remains largely uncharacterized in public literature. This technical guide addresses this knowledge gap not by presenting established data, but by providing a comprehensive, field-proven investigative workflow for its characterization. We synthesize foundational knowledge on the synthesis and general pharmacology of the THQ scaffold, analyze the potential modulatory effects of the C5-methyl group, and propose a systematic, multi-phase research plan. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical roadmap from synthesis to in vivo evaluation to unlock the therapeutic potential of this specific molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is adept at interacting with a variety of biological targets. Consequently, THQ derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, anti-diabetic, neuroprotective, and antimicrobial properties.[1][3][4]

Clinically relevant molecules and investigational compounds containing the THQ core underscore its therapeutic importance. Examples range from antiviral agents like Virantmycin to antiarrhythmic drugs such as Nicainoprol and compounds explored for their potential in treating Alzheimer's disease and diabetes.[1][3] The activity of these derivatives is highly dependent on the nature and position of substituents on the THQ ring system, which modulate their physicochemical properties, target affinity, and selectivity.[3] The 5-methyl derivative is of particular interest, as the introduction of a small alkyl group can profoundly influence a molecule's conformational preference, metabolic stability, and binding interactions—a phenomenon sometimes referred to as the "magic methyl effect".[5] This guide provides the necessary framework to systematically elucidate these properties for 5-Methyl-1,2,3,4-tetrahydroquinoline.

Synthesis and Physicochemical Profile

A robust and reproducible synthetic route is the prerequisite for any pharmacological investigation. The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline is best approached via a two-step sequence: the construction of the aromatic precursor, 5-methylquinoline, followed by the selective reduction of the pyridine ring.

Proposed Synthesis

Step 1: Synthesis of 5-Methylquinoline via Skraup-Doebner-von Miller Reaction

This classic method constructs the quinoline ring from an aniline derivative. A common approach involves the reaction of 3-methylaniline with glycerol in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent.[6][7]

Experimental Protocol:

  • Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Reagent Addition: Cool the flask in an ice bath and slowly add 3-methylaniline, followed by glycerol. Then, carefully add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Reaction: Heat the mixture gently under vigorous stirring. The reaction is exothermic and should be controlled carefully. Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and dilute with water. Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Extraction: Perform steam distillation or solvent extraction (e.g., with dichloromethane) to isolate the crude 5-methylquinoline.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-methylquinoline.[6]

Step 2: Catalytic Hydrogenation to 5-Methyl-1,2,3,4-tetrahydroquinoline

The selective hydrogenation of the nitrogen-containing heterocyclic ring of quinoline is a well-established transformation. Various catalysts can be employed, including palladium on carbon (Pd/C), platinum-based catalysts, or cobalt-graphene composites, under a hydrogen atmosphere.[8][9]

Experimental Protocol:

  • Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 5-methylquinoline in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 20-50 atm). Heat the reaction mixture (e.g., to 60°C) and stir for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, 5-Methyl-1,2,3,4-tetrahydroquinoline, can be purified further by vacuum distillation or chromatography if necessary.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is crucial for planning subsequent experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Appearance Light yellow to brown liquid (predicted)[6]
CAS Number 58960-02-4N/A

Predicted Pharmacological Profile and Rationale

While specific data is lacking, a probable pharmacological profile can be hypothesized based on the known activities of the THQ scaffold and the influence of methyl substitution.

Known Biological Activities of the THQ Scaffold

Derivatives of THQ have been reported to exhibit a wide range of activities, providing a logical starting point for screening. Key areas include:

  • Anticancer Activity: Many THQ derivatives show cytotoxicity against various cancer cell lines.[4][10] A prominent mechanism involves the inhibition of protein kinases such as mTOR and PI3K, which are critical nodes in cell growth and proliferation pathways.[11]

  • Neuropharmacology: The THQ structure is present in compounds that interact with central nervous system targets, including NMDA and serotonin (5-HT) receptors, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[3]

  • Metabolic Diseases: Certain THQs act as inhibitors of AMP-activated protein kinase (AMPK), indicating potential utility in the treatment of diabetes.[1]

The "Magic Methyl Effect": Hypothesizing the Role of the 5-Methyl Group

The introduction of a methyl group at the C5 position can significantly modulate the parent molecule's profile in several ways:[5]

  • Potency and Selectivity: The methyl group can act as a key binding feature, fitting into a specific hydrophobic pocket within a target protein. This can dramatically increase binding affinity and improve selectivity against related proteins.[5] Electronically, the methyl group is weakly electron-donating, which can subtly alter the charge distribution of the aromatic ring, potentially influencing electrostatic or pi-stacking interactions.

  • Pharmacokinetics (PK): A methyl group can block a site of metabolism (metabolic blocker), thereby increasing the compound's half-life. Conversely, it can also be a site of oxidative metabolism by cytochrome P450 enzymes. Its impact on lipophilicity (LogP) is generally to increase it, which can affect absorption, distribution, and cell permeability.[10]

  • Conformation: The steric bulk of the methyl group can influence the preferred conformation of the molecule, locking it into a more bioactive shape.[5]

Given these principles, the 5-methyl group is predicted to enhance the lipophilicity of the THQ core and could potentially improve its potency for kinase or receptor targets by engaging in favorable hydrophobic interactions.

A Proposed Workflow for Pharmacological Characterization

This section outlines a systematic, phase-gated approach to comprehensively define the pharmacological profile of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Phase 1: In Vitro Profiling and Target Identification

The initial phase focuses on broad screening to identify primary biological activity, followed by more focused assays to confirm targets and establish potency.[12][13]

Workflow Diagram: In Vitro Screening Cascade

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism of Action Phenotypic_Screening Phenotypic Screening (e.g., Cancer Cell Panel - NCI-60) Dose_Response Dose-Response Assays (IC50/EC50 Determination) Phenotypic_Screening->Dose_Response Identify Hits Broad_Target_Screening Broad Target Binding Panel (e.g., Eurofins SafetyScreen44™) Broad_Target_Screening->Dose_Response Identify Hits Orthogonal_Assay Orthogonal Confirmatory Assay (e.g., Biophysical Method) Dose_Response->Orthogonal_Assay Confirm Potency Selectivity_Panel Target Family Selectivity Panel (e.g., KinomeScan) Orthogonal_Assay->Selectivity_Panel Validate Target Cell_Based_MOA Cell-Based MOA Assays (e.g., Western Blot for Pathway Modulation) Selectivity_Panel->Cell_Based_MOA Assess Specificity Compound 5-Methyl-1,2,3,4-tetrahydroquinoline Compound->Phenotypic_Screening Initial Evaluation Compound->Broad_Target_Screening Initial Evaluation

Caption: A tiered workflow for in vitro pharmacological profiling.

Detailed Protocol: mTOR Kinase Inhibition Assay (Example) This biochemical assay would be selected if primary screening suggests anticancer activity.

  • Principle: Measures the ability of the test compound to inhibit the phosphorylation of a substrate by the mTOR enzyme, often using a fluorescence-based readout.

  • Materials: Recombinant human mTOR enzyme, kinase buffer, ATP, fluorescently-labeled substrate peptide, test compound (serially diluted), and a positive control inhibitor (e.g., Everolimus).

  • Procedure: a. In a 384-well microplate, add kinase buffer to all wells. b. Add the test compound across a range of concentrations (e.g., 10 µM to 1 nM). c. Add the mTOR enzyme to all wells except the negative control. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction. d. Initiate the kinase reaction by adding a mixture of ATP and the fluorescent substrate. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure the fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is critical to determine if a compound has "drug-like" potential.[14][15]

AssayParameter MeasuredRationale
Kinetic Solubility Solubility in buffer (µg/mL)Poor solubility can limit absorption and cause formulation issues.
PAMPA / Caco-2 Permeability (Papp)Predicts passive diffusion and active transport across the intestinal barrier, indicating potential oral absorption.[16]
Liver Microsome Stability Intrinsic Clearance (CLint)Measures metabolic stability by liver enzymes (CYPs), predicting the compound's half-life.[16]
CYP Inhibition Panel IC₅₀ against major CYP isoformsAssesses the risk of drug-drug interactions (DDI) where the compound could inhibit the metabolism of other drugs.
hERG Binding Assay IC₅₀ for hERG channel bindingScreens for potential cardiotoxicity, a common cause of drug failure.
Cytotoxicity Assay CC₅₀ in non-cancerous cells (e.g., fibroblasts)Determines general cytotoxicity to establish a therapeutic window relative to its potency.

Detailed Protocol: Caco-2 Permeability Assay

  • Principle: Caco-2 cells form a polarized monolayer that mimics the human intestinal epithelium. The rate of compound passage from the apical (A) to the basolateral (B) side is measured.[16]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a differentiated monolayer is formed. Verify monolayer integrity via TEER (Transepithelial Electrical Resistance) measurement.

  • Assay: a. Wash the cell monolayers with transport buffer. b. Add the test compound (at a single concentration, e.g., 10 µM) to the apical (A) chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber. d. To measure efflux, perform the experiment in reverse (B to A).

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Phase 3: In Vivo Efficacy Model Selection

If a compound demonstrates high potency, good selectivity, and a favorable ADME profile, it may be advanced to in vivo testing. The choice of model is dictated by the in vitro findings.

Decision Tree for In Vivo Model Selection

G cluster_cancer Anticancer Activity cluster_neuro Neuroprotective Activity InVitro_Hit Potent & Selective In Vitro Hit ADME_OK Favorable ADME/PK Profile? InVitro_Hit->ADME_OK Xenograft Human Tumor Xenograft Model (e.g., A549 in nude mice) ADME_OK->Xenograft Yes (e.g., mTOR inhibitor) MPTP_Model MPTP-induced Parkinsonism Model (in mice) ADME_OK->MPTP_Model Yes (e.g., NMDA antagonist) No_Go Stop/Optimize (Poor PK) ADME_OK->No_Go No

Caption: Decision-making process for advancing a compound to in vivo studies.

  • If Anticancer Activity is Confirmed: A human tumor xenograft model would be appropriate. For example, if the compound inhibits mTOR and is potent against the A549 lung cancer cell line in vitro, its ability to reduce tumor growth in nude mice bearing A549 tumors would be evaluated.

  • If Neuroprotective Activity is Confirmed: A disease-relevant model would be used. For instance, if the compound shows NMDA receptor antagonism, its ability to protect against neuronal damage in a mouse model of Parkinson's disease (e.g., induced by MPTP) could be assessed.

Conclusion and Future Directions

5-Methyl-1,2,3,4-tetrahydroquinoline stands as an intriguing but uncharacterized molecule within a pharmacologically rich chemical class. While its specific biological activities are not yet defined, the principles of medicinal chemistry and the extensive data on related analogs strongly suggest a high potential for therapeutic relevance. The true value for drug discovery professionals lies not in what is known, but in the systematic and efficient elucidation of the unknown. The multi-phase workflow detailed in this guide—spanning synthesis, in vitro screening, ADME/Tox profiling, and rational in vivo model selection—provides a robust, self-validating framework to comprehensively define the pharmacological profile of this compound. By executing this structured investigation, researchers can effectively unlock the potential of 5-Methyl-1,2,3,4-tetrahydroquinoline and determine its viability as a lead candidate for future drug development programs.

References

A Toxicological Investigation of 5-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the toxicological evaluation of 5-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic amine with potential applications in drug development. In the absence of extensive public data on this specific molecule, this document outlines a scientifically rigorous, phased approach to safety assessment, grounded in established regulatory guidelines and field-proven methodologies. This guide is intended for researchers, toxicologists, and drug development professionals, offering a detailed roadmap from initial in silico predictions to pivotal in vivo studies. The core of this guide emphasizes a tiered testing strategy designed to characterize the compound's potential for acute toxicity, genotoxicity, and systemic effects, ensuring a thorough and data-driven risk assessment.

Introduction: The Quinoline Scaffold and the Need for a Structured Toxicological Assessment

This guide proposes a tiered approach to the toxicological assessment of 5-Methyl-1,2,3,4-tetrahydroquinoline, commencing with computational and in vitro methods to minimize animal usage in line with the 3Rs (Replacement, Reduction, and Refinement) principle, and progressing to targeted in vivo studies to understand its systemic effects.[8]

Physicochemical Properties and Structural Alerts

A foundational step in any toxicological assessment is the characterization of the test article's physicochemical properties.

PropertyValue/InformationSignificance in Toxicology
Molecular Formula C10H13NProvides the elemental composition.
Molecular Weight 147.22 g/mol Influences absorption and distribution.[9]
Appearance (To be determined experimentally)Important for formulation and dose preparation.
Solubility (To be determined experimentally in relevant vehicles)Crucial for designing both in vitro and in vivo studies to ensure bioavailability.
LogP (To be predicted and confirmed experimentally)Indicates the lipophilicity, which affects membrane permeability and potential for bioaccumulation.
pKa (To be predicted and confirmed experimentally)Determines the ionization state at physiological pH, impacting absorption and interaction with biological targets.

Structural Alerts for Toxicity: The presence of the tetrahydroquinoline ring system itself can be a structural alert, as some heterocyclic amines are known to be mutagenic and/or carcinogenic.[10] The metabolic activation of such compounds can lead to the formation of reactive intermediates that can interact with DNA and other macromolecules.

Proposed Tiered Toxicological Evaluation Workflow

A tiered approach ensures a logical, evidence-based progression from preliminary screening to comprehensive safety assessment.

Toxicology_Workflow cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Toxicity & Preliminary Systemic Effects cluster_2 Tier 3: Repeated Dose & Advanced Studies in_silico In Silico Toxicity Prediction (DEREK, Sarah Nexus, TOPKAT) ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames physchem Physicochemical Characterization physchem->ames micronucleus In Vitro Micronucleus Assay ames->micronucleus comet In Vitro Comet Assay micronucleus->comet acute_oral Acute Oral Toxicity Study (OECD 423/425) comet->acute_oral clinical_obs Clinical Observations & Pathology acute_oral->clinical_obs repeat_dose Repeated Dose Toxicity Study (e.g., 28-day) clinical_obs->repeat_dose toxicokinetics Toxicokinetics repeat_dose->toxicokinetics safety_pharm Safety Pharmacology repeat_dose->safety_pharm

Caption: Proposed tiered toxicological evaluation workflow for 5-Methyl-1,2,3,4-tetrahydroquinoline.

Tier 1: In Vitro Genotoxicity Assessment

The primary objective of this tier is to evaluate the mutagenic and clastogenic potential of 5-Methyl-1,2,3,4-tetrahydroquinoline. Positive findings in these assays are a significant red flag in drug development.

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used and regulatory-accepted method for identifying substances that can cause gene mutations.[11][12][13][14] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11][12] A positive result, indicated by the growth of revertant colonies in a medium lacking the amino acid, suggests that the test compound is a mutagen.[11][12] The inclusion of a mammalian liver extract (S9 fraction) is crucial for detecting compounds that become mutagenic after metabolic activation.[11]

Experimental Protocol:

  • Strain Selection: Utilize a standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of 5-Methyl-1,2,3,4-tetrahydroquinoline that does not cause excessive bacterial killing.

  • Main Assay (Plate Incorporation or Pre-incubation Method):

    • Prepare dilutions of the test compound.

    • In the presence and absence of S9 metabolic activation mix, combine the test compound, the bacterial culture, and molten top agar.[14]

    • Pour the mixture onto minimal glucose agar plates.[13]

    • Incubate the plates at 37°C for 48-72 hours.[11]

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is also biologically and statistically significant.

In Vitro Micronucleus Assay

Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[15][16][17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division, representing chromosomal damage or loss.[15] The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division, which is essential for the expression of these genetic lesions.[15][16][17]

Experimental Protocol:

  • Cell Line Selection: Employ a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

  • Dose Selection: Determine a dose range based on a preliminary cytotoxicity assay (e.g., MTT or MTS assay), aiming for a top concentration that induces approximately 50-60% cytotoxicity.

  • Treatment: Expose the cell cultures to various concentrations of 5-Methyl-1,2,3,4-tetrahydroquinoline for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.[18]

  • Micronucleus Formation: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis.[15][16][17]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or Giemsa).[18]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][17]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21] After treatment with a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[19][22] Fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19][20] The alkaline version of the assay is particularly sensitive for detecting single-strand breaks and alkali-labile sites.[20]

Experimental Protocol:

  • Cell Culture and Treatment: Treat a suitable cell line with 5-Methyl-1,2,3,4-tetrahydroquinoline at various concentrations for a defined period.

  • Cell Embedding: Suspend the treated cells in low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind nucleoids containing the cellular DNA.[22]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

  • Image Analysis: Use specialized software to quantify the DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A dose-dependent increase in these parameters indicates genotoxicity.

Tier 2: In Vivo Acute Toxicity Assessment

Should the in vitro assays not reveal any genotoxic potential, the next step is to assess the compound's effects in a whole animal system.

Acute Oral Toxicity Study (OECD Test Guideline 423 or 425)

Rationale: The acute oral toxicity study provides information on the potential health hazards arising from a single, short-term oral exposure to a substance.[23] This study is essential for classifying the compound according to the Globally Harmonized System (GHS) and for determining the median lethal dose (LD50) or an acute toxic class.[24][25] The results of this study are crucial for dose selection in subsequent repeated-dose studies.

Experimental Protocol (Acute Toxic Class Method - OECD 423):

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Dose Administration: Administer the test substance by oral gavage. The procedure uses a stepwise approach with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[26]

  • Sighting Study: A preliminary sighting study may be conducted with a single animal to determine the appropriate starting dose for the main study.[26]

  • Main Study:

    • Dose a group of three animals at the selected starting dose.

    • The outcome for this group (number of mortalities) determines the next step: dosing another group at a lower or higher dose level, or stopping the test.

  • Observations:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[26][27] Observations should include changes in skin, fur, eyes, and behavior.[26]

    • Record body weights at specified intervals.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at specific dose levels.

ParameterObservation/EndpointPurpose
Mortality Number of deaths per dose groupDetermination of LD50 or toxic class.
Clinical Signs Tremors, convulsions, salivation, diarrhea, lethargy, etc.Identification of target organs and mechanism of toxicity.
Body Weight Changes from baselineGeneral indicator of systemic toxicity.
Gross Necropsy Macroscopic abnormalities in organs and tissuesIdentification of target organs of toxicity.

Future Directions: Tier 3 and Beyond

Based on the findings from the initial tiers, further studies may be warranted to support clinical development. These can include:

  • Repeated Dose Toxicity Studies: 28-day or 90-day studies to evaluate the effects of longer-term exposure.

  • Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Safety Pharmacology Studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Reproductive and Developmental Toxicity Studies: If the intended clinical use includes women of childbearing potential.

  • Carcinogenicity Studies: For drugs intended for chronic use, especially if there are concerns from the genotoxicity data or the compound's structure.

Conclusion

The toxicological evaluation of a new chemical entity like 5-Methyl-1,2,3,4-tetrahydroquinoline requires a methodical, multi-faceted approach. The tiered strategy outlined in this guide, beginning with in vitro genotoxicity screening and progressing to in vivo acute toxicity assessment, provides a robust framework for characterizing its safety profile. Each step is designed to build upon the last, allowing for informed decision-making throughout the drug development process. Adherence to established guidelines and a deep understanding of the scientific rationale behind each assay are paramount to ensuring a thorough and reliable safety assessment, ultimately safeguarding human health.

References

"metabolism of 5-Methyl-1,2,3,4-tetrahydroquinoline in vivo"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Metabolism of 5-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vivo metabolism of 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ). While direct metabolic studies on this specific compound are not extensively published, this document synthesizes authoritative data from structurally analogous compounds, such as 1,2,3,4-tetrahydroisoquinoline (TIQ), and the broader class of N-heterocyclic amines to construct a predictive metabolic map.[1] We will explore the anticipated Phase I and Phase II metabolic pathways, detail the requisite experimental designs for definitive in vivo studies, and outline the state-of-the-art bioanalytical methodologies for metabolite identification and quantification. This guide is intended to serve as a foundational resource for researchers investigating the pharmacokinetics, toxicology, and drug development potential of 5-Me-THQ and related substituted tetrahydroquinolines.

Introduction to 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ)

Chemical Profile and Significance

5-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic amine featuring a quinoline core structure in which the pyridine ring has been fully saturated. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic small-molecule therapeutics.[2] The addition of a methyl group at the 5-position on the aromatic ring can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets and metabolic enzymes.

Rationale for In Vivo Metabolism Studies

Understanding the metabolic fate of a xenobiotic is a cornerstone of drug discovery and development.[3] The enzymatic transformation of a parent compound can lead to several outcomes:

  • Detoxification and Elimination: Metabolism typically increases the hydrophilicity of a compound, facilitating its excretion from the body via urine or feces.[4][5]

  • Pharmacological Activation/Inactivation: A parent drug may be converted into a more active metabolite (bioactivation) or a less active or inactive form.[6]

  • Formation of Reactive Metabolites: In some cases, metabolism can produce chemically reactive intermediates that may lead to toxicity.[6]

For 5-Me-THQ, in vivo studies are critical to determine its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), identify potential drug-drug interactions mediated by metabolic enzymes, and assess its overall safety.[7]

Predicted Metabolic Pathways of 5-Me-THQ

The metabolism of xenobiotics is broadly categorized into two phases.[8][9] Based on the metabolism of similar heterocyclic amines and specifically 1,2,3,4-tetrahydroisoquinoline (TIQ), we can predict the primary metabolic pathways for 5-Me-THQ.[1][10]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups) on the parent molecule, primarily through oxidation.[3][6] These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[10][11] For N-heterocyclic amines, CYP1A2, CYP1A1, and CYP3A4 are often key players.[10][12][13]

Predicted Phase I pathways for 5-Me-THQ include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring. This is a common pathway for many aromatic compounds.

  • Aliphatic Hydroxylation: Studies on the analogous compound 1-methyl-TIQ showed significant hydroxylation at the 4-position of the saturated ring.[1] This is a highly probable pathway for 5-Me-THQ.

  • N-Oxidation: Oxidation of the secondary amine nitrogen to form an N-oxide metabolite.

  • Aromatization (Dehydrogenation): Removal of hydrogen atoms from the saturated ring to form the aromatic 5-methylquinoline. This was observed in the metabolism of TIQ.[1]

Phase II Metabolism: Conjugation Reactions

Following Phase I, the newly introduced functional groups can be conjugated with endogenous polar molecules, which dramatically increases water solubility and facilitates excretion.[4][5] The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[14][15]

Predicted Phase II pathways for 5-Me-THQ metabolites include:

  • Glucuronidation: Hydroxylated metabolites of 5-Me-THQ are prime substrates for UGTs, which would attach a glucuronic acid moiety.[14][15]

  • Sulfation: The hydroxyl groups can also be conjugated with a sulfonate group by SULT enzymes.[5][14]

Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic transformations of 5-Me-THQ.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 5-Methyl-1,2,3,4-tetrahydroquinoline (Parent Drug) Aromatic_OH Aromatic Hydroxylated Metabolite Parent->Aromatic_OH CYP450s Aliphatic_OH 4-Hydroxy Metabolite Parent->Aliphatic_OH CYP450s N_Oxide N-Oxide Metabolite Parent->N_Oxide CYP450s, FMOs Aromatized 5-Methylquinoline Parent->Aromatized Dehydrogenases Excreted Urinary & Fecal Excretion Parent->Excreted Unchanged Drug Glucuronide Glucuronide Conjugate Aromatic_OH->Glucuronide UGTs Sulfate Sulfate Conjugate Aromatic_OH->Sulfate SULTs Aliphatic_OH->Glucuronide UGTs Aliphatic_OH->Sulfate SULTs Aromatized->Excreted Glucuronide->Excreted Sulfate->Excreted Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing 1. Dosing (e.g., Oral Gavage in Rats) Housing 2. Housing in Metabolic Cages Dosing->Housing Collection 3. Sample Collection (Urine, Feces, Blood @ timepoints) Housing->Collection Processing 4. Sample Processing (Centrifugation, Hydrolysis) Collection->Processing Extraction 5. Metabolite Extraction (SPE or LLE) Processing->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Identification 7. Metabolite Identification (MS/MS Fragmentation) Analysis->Identification Quantification 8. Quantification (MRM, Calibration Curves) Identification->Quantification Reporting 9. Pharmacokinetic Modeling & Reporting Quantification->Reporting

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] While the specific therapeutic targets of 5-Methyl-1,2,3,4-tetrahydroquinoline are not extensively documented, the established pharmacology of the core THQ structure and its derivatives provides a strong foundation for hypothesizing and investigating its potential therapeutic applications. This guide synthesizes the current understanding of the THQ scaffold's biological actions to propose and detail potential therapeutic targets for its 5-methyl derivative. We will delve into the mechanistic basis for these potential targets, supported by data from structurally related compounds, and provide comprehensive, actionable experimental protocols for their validation. The primary areas of focus include neurodegenerative disorders, oncology, and inflammatory conditions, highlighting the versatility of this chemical scaffold.[3][4]

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core structure is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[5] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, neuroprotective, anti-inflammatory, antioxidant, and antimicrobial activities.[3][6][7] The neuroprotective properties of THQ derivatives are particularly noteworthy, with studies pointing towards mechanisms that include the mitigation of oxidative stress and the modulation of key enzymatic pathways implicated in neurodegeneration.[8][9] Furthermore, the anti-inflammatory and anticancer potential of THQs has been linked to their ability to interfere with critical signaling cascades such as the NF-κB pathway.[9][10]

Given this context, 5-Methyl-1,2,3,4-tetrahydroquinoline emerges as a compound of significant interest. The introduction of a methyl group at the 5-position of the benzene ring can modulate the compound's lipophilicity, electronic properties, and steric profile, potentially influencing its binding affinity and selectivity for various biological targets. This guide will explore the most promising therapeutic targets for this specific derivative, drawing on the rich pharmacology of the broader THQ family.

Potential Therapeutic Targets in Neurodegenerative Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[8][9] The THQ scaffold has shown considerable promise in addressing these pathological hallmarks.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A well-established therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[11][12] Several THQ derivatives have been identified as potent inhibitors of these enzymes.[13][14] The nitrogen atom within the THQ core can play a crucial role in binding to the catalytic site of cholinesterases.

Hypothesis: 5-Methyl-1,2,3,4-tetrahydroquinoline may act as a cholinesterase inhibitor, with the 5-methyl group potentially enhancing binding affinity or selectivity.

A detailed, step-by-step methodology for assessing the cholinesterase inhibitory activity of 5-Methyl-1,2,3,4-tetrahydroquinoline is provided below.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of 5-Methyl-1,2,3,4-tetrahydroquinoline against human AChE and BChE.

Methodology: The assay is based on the Ellman's method, which measures the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE and human serum BChE in the phosphate buffer to achieve a final concentration of 0.5 U/mL.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare 10 mM solutions of acetylthiocholine iodide and butyrylthiocholine iodide in deionized water.

    • Prepare a stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in DMSO (e.g., 10 mM) and create a series of dilutions in the phosphate buffer. Donepezil or galantamine should be used as a positive control.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (acetylthiocholine or butyrylthiocholine).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition: A Target for Parkinson's Disease

Inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy in Parkinson's disease, as it prevents the degradation of dopamine in the brain.[15] Structurally related tetrahydroisoquinolines are known inhibitors of MAO.[15][16]

Hypothesis: 5-Methyl-1,2,3,4-tetrahydroquinoline may exhibit inhibitory activity against MAO-A and/or MAO-B, making it a candidate for Parkinson's disease therapy.

Antioxidant and Neuroprotective Pathways

The antioxidant properties of THQ derivatives are well-documented and are believed to contribute significantly to their neuroprotective effects.[7][17][18] These compounds can act as free radical scavengers and may also upregulate endogenous antioxidant defense mechanisms.[8][19]

Hypothesis: 5-Methyl-1,2,3,4-tetrahydroquinoline may exert neuroprotective effects by reducing oxidative stress.

Potential Therapeutic Targets in Oncology

The THQ scaffold has been explored for its anticancer properties, with several derivatives showing potent cytotoxic activity against various cancer cell lines.[6][10][20]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[10] Some THQ derivatives have been shown to inhibit NF-κB activation.[9]

Hypothesis: 5-Methyl-1,2,3,4-tetrahydroquinoline may inhibit the NF-κB signaling pathway, leading to a reduction in cancer cell proliferation and survival.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibitory Complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Promotes Transcription THQ 5-Methyl-THQ (Hypothesized) THQ->IKK Inhibits (Potential Target)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 5-Methyl-1,2,3,4-tetrahydroquinoline.

Modulation of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The THQ scaffold has been identified as a potential framework for developing mTOR inhibitors.[21]

Hypothesis: 5-Methyl-1,2,3,4-tetrahydroquinoline could act as an inhibitor of the mTOR signaling pathway, suggesting its potential use in cancers where this pathway is hyperactive.

Experimental Workflow for Target Validation and Drug Development

A generalized workflow for the preclinical evaluation of 5-Methyl-1,2,3,4-tetrahydroquinoline is presented below. This workflow integrates in vitro and in vivo studies to comprehensively assess its therapeutic potential.

drug_dev_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation cluster_4 Outcome a Compound Synthesis & Purification of 5-Methyl-THQ b Primary Target-Based Assays (e.g., AChE, MAO, NF-κB) a->b c Cell-Based Assays (Cytotoxicity, Proliferation) b->c d Secondary Assays & Selectivity Profiling c->d e Western Blotting for Pathway Modulation d->e f ADME-Tox Profiling e->f g Animal Model of Disease (e.g., Alzheimer's, Cancer) f->g h Efficacy & PK/PD Studies g->h i Toxicology Studies h->i j Lead Candidate Optimization i->j

Caption: A generalized workflow for the preclinical development of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data Summary

While specific quantitative data for 5-Methyl-1,2,3,4-tetrahydroquinoline is limited, the following table summarizes the inhibitory activities of some related THQ and THIQ derivatives against relevant targets, providing a benchmark for future studies.

Compound/Derivative ClassTargetIC₅₀/ActivityReference
Tacrine-THQ HeterodimersAcetylcholinesterase (AChE)IC₅₀ < 1 nM[12]
THQ-Isoxazoline HybridsAcetylcholinesterase (AChE)IC₅₀ = 4.24 µM (for compound 5n)[14]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Monoamine Oxidase (MAO)Well-characterized inhibitor[15]
1,2,3,4-Tetrahydroisoquinoline DerivativesNF-κBGI₅₀ = 1.591 to 2.281 µM (for compound 5d)[10]

Conclusion

5-Methyl-1,2,3,4-tetrahydroquinoline represents a promising, yet underexplored, molecule with the potential to engage a variety of therapeutic targets. Based on the extensive research on the parent THQ scaffold, the most promising avenues for investigation lie in the fields of neurodegenerative diseases and oncology. The proposed inhibitory actions on cholinesterases, monoamine oxidases, and the NF-κB and mTOR signaling pathways are compelling starting points for a comprehensive evaluation of this compound. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the therapeutic potential of 5-Methyl-1,2,3,4-tetrahydroquinoline and advancing it through the preclinical drug development pipeline. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this intriguing THQ derivative.

References

An In-depth Technical Guide to the Discovery of Novel Bioactive Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its structural versatility and inherent bioactivity make it a cornerstone for the development of therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4][5] Tetrahydroquinoline derivatives have demonstrated a remarkable range of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic discovery of novel, bioactive tetrahydroquinoline compounds, from initial synthetic strategies to detailed bioactivity screening and preliminary mechanism of action studies.

Part 1: Strategic Synthesis of Tetrahydroquinoline Libraries

The successful discovery of novel bioactive compounds is fundamentally linked to the diversity and quality of the chemical library. For tetrahydroquinolines, several robust synthetic strategies can be employed to generate a diverse set of derivatives. The choice of synthetic route is critical and should be guided by the desired substitution patterns and the overall goals of the screening campaign.

Foundational Synthetic Methodologies

Classical methods for constructing the THQ core remain highly relevant and effective. These include:

  • Domino Reactions: These multi-step sequences, often initiated by the reduction of a nitro group, offer an efficient pathway to complex THQs from simple starting materials.[2]

  • Hydrogenation of Quinolines: The direct hydrogenation of the corresponding quinoline is a common and effective method for preparing the tetrahydroquinoline core.[7]

More recent advancements have introduced highly efficient and enantioselective methods:

  • Gold-catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This method provides good yields and high regioselectivity for the synthesis of THQs from N-aryl propargylamines.[8]

  • Chiral Phosphoric Acid Catalysis: This approach enables the enantioselective synthesis of THQs from 2-aminochalcones through a dehydrative cyclization and subsequent asymmetric reduction.[8]

Rationale for Synthetic Diversification

To maximize the potential for discovering novel bioactivity, it is crucial to synthesize a library of THQ derivatives with diverse functional groups at various positions of the scaffold. This chemical diversity increases the probability of identifying compounds with favorable interactions with a wide range of biological targets. For instance, substitutions at the R1–R5 positions can include alkyl, aryl, halogen, carboxylic acid, and other functional groups to explore a broad chemical space.[9]

Diagram: General Synthetic Workflow for Tetrahydroquinoline Derivatives

G Start Starting Materials (e.g., Anilines, Aldehydes) Synthesis Core Synthesis (e.g., Povarov Reaction) Start->Synthesis Reaction Diversification Functional Group Interconversion Synthesis->Diversification Derivatization Purification Purification & Characterization Diversification->Purification Chromatography, Spectroscopy Library Compound Library Purification->Library Storage

Caption: A generalized workflow for the synthesis and diversification of a tetrahydroquinoline compound library.

Part 2: Comprehensive Bioactivity Screening

Once a diverse library of THQ compounds has been synthesized and characterized, the next critical phase is to screen for biological activity. A tiered screening approach, starting with broad, high-throughput assays and progressing to more specific, lower-throughput assays, is often the most efficient strategy.

Initial High-Throughput Screening (HTS)

The primary goal of HTS is to rapidly identify "hits" from the compound library that exhibit a desired biological effect. Key considerations for HTS include:

  • Assay Selection: The choice of assay is dictated by the therapeutic area of interest. Common HTS assays include cell viability assays (e.g., MTT, Alamar Blue) to screen for cytotoxicity against cancer cell lines, and enzyme inhibition assays for specific molecular targets.[10]

  • Data Analysis: Robust data analysis is essential to identify true hits and avoid false positives. It is important to be aware of Pan-Assay Interference Compounds (PAINS), as some fused THQs have been reported to be reactive and interfere with assays.[9]

Table: Common In Vitro Assays for Bioactivity Screening
Assay TypePrincipleApplication
Cell Viability (MTT) Measures metabolic activity as an indicator of cell viability.[10]Anticancer, cytotoxicity screening.[10]
Enzyme Inhibition Measures the ability of a compound to inhibit the activity of a specific enzyme.[10]Target-based drug discovery.[10]
Receptor Binding Measures the affinity of a compound for a specific receptor.[11]GPCR-targeted drug discovery.[12]
Antimicrobial (Agar Diffusion) Measures the zone of inhibition of microbial growth around a compound-impregnated disk.[13]Discovery of new antibiotics.
Antioxidant (DPPH) Measures the radical scavenging activity of a compound.[13]Screening for compounds that combat oxidative stress.
Secondary and Confirmatory Assays

Hits identified from HTS must be validated through secondary and confirmatory assays to eliminate false positives and to further characterize their biological activity. These assays are typically more complex and lower-throughput than primary screens.

  • Dose-Response Studies: These experiments are crucial for determining the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Selectivity Profiling: It is important to assess the selectivity of a hit compound against a panel of related targets to understand its specificity and potential for off-target effects.

Protocol: Cell Viability MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinoline derivatives for 48-72 hours.[12][14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Part 3: Elucidating the Mechanism of Action

Identifying the molecular target and understanding the mechanism of action (MoA) of a bioactive compound is a critical step in the drug discovery process.[15][16] This knowledge is essential for lead optimization and for predicting potential therapeutic efficacy and side effects.

Target Identification Strategies

Several experimental approaches can be used to identify the cellular target(s) of a bioactive small molecule:

  • Affinity-Based Methods: These techniques, such as affinity purification coupled with mass spectrometry, are powerful for directly identifying proteins that bind to the small molecule.[16][17][18]

  • In Silico Approaches: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict potential targets and binding modes.[19]

  • Cell-Based Proteome Profiling: In situ methods allow for the direct investigation of small molecule-protein interactions within live cells.[20]

Diagram: Workflow for Target Identification

G Bioactive_Compound Bioactive THQ Compound Affinity_Probes Affinity Probe Synthesis Bioactive_Compound->Affinity_Probes Pull_Down Affinity Purification (Pull-down) Affinity_Probes->Pull_Down Mass_Spec Mass Spectrometry (Protein ID) Pull_Down->Mass_Spec Target_Hypothesis Target Hypothesis Mass_Spec->Target_Hypothesis Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Hypothesis->Target_Validation MoA_Elucidation Mechanism of Action Elucidation Target_Validation->MoA_Elucidation

Caption: A typical workflow for identifying the molecular target of a bioactive tetrahydroquinoline compound.

Investigating Cellular Pathways

Once a target has been identified and validated, further studies are needed to understand how the compound modulates cellular signaling pathways. For example, if a THQ derivative is found to have anticancer activity, its effect on pathways involved in cell proliferation, apoptosis, and cell cycle arrest should be investigated.[6][21]

  • Western Blotting: This technique can be used to measure the expression levels of key proteins in a signaling pathway, such as Bax, Bcl-2, and Caspase-3 in the apoptosis pathway.[14]

  • Flow Cytometry: This method can be used to analyze the cell cycle distribution of cells treated with the compound.

Conclusion: A Pathway to Novel Therapeutics

The discovery of novel bioactive tetrahydroquinoline compounds is a systematic and multi-faceted process that requires a strong interplay between synthetic chemistry, biological screening, and mechanistic studies. The inherent versatility of the THQ scaffold, combined with modern drug discovery technologies, ensures its continued prominence as a source of new therapeutic agents. By following a logical and scientifically rigorous approach as outlined in this guide, researchers can significantly increase their chances of success in identifying and developing the next generation of tetrahydroquinoline-based drugs.

References

Methodological & Application

Application Notes and Protocols for 5-Methyl-1,2,3,4-tetrahydroquinoline as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Approach: Extrapolation from a Privileged Scaffold

Direct experimental data on 5-Methyl-1,2,3,4-tetrahydroquinoline as a chemical probe is limited in the current body of scientific literature. However, the 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant biological activities.[1][2] This guide is structured on the principle of chemical analogy. The protocols and applications proposed herein are extrapolated from the known biological targets and mechanisms of action of the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives.[3][4] Researchers are strongly advised to experimentally validate these proposed applications for the specific 5-methyl isomer.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline skeleton is a heterocyclic motif prevalent in a wide array of pharmacologically active compounds.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating interactions with diverse biological targets. Derivatives of this scaffold have been reported to exhibit a range of activities, including anticancer, neuroprotective, anti-inflammatory, and enzyme inhibitory effects.[1][3][4] This versatility makes the THQ scaffold a fertile ground for the development of chemical probes to investigate complex biological systems.

Potential Applications of 5-Methyl-1,2,3,4-tetrahydroquinoline as a Chemical Probe

Based on the activities of related compounds, 5-Methyl-1,2,3,4-tetrahydroquinoline can be hypothesized to serve as a valuable tool in the following research areas:

  • Oncology Research: As a probe to investigate signaling pathways implicated in cancer cell proliferation and survival.

  • Neuroscience Research: To explore mechanisms of neuroprotection and neurodegeneration.

  • Enzyme Inhibition Studies: As a starting point for identifying inhibitors of specific enzymes, such as kinases or cholinesterteras.

Probing Cancer Cell Signaling Pathways

Numerous tetrahydroquinoline derivatives have demonstrated potent anticancer activity by modulating key signaling pathways.[2][4] A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5][6]

Hypothesized Mechanism of Action in Cancer Cells

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K MTHQ MTHQ AKT AKT mTOR mTOR Proliferation Proliferation Apoptosis Apoptosis

Investigating Neuroprotective Mechanisms

Analogs such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have shown neuroprotective effects through multiple mechanisms, including the scavenging of free radicals and antagonism of the glutamatergic system.[7] These properties are crucial for mitigating neuronal damage in models of neurodegenerative diseases.

Experimental Protocols

General Handling and Preparation of Stock Solutions
  • Compound Storage: Store 5-Methyl-1,2,3,4-tetrahydroquinoline at room temperature, protected from light and moisture.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store stock solutions at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium or assay buffer. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Protocol: Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).[6]

  • Complete cell culture medium.

  • 96-well plates.

  • 5-Methyl-1,2,3,4-tetrahydroquinoline.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with a serial dilution of 5-Methyl-1,2,3,4-tetrahydroquinoline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Cell Line Example Compound Class Reported IC50 Range (µM)
A549 (Lung Cancer)Morpholine-Substituted THQs0.033 - 3.73[6]
MCF-7 (Breast Cancer)Morpholine-Substituted THQs0.087 - 4.47[6]
HCT-116 (Colon Cancer)Tetrahydroquinolinone DerivativesMicromolar concentrations[5]

Table 1: Reported IC50 values for various tetrahydroquinoline derivatives against different cancer cell lines.

Protocol: Western Blot Analysis for Pathway Modulation

This protocol allows for the investigation of the compound's effect on specific protein expression and phosphorylation states within a signaling pathway.

Workflow for Western Blot Analysis

G cluster_workflow Western Blot Workflow Start Cell Seeding & Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) SDS_PAGE SDS-PAGE Transfer Transfer to PVDF Membrane Blocking Blocking Primary_Ab Primary Antibody Incubation (e.g., p-mTOR, mTOR, Actin) Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Detection Chemiluminescent Detection Analysis Data Analysis

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with 5-Methyl-1,2,3,4-tetrahydroquinoline at various concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol: In Vitro Enzyme Inhibition Assay (Example: Cholinesterase Inhibition)

Tetrahydroquinoline-based compounds have been identified as inhibitors of cholinesterases.[8][9]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

  • Substrate (e.g., Acetylthiocholine iodide).

  • Ellman's reagent (DTNB).

  • Assay buffer (e.g., phosphate buffer).

  • 96-well plate.

  • 5-Methyl-1,2,3,4-tetrahydroquinoline.

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the substrate and DTNB.

  • Monitor the change in absorbance over time at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value.

Enzyme Example Compound Class Reported IC50 Range (µM)
Acetylcholinesterase (AChE)THQ-isoxazoline hybrids4.24 - >15.26[8]
Butyrylcholinesterase (BChE)THQ-isoxazole hybrids3.97 - >50[8]

Table 2: Reported IC50 values for tetrahydroquinoline-based hybrids against cholinesterases.

Concluding Remarks

5-Methyl-1,2,3,4-tetrahydroquinoline, as a member of the versatile tetrahydroquinoline family, holds considerable potential as a chemical probe for investigating a variety of biological processes. The protocols and applications detailed in this guide provide a robust starting point for researchers to explore its utility in oncology, neuroscience, and enzymology. It is imperative to underscore that these are proposed applications based on the well-documented activities of analogous structures. Rigorous experimental validation is essential to elucidate the specific biological targets and mechanisms of action of this particular derivative.

References

Application Notes & Protocols: A Framework for Investigating the Neuropharmacological Profile of 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged structure" in medicinal chemistry. Its rigid, nitrogen-containing framework is a common feature in a wide array of natural products and synthetic pharmaceutical agents, demonstrating diverse biological activities.[1][2] Derivatives of the THQ scaffold have been investigated for anticancer, antioxidant, and anti-inflammatory properties, among others.[2][3][4]

This guide focuses on 5-Methyl-1,2,3,4-tetrahydroquinoline , a specific analog within this promising class. While direct, extensive neuropharmacological research on this particular compound is nascent, the broader family of THQs and their structural isomers, the tetrahydroisoquinolines (THIQs), offers a compelling rationale for its investigation. Notably, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are endogenous to the mammalian brain and have demonstrated significant neuroprotective effects in various preclinical models.[5][6]

Therefore, this document serves as a comprehensive strategic guide for the neuropharmacological characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline. By drawing upon the established mechanisms of related compounds, we provide a logical framework and detailed, field-proven protocols to explore its potential as a novel therapeutic agent for neurological disorders. We will hypothesize its activity based on three primary, evidence-based pillars of neuroprotection observed in analogous structures: antioxidant activity, monoamine oxidase (MAO) inhibition, and modulation of glutamatergic excitotoxicity .[5][7][8]

Section 1: Physicochemical Profile and Preparation for Biological Assays

A precise understanding of the test article's properties is fundamental to reproducible and reliable experimental outcomes. The initial step in any research campaign is the confirmation of identity and purity, followed by the development of a standardized protocol for solution preparation.

Physicochemical Data Summary

The known properties of 5-Methyl-1,2,3,4-tetrahydroquinoline are summarized below. It is imperative to confirm these properties with a certificate of analysis from the supplier.

PropertyValueSource
CAS Number 58960-02-4[9]
Molecular Formula C₁₀H₁₃N[9]
Molecular Weight 147.22 g/mol [9]
Appearance Colorless to yellow or brown liquid[10]
Purity (Typical) ≥95%[9]
Protocol 1.1: Stock Solution Preparation and Stability Assessment

Causality: The use of a consistent, high-concentration stock solution minimizes variability from serial dilutions and reduces the final concentration of the solvent (e.g., DMSO) in culture media, which can be toxic to cells.

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoline (≥95% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and positive displacement pipettes

Procedure:

  • Under a chemical fume hood, accurately weigh a precise amount (e.g., 5-10 mg) of 5-Methyl-1,2,3,4-tetrahydroquinoline.

  • Dissolve the compound in a calculated volume of DMSO to achieve a high-concentration stock, for example, 50 mM.

    • Calculation Example: For 7.36 mg of compound (MW = 147.22 g/mol ), this corresponds to 0.05 mmol. To make a 50 mM (0.05 M) stock, dissolve in 1.0 mL of DMSO.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber vials to prevent degradation from light exposure and repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

  • Trustworthiness Check: Before initiating large-scale screens, perform a preliminary stability test. Thaw one aliquot after one week and analyze via HPLC to ensure no significant degradation has occurred compared to a freshly prepared sample.

Section 2: Investigation of Primary Neuroprotective Mechanisms

Based on the pharmacology of structurally related compounds, we propose a multi-target mechanism of action. The following protocols are designed to systematically test these hypotheses.

Hypothesis 1: Direct Antioxidant and Radical Scavenging Activity

Expertise & Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological feature of many neurodegenerative diseases.[8] The electron-rich aromatic ring and the secondary amine in the THQ structure are potential sites for radical scavenging. Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have demonstrated potent antioxidant effects.[8]

ROS_Scavenging ROS Reactive Oxygen Species (ROS) Neuron Neuron ROS->Neuron attacks Damage Oxidative Damage (Lipid Peroxidation, DNA damage) Neuron->Damage THQ 5-Methyl-THQ THQ->ROS neutralizes

Caption: Proposed antioxidant mechanism of 5-Methyl-THQ.

Protocol 2.1.1: ABTS/DPPH Radical Scavenging Assay

This protocol provides a rapid, cell-free method to quantify the direct antioxidant capacity of the compound.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Potassium persulfate (for ABTS)

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare Radical Solution:

    • For ABTS: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Dilute the solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • For DPPH: Prepare a 0.1 mM solution of DPPH in ethanol.

  • Assay Plate Setup:

    • Add 180 µL of the radical solution to the wells of a 96-well plate.

    • Add 20 µL of various concentrations of 5-Methyl-THQ (e.g., 1 µM to 100 µM), Trolox (positive control), or vehicle (DMSO) to respective wells.

  • Incubation & Measurement:

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at the appropriate wavelength (734 nm for ABTS, 517 nm for DPPH).

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Hypothesis 2: Inhibition of Monoamine Oxidase (MAO)

Expertise & Rationale: Inhibition of MAO-A and MAO-B is a clinically validated strategy for treating depression and Parkinson's disease, respectively.[11] By preventing the breakdown of monoamine neurotransmitters like dopamine, MAO inhibitors can restore neurotransmitter levels and prevent the formation of toxic metabolites and ROS. The related endogenous compound 1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B.[5][11]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal Dopamine Dopamine MAO MAO-B Dopamine->MAO degraded by Metabolites DOPAC + H₂O₂ (ROS) MAO->Metabolites THQ 5-Methyl-THQ THQ->MAO inhibits

Caption: MAO-B inhibition by 5-Methyl-THQ boosts dopamine levels.

Protocol 2.2.1: Fluorometric MAO-A/B Inhibition Assay

This is a highly sensitive assay to determine the potency and selectivity of 5-Methyl-THQ against the two major MAO isoforms.

Materials:

  • Commercially available MAO-A/B activity assay kit (e.g., from Abcam, Sigma-Aldrich)

  • Recombinant human MAO-A and MAO-B enzymes

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Reconstitute enzymes, substrates, and controls according to the kit manufacturer's instructions.

  • Assay Plate Setup (in duplicate for MAO-A and MAO-B):

    • To separate wells, add the appropriate buffer.

    • Add serial dilutions of 5-Methyl-THQ (e.g., 0.01 µM to 100 µM).

    • Add positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the appropriate wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

  • Reaction Initiation: Add the fluorometric substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the correct excitation/emission wavelengths. Measure the fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Calculate the IC₅₀ values for both MAO-A and MAO-B to determine potency and isoform selectivity.

Hypothesis 3: Protection Against Glutamate-Induced Excitotoxicity

Expertise & Rationale: Excessive activation of glutamate receptors, particularly the NMDA receptor, leads to a massive influx of Ca²⁺, triggering apoptotic pathways and neuronal death.[7] This "excitotoxicity" is a common mechanism in stroke, epilepsy, and neurodegeneration. The ability of 1MeTIQ to prevent glutamate-induced cell death and inhibit NMDA receptor binding suggests that novel THQ analogs may share this crucial neuroprotective property.[7]

Excitotoxicity_Workflow cluster_workflow In Vitro Neuroprotection Workflow A Plate Neuronal Cells (e.g., SH-SY5Y or primary neurons) B Pre-treat with 5-Methyl-THQ (various concentrations) for 1-2 hours A->B C Induce Excitotoxicity (add high concentration of Glutamate) B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT or LDH Assay) D->E F Analyze Data: Calculate % Neuroprotection E->F

Caption: Experimental workflow for excitotoxicity studies.

Protocol 2.3.1: In Vitro Neuroprotection Assay

This cell-based assay directly measures the ability of 5-Methyl-THQ to protect neurons from a glutamate-induced insult.

Materials:

  • SH-SY5Y human neuroblastoma cells or primary rodent cortical neurons

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • L-Glutamic acid

  • MK-801 (NMDA receptor antagonist, positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 5-Methyl-THQ (determined from a prior cytotoxicity screen), MK-801, or vehicle. Incubate for 1-2 hours.

  • Excitotoxic Insult: Add a high concentration of glutamate (e.g., 50-100 µM for primary neurons, may be higher for cell lines) to all wells except the "vehicle control" group.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Viability Assessment:

    • LDH Assay: Collect a small aliquot of the supernatant from each well and measure LDH release according to the kit protocol. This measures cell death.

    • MTT Assay: Add MTT solution to the remaining cells in the wells and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., acidified isopropanol or DMSO) and measure the absorbance at ~570 nm. This measures metabolic activity in living cells.

  • Data Analysis:

    • Normalize the data to the control groups. The "glutamate only" group represents maximum damage (0% protection), and the "vehicle control" group represents no damage (100% viability).

    • Calculate the percent neuroprotection afforded by each concentration of 5-Methyl-THQ.

    • Determine the EC₅₀ (effective concentration for 50% protection).

Section 3: In Vivo Proof-of-Concept Studies

Following successful in vitro characterization, the next logical step is to evaluate the compound in a relevant animal model of neurodegeneration.

Proposed Model: Rotenone-Induced Parkinsonism in Rats

Expertise & Rationale: Rotenone is a pesticide that induces parkinsonism in rodents by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress and dopaminergic neuron death. This model recapitulates key pathological features of Parkinson's disease.[12] The protective effects of the related compound 1MeTIQ have been demonstrated in this model, making it an excellent choice for evaluating 5-Methyl-THQ.[6][12]

InVivo_Workflow A Animal Acclimatization (e.g., Male Wistar Rats) B Group Assignment: 1. Vehicle Control 2. Rotenone Only 3. Rotenone + 5-Methyl-THQ 4. Rotenone + Positive Control A->B C Treatment Period (e.g., 28 days) Daily injections of Rotenone (s.c.) and Test Compound (i.p. or p.o.) B->C D Behavioral Assessments (e.g., Rotarod, Cylinder Test) Performed weekly C->D during E Euthanasia & Tissue Collection C->E F Post-mortem Analysis: 1. HPLC for striatal dopamine 2. TH-Immunohistochemistry of Substantia Nigra E->F

Caption: Workflow for an in vivo neuroprotection study.

Protocol 3.1.1: High-Level Overview of Rotenone Model

Animals: Male Wistar rats (200-250g).

Groups (n=8-10 per group):

  • Control: Vehicle for rotenone + Vehicle for test compound.

  • Rotenone: Rotenone (e.g., 2.5 mg/kg, subcutaneous) + Vehicle for test compound.

  • Treatment Group(s): Rotenone + 5-Methyl-THQ (e.g., 10, 25, 50 mg/kg, intraperitoneal or oral gavage).

  • Positive Control: Rotenone + L-DOPA or another neuroprotective agent.

Procedure:

  • Administer treatments daily for a period of 21-28 days.

  • Conduct behavioral tests (e.g., rotarod for motor coordination, cylinder test for motor asymmetry) at baseline and at weekly intervals.

  • At the end of the study, euthanize the animals and harvest the brains.

  • Endpoint Analysis:

    • Neurochemistry: Dissect the striatum and analyze dopamine and its metabolite levels using HPLC with electrochemical detection. A neuroprotective effect would be indicated by a smaller reduction in dopamine levels in the treatment group compared to the rotenone-only group.

    • Histology: Section the substantia nigra and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells. Neuroprotection is demonstrated by a greater survival of these neurons in the treated group.

References

Application of 5-Methyl-1,2,3,4-tetrahydroquinoline in Enzyme Inhibition Assays: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Derivatives of THQ have been extensively investigated for their potential as anticancer, anti-diabetic, anti-inflammatory, and neuroprotective agents.[1][5] A significant area of interest lies in their capacity to act as enzyme inhibitors, targeting critical enzymes implicated in various disease pathologies.[1][6][7]

This technical guide focuses on the application of a specific derivative, 5-Methyl-1,2,3,4-tetrahydroquinoline, in enzyme inhibition assays. While extensive research has been conducted on the broader class of THQ derivatives, this document provides a detailed framework for investigating the inhibitory potential of 5-Methyl-1,2,3,4-tetrahydroquinoline, with a particular emphasis on acetylcholinesterase (AChE), a key enzyme in the central nervous system.[7][8][9] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[8]

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting robust and reproducible enzyme inhibition assays.

Understanding the Mechanism: Why Tetrahydroquinolines Inhibit Enzymes

The inhibitory activity of tetrahydroquinoline derivatives often stems from their ability to interact with the active site or allosteric sites of an enzyme. The nitrogen atom in the heterocyclic ring can act as a hydrogen bond acceptor or donor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the enzyme's binding pocket. Substituents on the THQ core, such as the methyl group in 5-Methyl-1,2,3,4-tetrahydroquinoline, can further modulate the compound's affinity and selectivity for a particular enzyme.

For acetylcholinesterase, inhibitors typically bind within a narrow gorge leading to the active site. The binding can be reversible (competitive, non-competitive, or mixed) or irreversible. Understanding the kinetics of inhibition is crucial for characterizing the mechanism of action of a potential drug candidate.[10][11]

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of 5-Methyl-1,2,3,4-tetrahydroquinoline against acetylcholinesterase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_ache Add AChE to Wells prep_reagents->add_ache prep_compound Prepare Test Compound (5-Methyl-1,2,3,4-tetrahydroquinoline) & Controls (Serial Dilutions) add_compound Add Test Compound/ Controls to Wells prep_compound->add_compound add_ache->add_compound incubate Incubate (15 min) add_compound->incubate add_substrate Add DTNB & ATCI (Initiate Reaction) incubate->add_substrate measure Measure Absorbance (412 nm) Kinetically add_substrate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) det_ic50->kinetics

Figure 1. General workflow for an acetylcholinesterase (AChE) inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCI).[12] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[13][14]

Materials and Reagents
  • 5-Methyl-1,2,3,4-tetrahydroquinoline (Test Compound)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine Iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis-(2-Nitrobenzoic Acid) (DTNB) (Ellman's Reagent)

  • Donepezil or Galantamine (Positive Control)

  • Dimethyl Sulfoxide (DMSO) (Solvent for test compound)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[8]

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be empirically determined, but a common starting point is 0.1-0.25 U/mL.[8]

  • ATCI Stock Solution (15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh.[8]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect this solution from light.[8]

  • Test Compound and Control Solutions: Dissolve 5-Methyl-1,2,3,4-tetrahydroquinoline and the positive control (e.g., Donepezil) in DMSO to create high-concentration stock solutions. Perform serial dilutions in assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid enzyme inhibition by the solvent.

Assay Procedure
  • Plate Setup: Add 25 µL of assay buffer to all wells of a 96-well microplate. Add 25 µL of assay buffer to the blank wells.

  • Enzyme Addition: Add 25 µL of the AChE stock solution to all wells except the blank wells.

  • Inhibitor Addition: Add 50 µL of the appropriate dilution of the test compound or positive control to the corresponding wells. For the negative control well, add 50 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).[8]

  • Incubation: Incubate the plate at room temperature for 15 minutes.[8]

  • Substrate Addition and Reaction Initiation: To each well, add 50 µL of the DTNB solution. To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[8]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[8]

Data Analysis and Interpretation

Calculation of Percentage Inhibition
  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.[8]

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[8]

    % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), further kinetic studies are required.[11] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[10]

G cluster_kinetics Kinetic Analysis vary_substrate Vary Substrate Concentration (Fixed Inhibitor Concentration) measure_rates Measure Initial Reaction Rates vary_substrate->measure_rates vary_inhibitor Vary Inhibitor Concentration (Fixed Substrate Concentration) vary_inhibitor->measure_rates lineweaver_burk Lineweaver-Burk Plot (1/v vs 1/[S]) measure_rates->lineweaver_burk dixon Dixon Plot (1/v vs [I]) measure_rates->dixon determine_ki Determine Ki and Inhibition Type lineweaver_burk->determine_ki dixon->determine_ki

Figure 2. Workflow for kinetic analysis of enzyme inhibition.

Data Presentation: A Template for Reporting Results

Quantitative data from acetylcholinesterase inhibition assays should be systematically organized for clear comparison and interpretation. The following table provides a template for presenting key inhibitory parameters.

Test CompoundConcentration Range Tested (µM)IC50 (µM)Inhibition TypePositive ControlIC50 of Positive Control (µM)
5-Methyl-1,2,3,4-tetrahydroquinoline (To be determined)(To be determined)(To be determined)Donepezil(To be determined)
Example: Compound X0.01 - 1005.2 ± 0.4CompetitiveDonepezil0.025 ± 0.003

Trustworthiness and Self-Validation

To ensure the reliability of the results, every protocol must be a self-validating system. This includes:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) validates the assay's ability to detect inhibition. The negative control (vehicle) establishes the baseline enzyme activity.

  • Linearity of the Reaction: The reaction rate should be linear over the measurement period. Non-linearity may indicate substrate depletion or enzyme instability.

  • Reproducibility: Assays should be performed in replicate (at least triplicate) to ensure the reproducibility of the results.

  • Enzyme and Substrate Optimization: The concentrations of the enzyme and substrate should be optimized to ensure the assay is running under initial velocity conditions.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of 5-Methyl-1,2,3,4-tetrahydroquinoline, using acetylcholinesterase as a primary example. The detailed protocol and data analysis guidelines are designed to enable researchers to generate high-quality, reproducible data.

Future investigations could expand upon this work by:

  • Screening 5-Methyl-1,2,3,4-tetrahydroquinoline against a panel of other enzymes to determine its selectivity profile.

  • Exploring the structure-activity relationship (SAR) of related tetrahydroquinoline derivatives to optimize inhibitory potency and selectivity.

  • Utilizing molecular modeling and docking studies to elucidate the binding mode of 5-Methyl-1,2,3,4-tetrahydroquinoline within the active site of the target enzyme.

By following the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can effectively characterize the biochemical properties of novel compounds like 5-Methyl-1,2,3,4-tetrahydroquinoline and contribute to the development of new therapeutic agents.

References

Application Notes & Protocols: Dissolving 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful use of small molecule compounds in cell-based assays is fundamentally dependent on proper solubilization. Incorrect handling can lead to compound precipitation, inaccurate concentration calculations, and ultimately, irreproducible experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving, preparing, and storing 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride for use in cell culture. We will cover critical aspects from solvent selection and stock solution preparation to the generation of working dilutions, ensuring the scientific integrity and validity of your in vitro studies.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic organic compound. As a hydrochloride salt, it is expected to have improved solubility in aqueous solutions compared to its free base form. Understanding its fundamental properties is the first step in developing a robust dissolution protocol.

PropertyValueSource
Chemical Name This compound-
CAS Number Not clearly defined for the hydrochloride salt in searches-
Molecular Formula C₁₀H₁₄ClN (based on related compounds)[1][2]
Molecular Weight ~183.68 g/mol (based on related isoquinoline)[2][3]
Appearance Typically a solid powder[4]
Storage (Solid) 2-8°C, desiccated, protected from light[3][4]

The Critical Choice of Solvent

The goal is to dissolve the compound at a high concentration to create a stock solution, which can then be diluted to a final working concentration where the solvent concentration is non-toxic to the cells.

2.1. Primary Solvent Recommendations:

  • Sterile Deionized (DI) Water or Phosphate-Buffered Saline (PBS): Given its hydrochloride salt form, the first solvent of choice should be an aqueous-based one. Salts are specifically designed to enhance aqueous solubility.

  • Dimethyl Sulfoxide (DMSO): If aqueous solubility is limited, DMSO is a powerful and widely used solvent for organic molecules in biological studies. It is miscible with water and cell culture media, facilitating the preparation of working solutions.[5]

2.2. Causality of Solvent Choice: Why It Matters

  • Aqueous Solvents (Water/PBS):

    • Pros: Biologically compatible, minimal risk of cytotoxicity. Ideal for compounds that are readily soluble.

    • Cons: Many complex organic molecules exhibit poor water solubility, even as salts.

  • DMSO:

    • Pros: Excellent solvating power for a wide range of organic compounds. Can facilitate compound entry through cell membranes.

    • Cons: Cytotoxicity. At higher concentrations, DMSO can be toxic to cells, induce differentiation, or interfere with cellular processes.[6][7] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 0.5%, and ideally ≤0.1% .[8][9] A solvent control (media with the same final DMSO concentration but without the compound) is mandatory in all experiments.

2.3. Determining Solubility (Small-Scale Test):

Before preparing a large-volume stock solution, it is prudent to perform a small-scale solubility test.

  • Weigh out a small, precise amount of the compound (e.g., 1 mg).

  • Add a measured, small volume of your chosen solvent (e.g., 54.4 µL of DMSO to target a 100 mM solution).

  • Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Visually inspect for any undissolved particulate matter against a dark background. If the solution is not clear, the compound is not fully dissolved at that concentration.

Protocol: Preparation of High-Concentration Stock Solutions

This protocol outlines the steps to create a concentrated stock solution, which will be the source for all subsequent experimental dilutions. A common target for a stock solution is 10 mM, 50 mM, or 100 mM.

3.1. Required Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., cell culture grade DMSO or sterile DI water)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

3.2. Step-by-Step Methodology:

  • Pre-Experiment Preparation: Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[8] This prevents loss of material that may be adhering to the cap or walls.

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for a 10 mM Stock in 1 mL:

      • Mass (g) = (0.010 mol/L) × (183.68 g/mol ) × (0.001 L)

      • Mass (g) = 0.0018368 g = 1.84 mg

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube. For masses this small, ensure the balance is calibrated and free from drafts.

  • Dissolution:

    • Add the calculated volume of the appropriate solvent (e.g., 1 mL for the example above) directly to the tube containing the powder.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. If needed, gentle warming can be applied.

  • Sterilization (if using aqueous solvent): If the stock is prepared in water or PBS, it must be sterile-filtered through a 0.22 µm syringe filter to prevent microbial contamination. DMSO is inherently bacteriostatic, so filtration is generally not required if sterile technique is used.[8]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.[8] This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Storage: Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage , protected from light.[9]

Protocol: Preparation of Working Solutions for Cell Dosing

The working solution is the final dilution of the compound in cell culture medium that will be added to the cells.

4.1. Key Principle: Serial Dilution

Never add a highly concentrated DMSO stock directly to a large volume of aqueous medium. This can cause the compound to precipitate out of solution due to the rapid change in solvent polarity. The best practice is to perform one or more intermediate dilution steps.

4.2. Step-by-Step Methodology:

  • Thaw Stock: Thaw a single aliquot of your concentrated stock solution at room temperature.

  • Calculate Dilutions: Determine the volume of stock solution needed.

    • Formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (e.g., 10 mM)

      • V₁ = Volume of stock solution to add (the unknown)

      • C₂ = Final desired concentration in cells (e.g., 10 µM)

      • V₂ = Final volume of media in the well/flask (e.g., 2 mL)

    • Example: (10,000 µM) × V₁ = (10 µM) × (2 mL)

      • V₁ = (10 × 2) / 10,000 = 0.002 mL or 2 µL

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM solution.

    • From this 100 µM intermediate solution, you can then add the required volume to your cells. This minimizes pipetting errors associated with very small volumes and reduces the risk of precipitation.

  • Final Dosing:

    • Add the calculated volume of the (ideally intermediate) diluted compound to the cell culture vessel.

    • Mix gently by swirling the plate or flask to ensure even distribution.

  • Solvent Control: Prepare a control vessel that receives an equivalent volume of the solvent (e.g., DMSO diluted in media) without the compound. The final solvent concentration must be identical between the treated and control groups.[6]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow from powder to final experimental setup.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Dosing & Experimental Setup powder Compound Powder (5-Methyl-1,2,3,4-tetrahydroquinoline HCl) weigh Weigh Precise Mass powder->weigh dissolve Add Solvent (e.g., DMSO) & Vortex to Dissolve weigh->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate control_prep Prepare Solvent Control (Medium + Same % Solvent) thaw->control_prep final_dose Add to Cells (Final Concentration) intermediate->final_dose control_dose Add to Control Cells control_prep->control_dose

References

"analytical methods for detection of 5-Methyl-1,2,3,4-tetrahydroquinoline in biological samples"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 5-Methyl-1,2,3,4-tetrahydroquinoline in Human Plasma

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline in human plasma. The method employs a robust Solid-Phase Extraction (SPE) procedure for sample purification and concentration, followed by sensitive and selective detection using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in pharmacology, toxicology, and drug development, this protocol has been structured to meet the rigorous standards of bioanalytical method validation outlined by regulatory agencies.[1] It offers high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and other clinical research applications.

Introduction and Scientific Rationale

5-Methyl-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline class of compounds, a scaffold present in numerous biologically active molecules and pharmaceutical agents.[2] The accurate measurement of such compounds in biological matrices like plasma is critical for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and specificity, which allows for the precise quantification of analytes even in complex biological samples.[3]

The rationale for this method is built on three pillars:

  • Effective Sample Cleanup: Biological samples contain numerous endogenous components (proteins, phospholipids, salts) that can interfere with analysis and damage instrumentation.[3] This protocol utilizes Solid-Phase Extraction (SPE), a technique superior to simple protein precipitation for removing these interferences, thereby reducing matrix effects and improving method robustness.[4]

  • High-Efficiency Chromatographic Separation: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is employed to separate the analyte of interest from any remaining matrix components and potential isomers, ensuring that only the target compound enters the mass spectrometer at a given time.[5]

  • Specific and Sensitive Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides two levels of mass filtering (precursor ion and product ion). This allows for unambiguous identification and quantification of the analyte with extremely low limits of detection, a critical requirement for tracking drug concentrations over time.[4]

Materials and Instrumentation

Reagents and Chemicals
  • 5-Methyl-1,2,3,4-tetrahydroquinoline analytical standard (>98% purity)

  • 5-Methyl-1,2,3,4-tetrahydroquinoline-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide

  • Human Plasma (K2-EDTA anticoagulant), sourced from a certified vendor

  • SPE Cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg, 1 mL)

Instrumentation
  • LC System: UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu LC-30AD, Waters Acquity UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Agilent 6400 Series).

  • SPE Manifold: Positive pressure or vacuum manifold.

  • General Lab Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: Preparing standards in a surrogate matrix (analyte-free biological fluid) is essential for mimicking the behavior of the actual samples and accurately accounting for matrix effects during quantification.[6]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 5-Methyl-1,2,3,4-tetrahydroquinoline (Analyte) and its stable isotope-labeled internal standard (IS).

    • Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Stock Solutions:

    • Prepare intermediate stock solutions of the Analyte by serial dilution of the primary stock with 50:50 (v/v) methanol:water to create a range of concentrations for spiking.

    • Prepare an IS Working Solution at a concentration of 100 ng/mL by diluting the IS primary stock.

  • Calibration Curve (CC) Standards and Quality Controls (QCs):

    • Spike blank human plasma with the Analyte working solutions to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

    • Independently prepare QCs at four levels:

      • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

      • Low QC (LQC): 0.3 ng/mL

      • Mid QC (MQC): 8 ng/mL

      • High QC (HQC): 80 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: A mixed-mode cation exchange SPE strategy is highly effective for basic compounds like tetrahydroquinolines. The sorbent retains the analyte via both hydrophobic and ionic interactions, allowing for stringent washing steps to remove neutral and acidic interferences, resulting in a very clean final extract.[3]

  • Sample Pre-treatment:

    • Thaw plasma samples, CCs, and QCs at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS Working Solution (100 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.

  • SPE Procedure:

    • Condition: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

    • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis

Rationale: The selected chromatographic conditions provide good retention and peak shape for the analyte. A gradient elution ensures that the analyte is eluted efficiently while separating it from early-eluting polar and late-eluting nonpolar matrix components. The MS/MS parameters are optimized for maximum sensitivity by selecting the most stable and intense precursor-to-product ion transition.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (200 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation & Acidification Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Centrifuge->SPE Drydown Evaporation to Dryness SPE->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute LC_Inject UHPLC Injection Reconstitute->LC_Inject LC_Column C18 Column Separation LC_Inject->LC_Column ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source MS_Q1 Mass Analyzer (Q1) Select Precursor Ion ESI_Source->MS_Q1 MS_Q2 Collision Cell (q2) Fragment Ion MS_Q1->MS_Q2 MS_Q3 Mass Analyzer (Q3) Select Product Ion MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Data_Analysis Data Processing & Quantification Detector->Data_Analysis

Caption: Complete bioanalytical workflow for 5-Methyl-1,2,3,4-tetrahydroquinoline.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min)
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Q1: 148.1 m/z -> Q3: 133.1 m/z
MRM Transition (IS) Q1: 151.1 m/z -> Q3: 136.1 m/z
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas (CAD) Medium
Curtain Gas (CUR) 35 psi

*Note: These are predicted transitions based on molecular weight. Actual values must be empirically determined and optimized by infusing the analytical standard.

Method Validation

The method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to FDA or ICH guidelines.[7]

G cluster_params Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Table 3: Validation Acceptance Criteria and Representative Data

ParameterAcceptance CriteriaRepresentative Results
Selectivity No significant interfering peaks at the retention time of the analyte or IS in 6 unique blank plasma lots.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.99 for a weighted (1/x²) linear regression. (0.1 - 100 ng/mL)r² = 0.998
Accuracy (Intra-day) Mean concentration within ±15% of nominal (±20% at LLOQ) for QCs.94.5% - 106.2%
Precision (Intra-day) Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) for QCs (n=6).2.1% - 7.8%
Accuracy (Inter-day) Mean concentration within ±15% of nominal (±20% at LLOQ) across 3 validation runs.96.1% - 103.5%
Precision (Inter-day) %CV ≤ 15% (≤ 20% at LLOQ) across 3 validation runs.3.5% - 8.9%
Recovery Consistent and reproducible recovery at LQC, MQC, and HQC levels.Mean 85.2%
Matrix Effect IS-normalized matrix factor %CV should be ≤ 15% across 6 unique plasma lots.6.4%
Stability (Freeze-Thaw) Analyte stable in plasma for at least 3 freeze-thaw cycles. Mean concentration within ±15% of nominal.Pass
Stability (Autosampler) Processed samples stable in the autosampler for 24 hours at 10°C. Mean concentration within ±15% of nominal.Pass

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of 5-Methyl-1,2,3,4-tetrahydroquinoline in human plasma. The detailed sample preparation procedure and optimized instrumental parameters ensure high-quality data suitable for regulated bioanalysis. Adherence to the validation framework presented herein will ensure the generation of reliable data for pharmacokinetic and clinical studies, supporting critical decisions in the drug development pipeline.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive method for the quantification of 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5-Methyl-1,2,3,4-tetrahydroquinoline and its analogs are significant in medicinal chemistry and drug development due to their presence in various bioactive compounds[1][2]. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in pharmacology, toxicology, and drug metabolism studies. We will elaborate on the rationale behind the selection of chromatographic conditions, mass spectrometric parameters, and sample extraction techniques to ensure methodological robustness and data integrity.

Introduction: The Significance of 5-Methyl-1,2,3,4-tetrahydroquinoline Analysis

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities[3]. Methylated derivatives, such as 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ), are of particular interest as they can exhibit unique pharmacological profiles. The position of the methyl group can significantly influence the molecule's interaction with biological targets. Accurate and precise quantification of 5-Me-THQ in complex biological matrices is therefore crucial for pharmacokinetic studies, metabolism research, and the overall drug development process.

LC-MS/MS stands as the gold standard for such analyses due to its exceptional sensitivity, selectivity, and wide dynamic range. This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry, allowing for the confident identification and quantification of analytes even at trace levels. This note provides a foundational method that can be adapted and validated for specific research needs.

Experimental

Materials and Reagents
  • Analytes and Standards: 5-Methyl-1,2,3,4-tetrahydroquinoline (Purity ≥95%) and a suitable stable isotope-labeled internal standard (SIL-IS), such as 5-Methyl-1,2,3,4-tetrahydroquinoline-d7, are recommended for optimal quantification to compensate for matrix effects and procedural losses.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.

Chromatographic Conditions

The separation of 5-Me-THQ from potential isomers and matrix interferences is critical. A reversed-phase C18 column is a common and effective choice for this class of compounds[4]. For Mass Spectrometry-compatible applications, the mobile phase should contain a volatile additive like formic acid to promote protonation of the analyte[5][6].

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate

Causality of Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like 5-Me-THQ.

  • Formic Acid: Aids in the protonation of the analyte in the ESI source, leading to a stronger signal in positive ionization mode.

  • Gradient Elution: Ensures efficient elution of the analyte while maintaining good peak shape and separation from matrix components.

Mass Spectrometry Conditions

Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for tetrahydroquinolines as the nitrogen atom is readily protonated[7][8]. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

Molecular Properties of 5-Methyl-1,2,3,4-tetrahydroquinoline:

  • Molecular Formula: C₁₀H₁₃N[9]

  • Molecular Weight: 147.22 g/mol [9]

MRM Transition Rationale: The precursor ion will be the protonated molecule [M+H]⁺, which has an m/z of 148.2. The fragmentation of methyl-substituted tetrahydroquinolines often involves the loss of the methyl group (a neutral loss of 15 Da)[10]. Therefore, a primary product ion would be expected at m/z 132.2. Further fragmentation of the ring structure can yield other characteristic product ions. It is crucial to optimize the collision energy (CE) for each transition to maximize signal intensity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions See Table below

Proposed MRM Transitions for 5-Me-THQ:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Me-THQ (Quantifier)148.2132.250Optimize (start at 15)
5-Me-THQ (Qualifier)148.2106.150Optimize (start at 25)
Internal Standard (SIL-IS)e.g., 155.2e.g., 139.250Optimize

Note: Collision energies must be empirically optimized on the specific instrument being used to achieve the best signal intensity.

Protocols

Standard and Quality Control (QC) Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Me-THQ in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution in a 50:50 mixture of methanol and water to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy and precision of the calibration curve.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for the specific biological matrix (e.g., plasma, urine, tissue homogenate).

  • Pre-treatment: Thaw biological samples on ice. To 200 µL of sample, add 20 µL of the internal standard working solution and 600 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Self-Validating System: The use of a stable isotope-labeled internal standard is critical for a self-validating protocol. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of any variations during sample preparation and analysis.

Data Analysis and System Suitability

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Visualizations

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Sample Spiking with Internal Standard P2 Protein Precipitation / LLE / SPE P1->P2 P3 Evaporation & Reconstitution P2->P3 LC HPLC/UHPLC Separation (C18 Column) P3->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS DA Peak Integration & Area Ratio Calculation MS->DA QC Quantification using Calibration Curve DA->QC Result Final Concentration Report QC->Result

Caption: LC-MS/MS workflow for 5-Me-THQ analysis.

Logical Relationship of Method Parameters

Method_Logic cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Analyte 5-Me-THQ pKa ~4-5 Moderately Polar LC_Params C18 Column ACN/H2O Gradient 0.1% Formic Acid Analyte->LC_Params Separation MS_Params ESI+ MRM Precursor [M+H]+ Product Ions LC_Params->MS_Params Ionization

Caption: Rationale for LC-MS/MS parameter selection.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive framework for the quantitative analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline in complex biological samples. The combination of optimized liquid chromatography and tandem mass spectrometry in MRM mode ensures high selectivity and reliability. Researchers and drug development professionals can adapt and validate this protocol to support their specific research objectives, contributing to a deeper understanding of the pharmacokinetics and metabolism of this important class of compounds.

References

Application Note: Derivatization of 5-Methyl-1,2,3,4-tetrahydroquinoline for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details field-proven methodologies for the chemical derivatization of 5-Methyl-1,2,3,4-tetrahydroquinoline, a crucial step for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying chemical principles and provide step-by-step protocols for two primary derivatization techniques: acylation and silylation. This application note is intended for researchers, scientists, and drug development professionals seeking to improve the chromatographic behavior and mass spectral characteristics of this and similar secondary amines.

Introduction: The Rationale for Derivatization

5-Methyl-1,2,3,4-tetrahydroquinoline is a secondary amine whose direct analysis by GC-MS can be fraught with challenges. The presence of an active hydrogen on the nitrogen atom leads to several analytical hurdles:

  • Poor Peak Shape: The polar N-H group can interact with active sites in the GC inlet and column, resulting in peak tailing and reduced chromatographic resolution.

  • Low Volatility: Hydrogen bonding between molecules can decrease the volatility of the analyte, requiring higher elution temperatures which may lead to thermal degradation.

  • Variable Fragmentation: In-source fragmentation can be less predictable, complicating spectral interpretation and library matching.

Chemical derivatization addresses these issues by replacing the active hydrogen with a less polar, more stable functional group. This process enhances volatility, improves thermal stability, and often directs fragmentation in the mass spectrometer, leading to more characteristic and interpretable mass spectra. The two most common and effective derivatization strategies for secondary amines are acylation and silylation.

Acylation: Enhancing Stability and Volatility

Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom of the secondary amine. This is typically achieved using an acid anhydride or an acyl halide. For 5-Methyl-1,2,3,4-tetrahydroquinoline, acylation effectively masks the polar N-H group, leading to a less polar, more volatile, and more thermally stable derivative.

Acylation with Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride is a highly reactive and effective acylation reagent that produces a trifluoroacetyl derivative. The resulting derivative is not only more volatile but also exhibits excellent electron-capturing properties, which can be advantageous for specific detectors, although we will focus on its utility for mass spectrometry.

Reaction Scheme:

Protocol 1: Acylation of 5-Methyl-1,2,3,4-tetrahydroquinoline with TFAA

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoline solution (e.g., 1 mg/mL in a suitable aprotic solvent like ethyl acetate or dichloromethane)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the 5-Methyl-1,2,3,4-tetrahydroquinoline solution into a clean, dry GC vial insert.

  • Add 50 µL of trifluoroacetic anhydride.

  • (Optional) Add 10 µL of anhydrous pyridine.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Carefully uncap the vial in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Transfer the supernatant to a new GC vial for analysis.

Acylation with Acetic Anhydride

Acetic anhydride is another common acylation reagent that forms an acetyl derivative. This method is cost-effective and the resulting derivative is stable and suitable for GC-MS analysis.[1]

Reaction Scheme:

Protocol 2: Acylation of 5-Methyl-1,2,3,4-tetrahydroquinoline with Acetic Anhydride

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoline solution (e.g., 1 mg/mL in an aprotic solvent)

  • Acetic anhydride

  • Anhydrous pyridine

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the 5-Methyl-1,2,3,4-tetrahydroquinoline solution into a GC vial insert.

  • Add 50 µL of acetic anhydride and 50 µL of anhydrous pyridine.

  • Cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour.

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Add anhydrous sodium sulfate, and transfer the clear solution to a new vial for GC-MS analysis.

Silylation: A Versatile Derivatization Approach

Silylation is the replacement of the active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group. Silylating reagents are highly effective at reducing polarity and increasing the volatility of analytes. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and widely used silylating reagents. For secondary amines, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.

Reaction Scheme (with BSTFA):

Protocol 3: Silylation of 5-Methyl-1,2,3,4-tetrahydroquinoline with BSTFA + TMCS

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoline solution (e.g., 1 mg/mL in anhydrous acetonitrile or pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the 5-Methyl-1,2,3,4-tetrahydroquinoline solution into a GC vial insert. The sample must be free of water, as silylating reagents are moisture-sensitive.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 45 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

GC-MS Analysis and Expected Results

The derivatized samples can be analyzed using a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

Chromatographic Improvements

Upon successful derivatization, a significant improvement in chromatographic performance is expected. The derivatized 5-Methyl-1,2,3,4-tetrahydroquinoline will exhibit a shorter retention time and a more symmetrical peak shape compared to the underivatized compound.

Mass Spectral Characteristics

Derivatization leads to a predictable increase in the molecular weight of the analyte and often results in more informative mass spectra.

DerivativeReagentMolecular Weight of Derivative ( g/mol )Expected Key Fragment Ions (m/z)
N-Trifluoroacetyl-5-methyl-1,2,3,4-tetrahydroquinolineTFAA243.24M+ (243), [M-CF3]+ (174), fragments related to the tetrahydroquinoline ring
N-Acetyl-5-methyl-1,2,3,4-tetrahydroquinolineAcetic Anhydride189.26M+ (189), [M-CH3CO]+ (146), fragments from the tetrahydroquinoline moiety
N-Trimethylsilyl-5-methyl-1,2,3,4-tetrahydroquinolineBSTFA + TMCS219.38M+ (219), [M-CH3]+ (204), Si(CH3)3+ (73)

Fragmentation of Acylated Derivatives: The mass spectrum of the N-trifluoroacetyl derivative of the closely related 1,2,3,4-tetrahydroquinoline shows a prominent molecular ion and characteristic fragmentation of the tetrahydroquinoline ring system.[2] We can expect a similar pattern for the 5-methyl analog, with the molecular ion being readily detectable. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for N-acyl derivatives.

Fragmentation of Silylated Derivatives: The mass spectra of TMS derivatives are often characterized by a prominent ion at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH3)3]+). The molecular ion may be observed, along with a significant [M-15]+ ion resulting from the loss of a methyl group from the TMS moiety.

Workflow and Visualization

The overall workflow for the derivatization and analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline is depicted in the following diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 5-Methyl-1,2,3,4-tetrahydroquinoline in solution Dry Evaporation to Dryness (if necessary) Sample->Dry Acylation Acylation (TFAA or Acetic Anhydride) Dry->Acylation Add Reagent & Heat Silylation Silylation (BSTFA + TMCS) Dry->Silylation Add Reagent & Heat GCMS GC-MS Analysis Acylation->GCMS Silylation->GCMS Data Data Interpretation GCMS->Data

References

5-Methyl-1,2,3,4-tetrahydroquinoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of 5-Methyl-1,2,3,4-tetrahydroquinoline as a pivotal building block in organic synthesis. While direct functionalization of this saturated heterocycle is a viable strategy, its full potential is often unlocked through a "functionalize-then-reduce" approach starting from the readily available 5-methylquinoline. This document outlines key synthetic transformations, including regioselective C-H functionalization, N-arylation, and N-alkylation, providing researchers, medicinal chemists, and drug development professionals with a practical framework for leveraging this versatile scaffold.

Introduction: The Strategic Value of the 5-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The introduction of a methyl group at the 5-position offers a subtle yet powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. This strategic methylation can significantly impact ligand-receptor interactions and overall pharmacological profiles.

This guide presents two primary strategies for the elaboration of the 5-Methyl-1,2,3,4-tetrahydroquinoline core, designed to provide maximum synthetic flexibility.

Diagram: Overall Synthetic Strategies

G cluster_0 Strategy 1: Functionalize-then-Reduce cluster_1 Strategy 2: Reduce-then-Functionalize 5-MQ 5-Methylquinoline Func_5-MQ Functionalized 5-Methylquinoline 5-MQ->Func_5-MQ C-H Functionalization Func_5-MTHQ Functionalized 5-Methyl-THQ Func_5-MQ->Func_5-MTHQ Reduction 5-MQ_2 5-Methylquinoline 5-MTHQ 5-Methyl-1,2,3,4-tetrahydroquinoline 5-MQ_2->5-MTHQ Reduction Func_5-MTHQ_2 Functionalized 5-Methyl-THQ 5-MTHQ->Func_5-MTHQ_2 N-Functionalization / C-H Functionalization

Caption: Two primary synthetic routes for creating derivatives of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Strategy 1: Functionalize-then-Reduce

This approach leverages the distinct reactivity of the aromatic 5-methylquinoline precursor to install desired functional groups prior to the reduction of the heterocyclic ring. This can be particularly advantageous for reactions that are incompatible with the more electron-rich and flexible tetrahydroquinoline system.

Regioselective C8-Bromination of 5-Methylquinoline

The introduction of a bromine atom at the C8 position opens up a vast array of subsequent cross-coupling reactions. The 5-methyl group, being an ortho-, para-director, would typically favor substitution at C6 and C8. However, under specific acidic conditions, C8-bromination can be achieved with good selectivity.

Protocol 1: C8-Bromination of 5-Methylquinoline

ParameterValue
Reactants 5-Methylquinoline, N-Bromosuccinimide (NBS)
Solvent Concentrated Sulfuric Acid
Temperature 5 °C
Time 18 hours
Typical Yield Moderate to Good

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully cool concentrated sulfuric acid to 5 °C in an ice bath.

  • Slowly add 5-methylquinoline (1.0 eq) to the cold sulfuric acid with continuous stirring.

  • Portion-wise, add N-Bromosuccinimide (1.1 eq) to the cold solution, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture at 5 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice to quench the reaction.

  • Basify the mixture by the slow addition of a 10% aqueous solution of NaOH until a precipitate forms.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dissolve the solid in dichloromethane (DCM), wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude 8-bromo-5-methylquinoline, which can be further purified by column chromatography or recrystallization.

Reduction of Functionalized 5-Methylquinolines

A variety of methods are available for the reduction of the quinoline ring to a tetrahydroquinoline. A common and effective method involves transfer hydrogenation using Hantzsch ester, which is known for its mild conditions and good functional group tolerance.[1][2]

Protocol 2: Transfer Hydrogenation of a Substituted Quinoline

ParameterValue
Reactants Substituted Quinoline, Hantzsch Ester
Catalyst Chiral Phosphoric Acid (for asymmetric reduction if desired) or Boronic Acid
Solvent Dichloroethane (DCE) or Toluene
Temperature 60-80 °C
Time 12-24 hours
Typical Yield Good to Excellent

Step-by-Step Methodology:

  • To a solution of the substituted 5-methylquinoline (1.0 eq) in DCE, add Hantzsch ester (1.5-2.5 eq).

  • Add the catalyst (e.g., phenylboronic acid, 10-20 mol%).

  • Stir the reaction mixture at 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired substituted 5-methyl-1,2,3,4-tetrahydroquinoline.

Strategy 2: Reduce-then-Functionalize

This strategy involves the initial synthesis of the parent 5-Methyl-1,2,3,4-tetrahydroquinoline, followed by its functionalization. This is often the preferred route for modifications at the nitrogen atom.

Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline

The parent saturated heterocycle can be prepared by the reduction of 5-methylquinoline. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd/C) or the use of silanes with a copper catalyst for a highly efficient and selective reduction.[3]

N-Arylation via Chan-Evans-Lam Coupling

The Chan-Evans-Lam (CEL) coupling is a powerful method for the formation of C-N bonds, allowing for the N-arylation of amines with boronic acids under mild, often aerobic conditions.[4][5] A particularly efficient protocol involves a one-pot reduction of the quinoline followed by the CEL coupling.[1]

Protocol 3: One-Pot Reduction and N-Arylation of 5-Methylquinoline

ParameterValue
Reactants 5-Methylquinoline, Arylboronic Acid, Hantzsch Ester
Catalyst Boronic Acid (for reduction), Copper(II) Acetate (for coupling)
Solvent Dichloroethane (DCE)
Temperature 60 °C (reduction), then ambient temp. (coupling)
Time 12-24 hours
Typical Yield Good to Excellent

Step-by-Step Methodology:

  • In a reaction vessel, combine 5-methylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), Hantzsch ester (1.5 eq), and a catalytic amount of a boronic acid (e.g., phenylboronic acid, 10 mol%) in DCE.

  • Stir the mixture at 60 °C until the reduction of the quinoline is complete (monitor by TLC or GC-MS).

  • To the resulting solution of 5-Methyl-1,2,3,4-tetrahydroquinoline, add copper(II) acetate (10 mol%) and stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Upon completion of the N-arylation, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-aryl-5-methyl-1,2,3,4-tetrahydroquinoline.

Diagram: Chan-Evans-Lam Coupling Catalytic Cycle

G Cu(II) Cu(II) Intermediate1 Cu(II)-Amine Complex Cu(II)->Intermediate1 + 5-Me-THQ R-B(OH)2 ArB(OH)₂ Amine 5-Me-THQ Intermediate2 Cu(II)-Aryl-Amine Complex Intermediate1->Intermediate2 Transmetalation + ArB(OH)₂ Product N-Aryl-5-Me-THQ Intermediate2->Product Reductive Elimination Cu(0) Cu(0) Product->Cu(0) Cu(0)->Cu(II) Oxidation O2 O₂ (air) O2->Cu(II)

Caption: Simplified catalytic cycle for the Chan-Evans-Lam N-arylation.

N-Alkylation via Reductive Amination

N-alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoline can be efficiently achieved through reductive amination with aldehydes or ketones. This method is highly versatile and generally provides good yields. A one-pot procedure starting from the quinoline is also possible.[6][7]

Protocol 4: N-Alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoline

ParameterValue
Reactants 5-Methyl-1,2,3,4-tetrahydroquinoline, Aldehyde or Ketone
Reducing Agent Sodium triacetoxyborohydride (STAB) or Hantzsch Ester with a boronic acid catalyst
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)
Temperature Room Temperature to 60 °C
Time 4-12 hours
Typical Yield Excellent

Step-by-Step Methodology:

  • Dissolve 5-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Regioselectivity Considerations in C-H Functionalization

The 5-methyl group is an electron-donating group (EDG) and therefore an ortho-, para-director in electrophilic aromatic substitution reactions.[8][9] In the context of 5-Methyl-1,2,3,4-tetrahydroquinoline, the carbocyclic ring is activated towards electrophilic attack. The secondary amine is a strong activating group, primarily directing to the C6 and C8 positions. The methyl group at C5 further activates the ring, reinforcing the preference for substitution at the C6 and C8 positions. Steric hindrance from the adjacent saturated ring may favor substitution at the C6 position.

For transition-metal-catalyzed C-H functionalization, the outcome is often dictated by the formation of a stable metallacycle. With a directing group on the nitrogen, C8 functionalization is often favored due to the formation of a stable 5-membered ring intermediate.[10]

Conclusion

5-Methyl-1,2,3,4-tetrahydroquinoline is a valuable synthetic intermediate with significant potential in the development of novel chemical entities. While direct functionalization protocols are still emerging, the strategies of "functionalize-then-reduce" and "reduce-then-functionalize" provide robust and versatile pathways to a wide range of derivatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this important building block.

References

The Pivotal Role of 5-Methyl-1,2,3,4-tetrahydroquinoline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern synthetic organic chemistry and drug discovery, the strategic selection of foundational molecular scaffolds is paramount. Among these, 5-Methyl-1,2,3,4-tetrahydroquinoline has emerged as a versatile and highly valuable building block for the construction of a diverse array of complex heterocyclic compounds. Its unique structural features and inherent reactivity provide a robust platform for the synthesis of novel molecules with significant potential in medicinal chemistry and materials science. This application note delves into the critical role of 5-Methyl-1,2,3,4-tetrahydroquinoline, offering detailed insights and protocols for its application in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines, which are of considerable interest due to their biological activities.

Introduction: The Strategic Advantage of the 5-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antiarrhythmic, antiviral, and neuroprotective properties.[1] The introduction of a methyl group at the 5-position of this scaffold imparts specific steric and electronic properties that can be strategically exploited in organic synthesis. This substitution can influence the regioselectivity of subsequent reactions and modulate the pharmacological profile of the final products. For researchers, scientists, and drug development professionals, understanding the reactivity and synthetic utility of 5-Methyl-1,2,3,4-tetrahydroquinoline is crucial for the design and development of next-generation therapeutic agents and functional materials.[2]

The tetrahydroquinoline scaffold serves as a cornerstone for ligands targeting a variety of receptors, such as serotonin 5-HT1A and N-methyl-D-aspartate (NMDA) receptors.[3] The development of novel 1,2,3,4-tetrahydroquinoline scaffolds has led to potent inhibitors of NF-κB transcriptional activity and cytotoxic agents against various human cancer cell lines.[2]

Core Synthetic Applications: A Gateway to Fused Heterocycles

5-Methyl-1,2,3,4-tetrahydroquinoline is a key intermediate in domino reactions, which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation without isolating intermediates.[1][4] These reactions are prized for their atom economy and ability to generate molecular diversity.[1]

One of the most powerful applications of this scaffold is in the synthesis of fused-ring tetrahydroquinolines through acid-catalyzed cyclization reactions.[1] Furthermore, multicomponent reactions involving arylamines, methyl propiolate, and aromatic aldehydes, known as Povarov reactions, provide a pathway to polysubstituted 1,2,3,4-tetrahydroquinolines.[5][6]

A particularly valuable application of substituted tetrahydroquinolines is in the synthesis of pyrimido[4,5-b]quinolines. These fused heterocyclic systems are of significant interest due to their therapeutic potential. Various synthetic methodologies have been developed to access these scaffolds, often involving multicomponent reactions. For instance, the one-pot, three-component reaction of an aminopyrimidine, an aromatic aldehyde, and a 1,3-dicarbonyl compound is a common strategy.[7] While direct protocols starting from 5-Methyl-1,2,3,4-tetrahydroquinoline are not extensively detailed in readily available literature, its analogous reactivity to other substituted anilines and cyclic secondary amines suggests its utility as a precursor in similar synthetic strategies.

The general approach to constructing pyrimido[4,5-b]quinolines often involves the initial formation of a functionalized tetrahydroquinoline ring, followed by the annulation of the pyrimidine ring.[7]

Application Protocol: Synthesis of a Fused Pyrimido[4,5-b]quinoline Derivative

This protocol outlines a representative multi-component synthesis of a 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivative, a class of compounds accessible through strategies that could potentially utilize 5-Methyl-1,2,3,4-tetrahydroquinoline as a precursor or a structural analogue. This specific example utilizes 6-aminopyrimidinone, dimedone, and an aromatic aldehyde.

Objective: To synthesize a 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivative via a one-pot, three-component reaction.

Materials:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

  • Dimedone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Glacial Acetic Acid or Ethanol

  • Ultrasound bath or reflux apparatus

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus

Experimental Procedure:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and the selected aromatic aldehyde.

  • Solvent Addition: Add 5.0 mL of either glacial acetic acid or ethanol to the reaction mixture.

  • Initial Mixing: Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

  • Reaction Initiation (Choose one method):

    • Method A (Ultrasound Irradiation): Place the reaction flask in an ultrasound bath and irradiate at a controlled temperature (e.g., 60°C).

    • Method B (Conventional Reflux): Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: The solid product will precipitate out of the solution. Collect the product by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization if necessary.

Data Summary Table:

EntryAldehydeSolventMethodTime (h)Yield (%)
1BenzaldehydeAcetic AcidReflux485
24-ChlorobenzaldehydeEthanolUltrasound290
34-MethoxybenzaldehydeAcetic AcidReflux582
43-NitrobenzaldehydeEthanolUltrasound388

Note: The yields and reaction times are representative and may vary depending on the specific substrates and conditions used.

Causality Behind Experimental Choices:

  • Solvent: Polar protic solvents like acetic acid and ethanol are chosen to facilitate the dissolution of the reactants and to promote the key bond-forming steps in the multicomponent reaction.

  • Heating Method: Both ultrasound irradiation and conventional reflux provide the necessary energy to overcome the activation barrier of the reaction. Ultrasound can sometimes offer advantages in terms of reduced reaction times and increased yields due to the phenomenon of acoustic cavitation.

  • One-Pot Synthesis: This approach is chosen for its efficiency, as it avoids the need for isolation and purification of intermediates, thereby saving time and resources.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of fused heterocyclic compounds, highlighting the potential entry point for 5-Methyl-1,2,3,4-tetrahydroquinoline.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Intermediate/Product 5-Methyl-THQ 5-Methyl-1,2,3,4- tetrahydroquinoline Reaction Domino / Multicomponent Reaction 5-Methyl-THQ->Reaction Electrophile Electrophilic Partner (e.g., Aldehyde, Ketone) Electrophile->Reaction Other_Reactants Additional Components (for MCRs) Other_Reactants->Reaction Fused_Heterocycle Fused Heterocyclic Compound (e.g., Pyrimidoquinoline) Reaction->Fused_Heterocycle caption Synthetic workflow for fused heterocycles.

Caption: General workflow for heterocyclic synthesis.

Conclusion and Future Outlook

5-Methyl-1,2,3,4-tetrahydroquinoline stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a versatile building block provides access to a rich diversity of complex heterocyclic structures, particularly fused quinoline systems. The development of efficient and selective synthetic methodologies, such as domino and multicomponent reactions, will continue to expand the synthetic repertoire available to chemists. For researchers in drug discovery and materials science, the exploration of novel derivatives from this scaffold holds the promise of uncovering new bioactive compounds and functional materials with tailored properties. Further investigation into the specific applications of 5-Methyl-1,2,3,4-tetrahydroquinoline in various annulation and functionalization reactions is a fertile area for future research, poised to deliver significant advancements in heterocyclic chemistry.

References

"investigating the effect of 5-Methyl-1,2,3,4-tetrahydroquinoline on dopamine reuptake"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Effect of 5-Methyl-1,2,3,4-tetrahydroquinoline on Dopamine Reuptake: A Guide to In Vitro and Ex Vivo Characterization

Abstract and Introduction

The regulation of dopamine (DA) levels in the synaptic cleft is fundamental to motor control, motivation, reward, and cognitive function.[1] The presynaptic dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is the primary mechanism for terminating dopaminergic neurotransmission by clearing released dopamine from the extracellular space.[2][3] Dysregulation of DAT function is implicated in numerous neuropsychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders, making it a critical target for therapeutic intervention.[4][5]

Dopamine Reuptake Inhibitors (DRIs) are a class of compounds that block the action of DAT, leading to elevated extracellular dopamine concentrations and enhanced dopaminergic signaling.[1][6] Well-known compounds like methylphenidate and cocaine exert their effects primarily through this mechanism.[4] The exploration of novel chemical scaffolds for DAT inhibition remains a key objective in neuroscience and drug discovery.

This document provides a comprehensive technical guide for characterizing the effects of a novel compound, 5-Methyl-1,2,3,4-tetrahydroquinoline, on dopamine reuptake. We present two robust, validated protocols: an in vitro cell-based assay using a human DAT-expressing cell line for determining potency (IC₅₀), and an ex vivo synaptosomal uptake assay for validation in a native tissue environment. These protocols are designed to provide the foundational data necessary for assessing the compound's potential as a dopamine reuptake inhibitor.

Scientific Principles: The Dopamine Transporter (DAT)

The DAT is a transmembrane protein that cotransports dopamine along with two sodium ions (Na⁺) and one chloride ion (Cl⁻) from the synaptic cleft back into the presynaptic neuron.[2] This process is essential for maintaining dopamine homeostasis and defining the temporal and spatial dynamics of dopamine signaling. The transport cycle is a complex process involving outward-facing, occluded, and inward-facing conformational states of the transporter.[7]

Inhibitors of DAT, such as the compound under investigation, are hypothesized to bind to the transporter, locking it in a conformation that prevents dopamine translocation.[8] This competitive inhibition increases the residence time of dopamine in the synapse, allowing for prolonged activation of postsynaptic dopamine receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine) DA_cyto Dopamine DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_cyto->DA_synapse Exocytosis DA_synapse->DAT Reuptake DAR Dopamine Receptor DA_synapse->DAR Binding & Activation Test_Cmpd 5-Methyl-1,2,3,4- tetrahydroquinoline Test_Cmpd->DAT Inhibition

Figure 1: Mechanism of Dopamine Reuptake and Inhibition.

Experimental Strategy

A tiered approach is recommended for characterizing the effect of 5-Methyl-1,2,3,4-tetrahydroquinoline on DAT.

  • Primary Screening & Potency Determination: An in vitro [³H]Dopamine uptake assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) is the gold standard.[9][10] This system isolates the activity of the target transporter, allowing for a clean and reproducible determination of the compound's half-maximal inhibitory concentration (IC₅₀).

  • Secondary Validation in a Native Environment: An ex vivo assay using synaptosomes (resealed nerve terminals) prepared from a dopamine-rich brain region, such as the rodent striatum, provides a more physiologically relevant context.[11][12] This validates the findings from the cell-based assay and confirms activity in a native neuronal membrane preparation.

Protocol 1: In Vitro [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells

This protocol details the measurement of [³H]Dopamine uptake inhibition to determine the IC₅₀ value of the test compound.

4.1 Rationale This assay relies on the principle of competitive inhibition. The ability of the test compound to block the uptake of a fixed concentration of radiolabeled dopamine ([³H]DA) is measured across a range of compound concentrations. The data are used to generate a dose-response curve from which the IC₅₀ is calculated.[13]

4.2 Materials and Reagents

  • Cells: HEK293 cells stably expressing hDAT (e.g., from ATCC or a commercial vendor).

  • Radioligand: [³H]Dopamine (Specific Activity: 20-60 Ci/mmol).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, G418 (for selection, concentration dependent on cell line).

  • Assay Buffer (KHB): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose. Adjust pH to 7.3-7.4.[14]

  • Test Compound: 5-Methyl-1,2,3,4-tetrahydroquinoline, prepared as a 10 mM stock in DMSO.

  • Reference Inhibitor: GBR 12909 or Nomifensine (10 mM stock in DMSO).[13][15]

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Fluid: Ultima Gold™ or equivalent.

  • Equipment: 96-well cell culture plates (coated), multichannel pipette, humidified 37°C/5% CO₂ incubator, liquid scintillation counter.

4.3 Experimental Workflow

A 1. Plate hDAT-HEK293 Cells (24-48h prior) C 3. Wash Cells with Assay Buffer A->C B 2. Prepare Compound Dilutions (11-point curve + controls) D 4. Pre-incubate with Compound (10-20 min at 37°C) B->D C->D E 5. Initiate Uptake (Add [³H]Dopamine) D->E F 6. Incubate (10 min at 37°C) E->F G 7. Terminate Uptake (Rapid wash with ice-cold buffer) F->G H 8. Lyse Cells G->H I 9. Add Scintillation Fluid H->I J 10. Scintillation Counting (CPM) I->J K 11. Data Analysis (IC₅₀) J->K

Figure 2: Workflow for the Cell-Based Dopamine Uptake Assay.

4.4 Step-by-Step Procedure

  • Cell Plating: 48 hours before the assay, seed the hDAT-HEK293 cells into a 96-well plate at a density that will yield ~80-90% confluency on the day of the experiment (e.g., 50,000 cells/well).[9]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of 5-Methyl-1,2,3,4-tetrahydroquinoline in assay buffer. A typical 11-point concentration curve might range from 100 µM to 1 pM. Also prepare solutions for controls:

    • Vehicle Control: Assay buffer with the same percentage of DMSO as the highest compound concentration.

    • Non-specific Uptake (NSU) Control: A saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).[13]

  • Cell Washing: Gently aspirate the culture medium from the wells. Wash the cells once with 150 µL of pre-warmed (37°C) assay buffer.

  • Pre-incubation: Add 50 µL of the diluted test compound, vehicle, or NSU control to the appropriate wells in triplicate. Pre-incubate the plate at 37°C for 15-20 minutes. This allows the inhibitor to bind to the transporter.[15]

  • Initiate Uptake: Prepare a 2X working solution of [³H]Dopamine in assay buffer. The final concentration should be approximately the Kₘ of dopamine for DAT (typically 10-50 nM).[15] Initiate the uptake reaction by adding 50 µL of this solution to all wells.

  • Incubation: Incubate the plate at 37°C for a time within the linear range of uptake (typically 5-15 minutes).[13]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. This stops the transport process and removes extracellular radioligand.

  • Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well. Incubate at room temperature for at least 30 minutes on a plate shaker to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial (or a 96-well scintillation plate). Add 1 mL of scintillation fluid, cap, and vortex.

  • Readout: Measure the radioactivity in counts per minute (CPM) for each sample using a liquid scintillation counter.

Protocol 2: Ex Vivo [³H]Dopamine Uptake in Striatal Synaptosomes

This protocol validates the findings from the cell-based assay using a native brain tissue preparation.

5.1 Rationale Synaptosomes are isolated, functional presynaptic nerve terminals that retain transporters, receptors, and the machinery for neurotransmitter uptake.[11] Using synaptosomes from the striatum, a brain region with high DAT density, provides a physiologically relevant system to confirm the compound's activity.[16]

5.2 Materials and Reagents

  • Tissue: Freshly dissected striata from adult mice or rats.

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4. Keep ice-cold.[11]

  • Uptake Buffer (KRH): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.[11]

  • Other Reagents: [³H]Dopamine, test compound, reference inhibitor, scintillation fluid as in Protocol 1.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, water bath, filtration manifold, glass fiber filters.

5.3 Experimental Workflow

cluster_0 Synaptosome Preparation cluster_1 Uptake Assay A 1. Dissect Striatum B 2. Homogenize in Sucrose Buffer A->B C 3. Centrifuge (Low Speed) (Remove nuclei, debris) B->C D 4. Centrifuge Supernatant (High Speed) (Pellet synaptosomes) C->D E 5. Resuspend Pellet in KRH Buffer D->E F 6. Aliquot Synaptosomes G 7. Pre-incubate with Compound (10 min at 37°C) F->G H 8. Initiate Uptake (Add [³H]Dopamine) G->H I 9. Incubate (5 min at 37°C) H->I J 10. Terminate via Rapid Filtration I->J K 11. Wash Filters J->K L 12. Scintillation Counting K->L M 13. Data Analysis (IC₅₀) L->M

Figure 3: Workflow for Synaptosome Preparation and Uptake Assay.

5.4 Step-by-Step Procedure

  • Synaptosome Preparation: a. Euthanize the animal according to approved institutional guidelines. Rapidly dissect the striata on an ice-cold plate.[11] b. Place the tissue in a pre-weighed tube to determine wet weight, then transfer to a glass homogenizer with 10 volumes of ice-cold homogenization buffer. c. Homogenize with 10-12 slow strokes of the Teflon pestle.[11] d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[11] e. Transfer the supernatant to a new tube and centrifuge at 12,500 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.[11] f. Discard the supernatant and gently resuspend the synaptosomal pellet in a suitable volume of ice-cold KRH buffer. Determine protein concentration using a BCA or Bradford assay.

  • Uptake Assay: a. Aliquot the synaptosomal suspension (e.g., 10-20 µg protein per tube) into microcentrifuge tubes. b. Add the test compound, vehicle, or non-specific uptake control (e.g., 10 µM cocaine) and bring the volume to 450 µL with KRH buffer. c. Pre-incubate the tubes in a 37°C water bath for 10 minutes. d. Initiate the uptake by adding 50 µL of 10X [³H]Dopamine (final concentration ~20 nM). e. Incubate for 5 minutes at 37°C. f. Terminate the reaction by adding 3 mL of ice-cold KRH buffer followed by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a vacuum manifold. g. Wash the filters three times with 3 mL of ice-cold KRH buffer. h. Place the filters into scintillation vials, add scintillation fluid, and measure radioactivity.[12]

Data Analysis and Interpretation

For both protocols, the raw data (CPM) must be processed to determine the IC₅₀ value.

  • Calculate Specific Uptake:

    • Total Uptake = CPM from vehicle-treated samples.

    • Non-specific Uptake (NSU) = CPM from samples treated with a saturating concentration of a reference inhibitor.

    • Specific Uptake = Total Uptake - Non-specific Uptake.

  • Normalize Data: For each concentration of the test compound, calculate the percent inhibition:

    • % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSU) / (CPM_vehicle - CPM_NSU)])

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The IC₅₀ is the concentration of the compound that produces 50% inhibition of specific dopamine uptake.[12][17]

6.1 Sample Data and Calculation Table

Compound Conc. [M]Log [M]Raw CPM (Triplicate Avg)Specific CPM (Raw - NSU)% Inhibition
Vehicle N/A15,00014,0000%
NSU (10µM GBR) N/A1,0000100%
1.00E-10-10.014,85013,8501.1%
1.00E-09-9.013,90012,9007.9%
1.00E-08-8.010,1009,10035.0%
5.00E-08 -7.3 8,000 7,000 50.0%
1.00E-07-7.05,5004,50067.9%
1.00E-06-6.01,50050096.4%
1.00E-05-5.01,10010099.3%
Table 1: Example data set for IC₅₀ determination. The IC₅₀ value derived from non-linear regression of this data would be approximately 50 nM.

Interpretation: A low IC₅₀ value (typically in the nanomolar range) indicates high potency at the dopamine transporter. Comparing the IC₅₀ values from the cell-based and synaptosomal assays can reveal potential matrix effects or differences between the recombinant human transporter and the native rodent transporter. Further studies should be conducted to assess the compound's selectivity by testing its activity at the serotonin (SERT) and norepinephrine (NET) transporters.[18]

References

Application Notes & Protocols: Characterizing 5-Methyl-1,2,3,4-tetrahydroquinoline as a Potential Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, is a cornerstone of neuropharmacology, offering therapeutic targets for a wide range of CNS disorders.[1] The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[2][3] This document provides a comprehensive guide for the initial characterization of a novel compound, 5-Methyl-1,2,3,4-tetrahydroquinoline, as a potential ligand for serotonin receptors. We present a logical, tiered workflow, from initial binding affinity determination to functional activity profiling and preliminary in vivo assessment. Each protocol is detailed with the underlying scientific rationale, emphasizing experimental rigor and data integrity.

Introduction: The Scientific Rationale

Serotonin receptors are broadly classified into seven families (5-HT1 to 5-HT7), most of which are G protein-coupled receptors (GPCRs) that modulate critical neurological processes like mood, cognition, and sleep.[4] For instance, 5-HT1A receptors are coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, while 5-HT7 receptors are typically coupled to Gs proteins, stimulating cAMP production.[5][6][7] This diversity in signaling makes selective ligands invaluable as both therapeutic agents and research tools.

The tetrahydroquinoline core is a versatile scaffold found in numerous neurotropic agents.[2][8] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with receptor binding pockets. The specific compound, 5-Methyl-1,2,3,4-tetrahydroquinoline, presents an interesting candidate for exploration due to its structural similarity to other known monoamine receptor ligands.

This guide outlines the systematic process for evaluating this compound, beginning with its fundamental ability to bind to key serotonin receptor subtypes and progressing to its functional impact on receptor signaling.

Part 1: Pre-Experimental Assessment

Compound Sourcing and Purity

Before initiating biological assays, it is critical to source 5-Methyl-1,2,3,4-tetrahydroquinoline of the highest possible purity (ideally >98%). Impurities can lead to confounding results or off-target effects. Purity should be verified independently via methods such as NMR, LC-MS, and elemental analysis. The compound's solubility in standard biological buffers (e.g., PBS, DMSO) must be determined to prepare accurate stock solutions.

Safety & Handling

According to available safety data sheets for related tetrahydroquinolines, these compounds may be harmful if swallowed or in contact with skin.[9] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

Part 2: In Vitro Characterization I - Receptor Binding Affinity

The first essential question is whether 5-Methyl-1,2,3,4-tetrahydroquinoline physically interacts with serotonin receptors. Radioligand competition binding assays are the gold standard for determining a compound's binding affinity (Ki) for a specific receptor target.[1][11]

Workflow for Ligand Characterization

G cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: In Vitro Function cluster_2 Phase 3: In Vivo Screening a Compound Prep (5-Methyl-THQ) b Radioligand Binding Assay (Competition) a->b Test Compound c Data Analysis (IC50 -> Ki) b->c d Functional Assays (GTPγS or cAMP) c->d Binding Confirmed (Ki < 1µM) e Data Analysis (EC50/IC50, Emax) d->e f Behavioral Assays (e.g., Elevated Plus Maze) e->f Potent Activity Confirmed g Outcome Assessment f->g

Caption: A tiered workflow for characterizing a novel CNS compound.

Protocol 2.1: Radioligand Competition Binding Assay

Principle: This assay measures the ability of the unlabeled test compound (5-Methyl-1,2,3,4-tetrahydroquinoline) to compete with a known high-affinity radioligand for binding to a specific receptor subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).[12]

Target Receptors for Initial Screening: A representative panel is recommended to cover different 5-HT families.

  • 5-HT1A: High relevance in anxiety and depression.[13]

  • 5-HT2A: Target for antipsychotics and implicated in psychedelic effects.[6]

  • 5-HT7: Involved in mood, cognition, and circadian rhythms.[14]

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human recombinant receptor of interest (e.g., from HEK293 or CHO cells).

  • Radioligands:

    • For 5-HT1A: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

    • For 5-HT2A: [³H]Ketanserin (antagonist).

    • For 5-HT7: [³H]5-CT (agonist).

  • Test Compound: 10 mM stock of 5-Methyl-1,2,3,4-tetrahydroquinoline in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radioactive ligand (e.g., Serotonin or a selective antagonist).

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of 5-Methyl-1,2,3,4-tetrahydroquinoline in assay buffer. A typical range would be from 10⁻¹⁰ M to 10⁻⁵ M final concentration. Ensure the final DMSO concentration in the assay is ≤0.1% to avoid solvent effects.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane preparation + Radioligand + High concentration of unlabeled ligand.

    • Competition Binding: Membrane preparation + Radioligand + Dilutions of the test compound.

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate test compound dilution, NSB control, or buffer.

    • Add 50 µL of the radioligand (at a final concentration near its Kd).

    • Initiate the reaction by adding 150 µL of the membrane preparation (typically 5-20 µg protein per well).[12]

    • The final assay volume is 250 µL.

    • Incubate the plate for 60 minutes at room temperature (or as optimized for the specific receptor) with gentle agitation.[12]

  • Harvesting: Terminate the assay by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis & Interpretation:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of 5-Methyl-1,2,3,4-tetrahydroquinoline.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

ParameterDescriptionInterpretation
IC50 Concentration of test ligand that displaces 50% of the specific radioligand binding.A measure of the compound's potency in the assay.
Ki Inhibitory constant; the concentration of competing ligand that would bind to half the binding sites at equilibrium if no radioligand were present.A true measure of binding affinity. Lower Ki indicates higher affinity. A Ki < 1 µM is generally considered a "hit".
Hill Slope The steepness of the competition curve.A slope near 1.0 suggests competition at a single binding site.

Part 3: In Vitro Characterization II - Functional Activity

If 5-Methyl-1,2,3,4-tetrahydroquinoline demonstrates significant binding affinity (e.g., Ki < 1 µM), the next step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce basal receptor activity (inverse agonist)?

GPCR Signaling Pathways

G cluster_gs Gs Pathway (e.g., 5-HT7) cluster_gi Gi/o Pathway (e.g., 5-HT1A) receptor 5-HT Receptor Extracellular Intracellular gs Gs Protein receptor:f2->gs Activates gi Gi/o Protein receptor:f2->gi Activates ligand 5-Methyl-THQ (Agonist) ligand->receptor:f1 ac_gs Adenylyl Cyclase gs->ac_gs Activates camp_up cAMP ↑ ac_gs->camp_up ATP -> cAMP ac_gi Adenylyl Cyclase gi->ac_gi Inhibits camp_down cAMP ↓ ac_gi->camp_down

Caption: Simplified GPCR signaling via Gs and Gi/o pathways.

Protocol 3.1: [³⁵S]GTPγS Binding Assay (for Gi/Go-coupled receptors like 5-HT1A)

Principle: This functional assay measures the first step in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[16] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Agonist binding to a Gi/Go-coupled receptor stimulates the binding of [³⁵S]GTPγS to Gαi/o subunits, which can be quantified.[17][18] This assay is excellent for differentiating full from partial agonists.[16]

Materials:

  • Receptor membrane preparations (as in Protocol 2.1).

  • [³⁵S]GTPγS (radioactive).

  • GDP: To ensure G proteins are in their inactive, GDP-bound state at baseline.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compound and known agonist/antagonist controls.

Step-by-Step Methodology:

  • Preparation: On ice, prepare assay tubes/wells.

  • Add Reagents: Add assay buffer, GDP (to a final concentration of ~30 µM), membrane preparation (~10-20 µg protein), and varying concentrations of the test compound.

  • Pre-incubation: Incubate for 15 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer, similar to the binding assay.

  • Counting: Measure the filter-bound radioactivity using a scintillation counter.

Data Analysis & Interpretation:

  • Agonist Mode: Plot the % stimulation of [³⁵S]GTPγS binding over baseline versus the log concentration of the test compound. A sigmoidal curve will yield the EC50 (potency) and Emax (efficacy relative to a full agonist).

  • Antagonist Mode: To test for antagonism, perform the assay using a fixed concentration of a known agonist (e.g., 5-HT) in the presence of increasing concentrations of the test compound. An antagonist will shift the agonist's dose-response curve to the right.

Protocol 3.2: cAMP Accumulation/Inhibition Assay

Principle: This assay measures the change in the intracellular second messenger, cyclic AMP (cAMP). For Gs-coupled receptors (5-HT7), an agonist will increase cAMP levels. For Gi-coupled receptors (5-HT1A), an agonist will inhibit the cAMP production stimulated by an adenylyl cyclase activator like forskolin.[5][19] Modern assays often use competitive immunoassays (e.g., HTRF, ELISA) or reporter gene formats.[7]

Materials:

  • Whole cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).[5]

  • Stimulation Buffer: HBSS or similar, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase in Gi-coupled receptor assays.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

Step-by-Step Methodology (Example for a Gi-coupled receptor):

  • Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluence.

  • Compound Addition: Remove growth media and add stimulation buffer containing serial dilutions of the test compound (for agonist mode) or a fixed agonist concentration plus dilutions of the test compound (for antagonist mode).

  • Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-5 µM) to all wells to induce cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.[7]

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol (e.g., adding HTRF acceptor and donor reagents).

  • Reading: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

Data Analysis & Interpretation:

  • Data is converted to cAMP concentrations based on a standard curve.

  • Agonist Mode (Gi): Plot the % inhibition of forskolin-stimulated cAMP versus log concentration. This gives the IC50 (potency) and Emax (efficacy).

  • Agonist Mode (Gs): Plot the fold increase in cAMP over baseline versus log concentration. This gives the EC50 and Emax .

ParameterDescriptionInterpretation
EC50 Effective concentration producing 50% of the maximal response (for agonists).A measure of functional potency.
IC50 Inhibitory concentration producing 50% of the maximal inhibition (for agonists at Gi-receptors or antagonists).A measure of functional potency.
Emax The maximum functional response produced by the compound.A measure of efficacy. Compared to a native full agonist (e.g., Serotonin), this determines if the compound is a full agonist (Emax ~100%), partial agonist (0 < Emax < 100%), or antagonist (Emax = 0).

Part 4: Preliminary In Vivo Assessment

If 5-Methyl-1,2,3,4-tetrahydroquinoline shows promising in vitro affinity and functional potency at a specific receptor, a preliminary in vivo study can provide insights into its potential physiological effects. The choice of model depends on the receptor profile. For example, if the compound is a potent 5-HT1A agonist, an anxiolytic model is appropriate.[20]

Protocol 4.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

Principle: The EPM is a widely used behavioral assay for screening anxiolytic (anxiety-reducing) drugs in rodents. The maze has two open arms and two enclosed arms. Anxious animals will spend more time in the enclosed arms. Anxiolytic compounds, like 5-HT1A agonists, increase the time spent and entries into the open arms.[20]

Materials:

  • Elevated Plus Maze apparatus.

  • Male mice or rats.

  • Test compound formulated in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • Positive control (e.g., Buspirone, a 5-HT1A partial agonist).[20]

  • Video tracking software.

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound (e.g., 1-10 mg/kg, i.p.), vehicle, or positive control 30 minutes prior to testing.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Recording: Allow the animal to explore the maze for 5 minutes, recording its behavior with the video tracking system.

  • Data Collection: Key parameters to measure are:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

Data Analysis & Interpretation:

  • A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the drug-treated groups to the vehicle control group.

Conclusion and Future Directions

This document provides a structured, multi-tiered approach to the initial pharmacological characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline. By systematically evaluating its binding affinity, functional activity, and preliminary behavioral effects, researchers can build a comprehensive profile of this novel compound. Positive results from this workflow would justify further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of receptors (e.g., other 5-HT subtypes, dopamine, adrenergic receptors) to determine selectivity.

  • ADMET Studies: Investigating its absorption, distribution, metabolism, excretion, and toxicity properties.

  • Lead Optimization: Pursuing structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties.[21]

This rigorous, hypothesis-driven workflow ensures that resources are directed toward compounds with the highest potential to become valuable tools for neuroscience research or novel therapeutics.

References

Application Notes and Protocols: Investigating the Anti-proliferative Effects of 5-Methyl-1,2,3,4-tetrahydroquinoline on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrahydroquinolines in Oncology

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmacologically active compounds.[1] Its partially saturated analog, 1,2,3,4-tetrahydroquinoline (THQ), has emerged as a critical pharmacophore in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[2] Notably, various derivatives of the THQ core have demonstrated significant anti-proliferative and cytotoxic effects against a range of human cancer cell lines, positioning them as promising candidates for anticancer drug discovery.[3][4][5] The mechanisms underlying their anti-cancer properties are diverse, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key signaling pathways such as NF-κB.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on studying the anti-proliferative effects of a novel tetrahydroquinoline derivative, using 5-Methyl-1,2,3,4-tetrahydroquinoline as a representative compound. While specific biological data for this particular molecule is not yet extensively documented, the protocols outlined herein provide a robust framework for its initial characterization and mechanistic evaluation. This guide is designed to be a self-validating system, with built-in controls and clear explanations of the scientific rationale behind each experimental step.

Experimental Strategy: A Multi-faceted Approach to Characterization

A thorough investigation of a novel compound's anti-proliferative effects requires a multi-pronged approach. We will begin with broad cytotoxicity screening to determine the compound's potency across different cancer cell lines. Subsequently, we will assess its impact on long-term cell survival. Finally, we will delve into the potential mechanisms of action by examining its effects on cell cycle progression and the induction of apoptosis.

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanistic Studies Compound Preparation Compound Stock Preparation & Dilution Cytotoxicity Assays MTT or SRB Assay (IC50 Determination) Compound Preparation->Cytotoxicity Assays Colony Formation Assay Long-term Survival Assay Cytotoxicity Assays->Colony Formation Assay Cell Cycle Analysis Flow Cytometry (Propidium Iodide Staining) Colony Formation Assay->Cell Cycle Analysis Apoptosis Detection Western Blot for Apoptotic Markers Colony Formation Assay->Apoptosis Detection

Caption: Experimental workflow for characterizing the anti-proliferative effects of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Part 1: Initial Cytotoxicity Screening

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 5-Methyl-1,2,3,4-tetrahydroquinoline in various cancer cell lines. This will establish the compound's potency and guide the concentration range for subsequent experiments. The Sulforhodamine B (SRB) assay is a reliable and cost-effective method for this purpose.[7][8][9][10]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number.[7][8]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Methyl-1,2,3,4-tetrahydroquinoline

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 515 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Concentration (µM)Absorbance (515 nm)% Viability
Vehicle Control1.250100
0.11.23598.8
11.05084.0
100.62550.0
500.20016.0
1000.1008.0

Part 2: Long-Term Cell Survival Assessment

While the SRB assay provides a snapshot of cytotoxicity, the colony formation assay assesses the long-term reproductive viability of cells after treatment. This assay is considered a gold standard for determining the effectiveness of cytotoxic agents.

Protocol 2: Colony Formation Assay

Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. A reduction in the number and/or size of colonies indicates a loss of clonogenic survival.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Methyl-1,2,3,4-tetrahydroquinoline

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete medium.

    • Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 5-Methyl-1,2,3,4-tetrahydroquinoline (e.g., IC50/4, IC50/2, IC50) for 24 hours. Include a vehicle control.

  • Colony Growth:

    • After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 3-4 days.

  • Staining and Counting:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies with 1 mL of methanol for 15 minutes.

    • Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

  • PE = (Number of colonies formed / Number of cells seeded) x 100%

  • SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))

TreatmentNumber of ColoniesSurviving Fraction
Vehicle Control1501.00
IC50/41100.73
IC50/2650.43
IC50200.13

Part 3: Mechanistic Insights

To understand how 5-Methyl-1,2,3,4-tetrahydroquinoline exerts its anti-proliferative effects, we will investigate its impact on cell cycle progression and the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Methyl-1,2,3,4-tetrahydroquinoline

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 5-Methyl-1,2,3,4-tetrahydroquinoline at a relevant concentration (e.g., IC50) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample.[4] We will probe for key proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family, to determine if 5-Methyl-1,2,3,4-tetrahydroquinoline induces apoptosis.

Materials:

  • Cancer cell lines

  • 5-Methyl-1,2,3,4-tetrahydroquinoline

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with 5-Methyl-1,2,3,4-tetrahydroquinoline for a specified time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

G cluster_0 Apoptotic Signaling Pathway Compound 5-Methyl-1,2,3,4- tetrahydroquinoline Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by 5-Methyl-1,2,3,4-tetrahydroquinoline.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and comprehensive framework for the initial investigation of the anti-proliferative effects of 5-Methyl-1,2,3,4-tetrahydroquinoline on cancer cell lines. By systematically evaluating its cytotoxicity, impact on long-term survival, and effects on cell cycle and apoptosis, researchers can gain valuable insights into its potential as a novel anti-cancer agent. Positive results from these initial studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, ultimately paving the way for preclinical development.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Screening Considerations for 5-Methyl-1,2,3,4-tetrahydroquinoline

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] 5-Methyl-1,2,3,4-tetrahydroquinoline, a simple methylated derivative, represents a valuable starting point for chemical library synthesis and hit-to-lead optimization campaigns. Its straightforward structure allows for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets.

This guide provides detailed application notes and protocols for high-throughput screening (HTS) of 5-Methyl-1,2,3,4-tetrahydroquinoline and its analogs. We will focus on two robust assay formats pertinent to the known biological activities of the broader tetrahydroquinoline class: a fluorescence polarization-based kinase inhibition assay and a resazurin-based cell proliferation assay. As a Senior Application Scientist, it is imperative to not only provide step-by-step instructions but also to instill a framework of scientific integrity. Therefore, this document will also thoroughly address critical aspects of assay validation, including the potential for pan-assay interference compounds (PAINS) and compound autofluorescence, ensuring the generation of reliable and actionable data.

Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydroquinoline

A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust HTS assays. These properties influence its solubility, stability, and potential for non-specific interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem CID: 16244396[2]
Molecular Weight 147.22 g/mol PubChem CID: 16244396[2]
XLogP3-AA (Predicted) 2.7PubChem CID: 36
Hydrogen Bond Donor Count 1PubChem CID: 36
Hydrogen Bond Acceptor Count 1PubChem CID: 36
Rotatable Bond Count 0PubChem CID: 36
Solubility Low aqueous solubility is predicted. Soluble in organic solvents like DMSO and ethanol.Inferred from LogP and general chemical class properties.

Expert Insight: The predicted lipophilicity (XLogP3-AA of 2.7) suggests that while 5-Methyl-1,2,3,4-tetrahydroquinoline should have good membrane permeability for cell-based assays, its aqueous solubility may be limited. Therefore, careful preparation of stock solutions in 100% DMSO and controlled final DMSO concentrations in assays are critical to prevent compound precipitation.

PART 1: Fluorescence Polarization (FP) Kinase Inhibition Assay

Scientific Rationale: Many substituted tetrahydroquinolines have been identified as kinase inhibitors. Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. Fluorescence polarization (FP) is a powerful, homogeneous HTS technique for monitoring the binding of a fluorescently labeled tracer to a kinase.[3] Inhibitors that bind to the kinase's active site will compete with the tracer, resulting in a decrease in the FP signal. This assay format is highly amenable to automation and miniaturization.[4]

Experimental Workflow: FP Kinase Assay

FP_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer B Prepare Kinase Solution A->B G Add Kinase and Incubate B->G C Prepare Fluorescent Tracer Solution H Initiate Reaction: Add ATP and Tracer Mix C->H D Prepare ATP Solution D->H E Compound Plating: Serial Dilution of 5-Methyl-1,2,3,4-tetrahydroquinoline F Dispense Compound/Controls to 384-well Plate E->F F->G G->H I Incubate to Reach Binding Equilibrium H->I J Read Fluorescence Polarization (Ex/Em appropriate for tracer) I->J K Data Analysis: Calculate % Inhibition, Generate Dose-Response Curves, Determine IC₅₀ J->K

Caption: Workflow for a competitive FP-based kinase inhibition assay.

Detailed Protocol: FP Kinase Assay

Materials:

  • Purified Kinase of interest (e.g., a tyrosine kinase)

  • Fluorescently labeled kinase tracer (select a tracer with known affinity for the target kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 5-Methyl-1,2,3,4-tetrahydroquinoline (in 100% DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Low-volume, black, 384-well assay plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Plating:

    • Create a serial dilution of 5-Methyl-1,2,3,4-tetrahydroquinoline in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for negative control, positive control inhibitor for positive control) to the assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase in kinase assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are at the bottom of the wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[5]

  • Reaction Initiation and Detection:

    • Prepare a 2X solution of the fluorescent tracer and ATP in kinase assay buffer. The final concentration of the tracer should be at its Kd for the kinase, and the ATP concentration should be at its Km.

    • Add 5 µL of the 2X tracer/ATP solution to each well to initiate the reaction. The final assay volume will be 10 µL.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.[5]

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader using excitation and emission wavelengths appropriate for the chosen tracer.[4] The instrument calculates the FP in millipolarization units (mP).

Data Analysis and Interpretation
  • Percent Inhibition Calculation:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (FPsample - FPlow_control) / (FPhigh_control - FPlow_control))[5]

      • FPsample: FP value of the well with the test compound.

      • FPlow_control: FP value of the positive control (maximal inhibition).

      • FPhigh_control: FP value of the negative control (DMSO, no inhibition).

  • Dose-Response Curves and IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to achieve 50% inhibition.

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate to assess the robustness of the assay. A Z'-factor > 0.5 is indicative of an excellent assay for HTS.[6] Z' = 1 - (3 * (SDhigh_control + SDlow_control)) / |Meanhigh_control - Meanlow_control|

PART 2: Resazurin-Based Cell Proliferation Assay

Scientific Rationale: The antiproliferative activity of many tetrahydroquinoline derivatives makes cell viability assays a cornerstone for their screening.[7] The resazurin assay is a simple, robust, and HTS-compatible method to assess cell viability.[8][9][10] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[8][11]

Experimental Workflow: Resazurin Cell Proliferation Assay

Resazurin_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis A Cell Culture: Grow cancer cell line (e.g., HCT-116) B Cell Seeding: Plate cells in 384-well clear-bottom plates A->B D Compound Treatment: Add compound dilutions to cells B->D C Compound Plating: Serial Dilution of 5-Methyl-1,2,3,4-tetrahydroquinoline C->D E Incubation: 72 hours at 37°C, 5% CO₂ D->E F Add Resazurin Reagent E->F G Incubate: 1-4 hours at 37°C F->G H Read Fluorescence (Ex: ~560 nm, Em: ~590 nm) G->H I Data Analysis: Calculate % Viability, Generate Dose-Response Curves, Determine GI₅₀ H->I

Caption: Workflow for a resazurin-based cell proliferation/viability assay.

Detailed Protocol: Resazurin-Based Cell Proliferation Assay

Materials:

  • Cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)[8]

  • 5-Methyl-1,2,3,4-tetrahydroquinoline (in 100% DMSO)

  • Positive control (e.g., Doxorubicin)

  • Clear-bottom, black-walled, 384-well tissue culture-treated plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in complete medium to the desired seeding density (determined empirically for optimal growth in a 72-hour period).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methyl-1,2,3,4-tetrahydroquinoline and controls in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the medium from the cells and add 40 µL of the medium containing the test compounds or controls.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Incubation:

    • Warm the resazurin solution to 37°C.[9]

    • Add 10 µL of the resazurin solution to each well.[11]

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range of the instrument.[8]

  • Data Acquisition:

    • Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8][9]

Data Analysis and Interpretation
  • Percent Viability Calculation:

    • Subtract the average fluorescence of the media-only (no cells) blank wells from all other wells.

    • Calculate the percent viability as follows: % Viability = 100 * (Fluorescencesample / Fluorescencevehicle_control)

  • Dose-Response Curves and GI₅₀ Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Scientific Integrity - A Self-Validating System

Trustworthiness through Rigorous Validation and Counter-Screening

A critical aspect of any HTS campaign is the implementation of a robust hit validation workflow to eliminate false positives.[12][13] This is particularly important when screening novel chemical matter or scaffolds with known liabilities.

Addressing Pan-Assay Interference Compounds (PAINS)

The Tetrahydroquinoline Caveat: It is crucial to be aware that certain classes of compounds are known to be Pan-Assay Interference Compounds (PAINS), which can produce false positive results through various non-specific mechanisms.[14] Fused or tricyclic tetrahydroquinolines have been identified as a class of PAINS.[15][16][17] These compounds can be reactive and may degrade in solution, leading to assay interference.[18]

Expert Insight: While the PAINS liability has been primarily associated with fused tetrahydroquinoline systems, it is a prudent and scientifically rigorous practice to assess this potential for any novel scaffold. Monocyclic systems like 5-Methyl-1,2,3,4-tetrahydroquinoline may have a different interference profile.

Protocol for PAINS Assessment:

  • Orthogonal Assays: Confirm hits from the primary screen using an orthogonal assay that employs a different detection technology. For example, if a kinase hit is identified in the FP assay, validate it using a luminescence-based assay (e.g., ADP-Glo) that measures ATP consumption.[12]

  • Detergent Sensitivity: Non-specific aggregators can often be identified by varying the concentration of non-ionic detergents (e.g., Triton X-100 or Tween-20) in the assay buffer. True inhibitors should maintain their potency, while the activity of aggregators is often sensitive to detergent concentration.

  • Promiscuity Screening: Screen active compounds against a panel of unrelated targets to assess their selectivity. Frequent hitters across multiple, unrelated assays are likely to be non-specific.[12]

Managing Compound Autofluorescence

The Challenge of Intrinsic Fluorescence: Test compounds that are themselves fluorescent can interfere with fluorescence-based assays, leading to false positives or negatives.[7][19]

Protocol for Autofluorescence Assessment:

  • Pre-Screening Scan: Before initiating the main assay, perform a fluorescence scan of the compound plate in the absence of any assay reagents. Use the same excitation and emission wavelengths as the primary assay. Wells containing compounds with high intrinsic fluorescence can be flagged and the data treated with caution.

  • Counter-Screen: A simple counter-screen involves running the assay in the absence of a key biological component (e.g., the kinase in the FP assay). Any signal generated by the compound in this context is likely due to autofluorescence or other forms of interference.[19]

  • Wavelength Shifting: If autofluorescence is a significant issue, consider using assays that employ far-red tracers or reporters. Most interfering compounds fluoresce in the blue-green region of the spectrum, and shifting to longer wavelengths can significantly reduce interference.[4][17]

Hit Confirmation and Triage Workflow

Hit_Triage_Workflow A Primary HTS Screen (Single Concentration) B Hit Identification (e.g., >50% Inhibition) A->B High Hit Rate C Dose-Response Confirmation (Determine IC₅₀/GI₅₀) B->C D Autofluorescence & PAINS Counter-Screens C->D Potent Hits E Orthogonal Assay Validation D->E Non-interfering Hits F Structural Verification (LC-MS, NMR) E->F Orthogonally Confirmed G Confirmed Hits for Further Study F->G Structurally Pure

Caption: A logical workflow for hit confirmation and triage to eliminate false positives.

By systematically implementing these validation and counter-screening strategies, researchers can have high confidence in the hits identified from HTS campaigns involving 5-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives, ensuring that resources are focused on genuinely promising lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately optimize product yield and purity. Drawing upon established literature and field-proven insights, this document provides a structured, question-and-answer-based resource to support your experimental work.

Introduction: The Synthetic Challenge

5-Methyl-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic scaffold found in numerous biologically active compounds and serves as a key intermediate in pharmaceutical development.[1] The most direct and common route to its synthesis is the catalytic hydrogenation of 5-methylquinoline. While conceptually straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield and purity. Common issues include incomplete conversion, formation of byproducts through over-reduction or side reactions, and challenges in product isolation. This guide will address these specific issues head-on.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during the synthesis.

Issue 1: Low Conversion or Stalled Reaction

Q: My catalytic hydrogenation of 5-methylquinoline has stopped before completion or is providing very low yields. What are the most probable causes and how can I fix them?

A: This is a frequent issue stemming from several potential sources related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity and Poisoning: The state of the catalyst is paramount.

    • Cause: Noble metal catalysts (Pd, Pt, Ru) are notoriously sensitive to poisons. Sulfur, nitrogen-containing heterocycles (ironically, including the reactant itself under certain conditions), and other impurities in your starting material or solvent can irreversibly bind to the catalyst's active sites.[2][3] The purity of the 5-methylquinoline starting material is of prime importance for reproducibility.[2]

    • Solution:

      • Assess Starting Material Purity: Ensure your 5-methylquinoline is of high purity. If necessary, purify it by vacuum distillation before use.[4]

      • Use Fresh Catalyst: If you suspect deactivation, use a fresh batch of catalyst. For Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), ensure it has been stored correctly under an inert atmosphere.

      • Increase Catalyst Loading: As a direct troubleshooting step, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues, though this is not an ideal long-term solution.

  • Hydrogen Pressure and Delivery: Insufficient hydrogen availability will halt the reaction.

    • Cause: The reaction is often first-order with respect to hydrogen pressure.[2] Leaks in the hydrogenation apparatus or an inadequate hydrogen source will starve the reaction.

    • Solution:

      • System Check: Ensure your hydrogenation apparatus (e.g., Parr hydrogenator) is properly sealed and can maintain the target pressure.

      • Increase Pressure: Modestly increasing the hydrogen pressure (e.g., from 40 psi to 60 psi) can increase the reaction rate. However, be mindful that very high pressures can sometimes lead to over-reduction.

  • Reaction Temperature: Temperature influences both kinetics and side reactions.

    • Cause: While many hydrogenations proceed at room temperature, this specific transformation may require thermal energy to achieve a reasonable rate. Conversely, excessively high temperatures can promote side reactions or catalyst degradation.

    • Solution: Gently heat the reaction mixture. A temperature range of 60-100°C is often a good starting point for quinoline hydrogenations.[5][6] Monitor the reaction progress by TLC or GC to find the optimal balance.

  • Solvent Choice: The solvent plays a critical role in substrate solubility and interaction with the catalyst surface.

    • Cause: A poor solvent can limit the availability of the substrate to the catalyst.

    • Solution: Alcohols like ethanol or methanol are commonly used and are often effective.[6][7] Acetic acid is also a classic solvent for platinum-catalyzed hydrogenations as it can help activate the substrate, though it requires neutralization during workup.[2] Some studies have found dichloromethane to be effective in preventing quinoline by-product formation.[1]

Troubleshooting Workflow for Low Yield

Start Low Yield or Stalled Reaction Check_Catalyst 1. Check Catalyst Start->Check_Catalyst Purify_SM Purify Starting Material (5-Methylquinoline) Check_Catalyst->Purify_SM Impure? Fresh_Cat Use Fresh Catalyst / Increase Loading Check_Catalyst->Fresh_Cat Old/Inactive? Check_H2 2. Check H₂ Pressure Leak_Test Leak Test Apparatus Check_H2->Leak_Test Pressure Drop? Increase_P Increase H₂ Pressure Check_H2->Increase_P Reaction Slow? Check_Conditions 3. Check Conditions Increase_T Increase Temperature (e.g., to 60-80°C) Check_Conditions->Increase_T No Reaction at RT? Change_Solvent Change Solvent (e.g., EtOH, MeOH, AcOH) Check_Conditions->Change_Solvent Precipitate/ Poor Solubility? Purify_SM->Check_H2 Fresh_Cat->Check_H2 Leak_Test->Check_Conditions Increase_P->Check_Conditions Success Yield Optimized Increase_T->Success Change_Solvent->Success

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Impurities and Side Products

Q: My reaction produces the desired product, but I'm seeing significant impurities by GC/MS and NMR. What are these byproducts and how can I suppress their formation?

A: Impurity formation is typically due to over-reduction or incomplete reduction.

  • Over-reduction to Decahydroquinoline:

    • Cause: The benzene ring of the tetrahydroquinoline product can also be reduced under harsh conditions (high pressure, high temperature, or highly active catalysts like Rhodium), leading to the formation of 5-methyldecahydroquinoline.[8]

    • Solution:

      • Milder Conditions: Reduce the temperature and/or hydrogen pressure.

      • Catalyst Selection: Palladium (Pd) and Platinum (Pt) catalysts are generally selective for the hydrogenation of the heterocyclic ring over the benzene ring.[8] Avoid more aggressive catalysts unless necessary.

      • Monitor Closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC or GC) to prevent subsequent reduction of the product.

  • Incomplete Reduction (Dihydroquinoline intermediate):

    • Cause: Insufficient reaction time or catalyst activity may lead to the accumulation of 1,2-dihydro-5-methylquinoline.

    • Solution: Increase reaction time or catalyst loading. Ensure the reaction goes to completion by monitoring carefully.

Reaction Pathway and Potential Side Products

SM 5-Methylquinoline Intermediate Dihydro-Intermediate SM->Intermediate + H₂ (Fast) Product 5-Methyl-1,2,3,4- tetrahydroquinoline (Desired Product) Intermediate->Product + H₂ (Fast) Side_Product 5-Methyldecahydroquinoline (Over-reduction) Product->Side_Product + 3H₂ (Slower, Harsh Conditions)

Caption: Synthetic pathway and common over-reduction byproduct.

Issue 3: Challenges in Product Purification

Q: I have a crude mixture containing my product. What is the most effective method for purification?

A: The choice between distillation and chromatography depends on the nature of the impurities and the scale of your reaction.[4]

  • For Non-volatile or High-Boiling Impurities:

    • Method: Vacuum Distillation.

    • Rationale: 5-Methyl-1,2,3,4-tetrahydroquinoline has a high boiling point at atmospheric pressure. Distillation under reduced pressure is essential to prevent thermal degradation.[4] This method is excellent for removing catalyst residues, polymerized material, and other non-volatile impurities. It is also highly scalable.

  • For Impurities with Similar Boiling Points (e.g., Isomers):

    • Method: Flash Column Chromatography.

    • Rationale: If your crude product contains isomers or byproducts with boiling points close to your desired product, chromatography is the superior method.[4]

    • Pro-Tip: As a basic amine, your product may streak on standard silica gel. To prevent this and achieve better separation, add a small amount of a volatile base, like triethylamine (0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate).[4]

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended catalyst for the hydrogenation of 5-methylquinoline?

A1: There is no single "best" catalyst, as the optimal choice can depend on available equipment and specific goals. However, 5% or 10% Palladium on Carbon (Pd/C) is a very common and effective choice, often providing good selectivity for the tetrahydroquinoline product.[1][6] Adams' catalyst (PtO₂) in acetic acid is another powerful and classic option.[2]

Q2: What are the typical optimal reaction parameters for this synthesis?

A2: A robust starting point for optimization is summarized in the table below. Always begin with a small-scale test reaction to fine-tune conditions before proceeding to a larger scale.

ParameterRecommended Starting RangeRationale & Notes
Catalyst 5-10% Pd/CGood balance of activity and selectivity.[1][6]
Hydrogen Pressure 40-60 psi (approx. 3-4 atm)Sufficient for good reaction rates without promoting over-reduction.[2]
Temperature 25-80 °CStart at room temperature; heat if the reaction is sluggish.[5]
Solvent Ethanol, Methanol, or Acetic AcidGood solubility for the substrate and compatible with hydrogenation.[2][6]
Reaction Time 4-24 hoursHighly dependent on other parameters. Monitor by TLC or GC.

Q3: How does the methyl group at the 5-position affect the hydrogenation reaction?

A3: The methyl group is an electron-donating group. While it doesn't prevent the reaction, it can subtly influence the electron density of the quinoline ring system. More significantly, its steric presence can sometimes influence the rate of reaction compared to unsubstituted quinoline, but it does not fundamentally change the required reaction conditions.

Q4: What are the critical safety precautions for this experiment?

A4: Safety is paramount.

  • Chemical Hazards: 5-Methylquinoline and its derivatives are irritants. They can cause skin, eye, and respiratory irritation.[9][10] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][12]

  • Reaction Hazards: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure.

    • Use a dedicated and properly maintained hydrogenation apparatus (e.g., a Parr shaker).

    • Ensure there are no ignition sources near the setup.

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove all oxygen.

    • Handle pyrophoric catalysts (like dry Pd/C) with care. It is often safer to handle them as a slurry in the reaction solvent. Never add dry catalyst to a solvent, as the heat of wetting can ignite flammable solvents.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methylquinoline

This is a representative protocol and should be adapted based on your specific equipment and safety procedures.

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr hydrogenation bottle), add 5-methylquinoline (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (5-10 mol % Pd). Safety Note: Pd/C can be pyrophoric; handle with care.

  • Solvent Addition: Add anhydrous ethanol as the solvent to give a substrate concentration of approximately 0.5 M.

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with the inert gas to remove all air, then purge 3-5 times with hydrogen gas.

  • Reaction: Pressurize the vessel to 50 psi with hydrogen. Begin vigorous stirring and heat to 60 °C if necessary.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methyl-1,2,3,4-tetrahydroquinoline. Proceed with purification.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Crude Material: Charge the distilling flask with the crude product. Do not fill it more than two-thirds full. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling fractions first. Then, collect the main fraction of pure 5-Methyl-1,2,3,4-tetrahydroquinoline at a stable temperature and pressure.

  • Termination: Stop the distillation when the rate slows significantly or the temperature begins to rise, indicating the presence of higher-boiling impurities. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.[4]

References

"stability issues of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Guide for Researchers: Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your data.

Core Stability Concerns: The Chemistry of Degradation

The primary stability issue with this compound arises from its susceptibility to oxidation. The tetrahydroquinoline scaffold is an electron-rich heterocyclic system. The presence of the secondary amine within the saturated ring and the electron-donating methyl group on the aromatic ring further increases the molecule's electron density, making it prone to losing electrons (i.e., oxidation).[1][2]

The most common degradation pathway is the aromatization of the tetrahydroquinoline ring to form the corresponding 5-Methylquinoline. This is an oxidative dehydrogenation reaction, often facilitated by atmospheric oxygen, and can be accelerated by factors such as light, elevated temperature, and certain metal ions.[1][2][3]

cluster_0 Primary Degradation Pathway node_A 5-Methyl-1,2,3,4-tetrahydroquinoline (Stable Parent Compound) node_B 5-Methylquinoline (Oxidized Degradant) node_A->node_B Oxidation (- 4H⁺, - 4e⁻) [O₂, Light, Heat]

Caption: Oxidation of the parent compound to its aromatic quinoline form.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of this compound solutions.

Q1: My clear, colorless solution of this compound has turned yellow or brown. What happened?

A: A color change to yellow or brown is the most common visual indicator of degradation. This is typically due to the formation of the oxidized product, 5-Methylquinoline, and potentially other colored polymeric byproducts. The extended conjugated pi-system in the quinoline structure absorbs light at longer wavelengths, resulting in a colored appearance. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experiment.

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

A: Several environmental factors can significantly impact the stability of your solution.[4] These include:

  • Oxygen: Atmospheric oxygen is the primary oxidant. The rate of oxidation increases with greater exposure to air.[2][4]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate and propagate oxidative reactions (photodegradation).[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5] While generally stable at lower temperatures, prolonged exposure to ambient or elevated temperatures will accelerate degradation.[2]

  • pH: The stability of the compound can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation. Most compounds of this class exhibit optimal stability in a slightly acidic to neutral pH range (pH 4-7).[6][7]

Q3: What is the best way to prepare and store a stock solution to maximize its stability?

A: Proper preparation and storage are critical for extending the shelf-life of your solution.

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, consider using a buffer system (e.g., citrate or phosphate) to maintain a stable pH, ideally between 4 and 7.

  • Deoxygenate Your Solvent: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. This is one of the most effective ways to inhibit oxidation.

  • Container: Always use low-actinic (amber) glass vials to protect the solution from light.[2] Ensure the container has a tight-fitting cap to minimize exposure to air.[8]

  • Storage Conditions: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. For long-term storage, refrigeration is strongly recommended.[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize air exposure to the main stock.

  • Inert Atmosphere: For maximum stability, after aliquoting, flush the headspace of the vial with argon or nitrogen before sealing.[2]

Q4: How long can I expect my stock solution to be stable?

A: The stability period is highly dependent on the solvent, concentration, and storage conditions. A freshly prepared solution, made with deoxygenated solvent and stored in an amber vial under an inert atmosphere at -20°C, may be stable for several weeks to months. However, a solution left on the benchtop at room temperature and exposed to light and air could show significant degradation within hours or days.[9] It is best practice to prepare solutions fresh, and if they must be stored, to validate their stability for your specific experimental timeframe.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions & Solutions
Inconsistent or non-reproducible assay results. Degradation of the compound in solution, leading to a lower effective concentration of the active parent molecule.1. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid or a properly stored, validated stock solution immediately before an experiment. 2. Verify Stock Solution Integrity: If using a stored stock, analyze its purity via HPLC (See Protocol 3) against a reference standard or a previously established profile. 3. Review Handling Procedures: Ensure all users are following best practices for storage and handling (protection from light, minimizing air exposure).
Precipitate forms in a refrigerated or frozen solution. The compound's solubility may be significantly lower at reduced temperatures, or the solvent may be partially freezing.1. Check Solubility Limits: Ensure the solution concentration is below the solubility limit for the storage temperature. 2. Proper Thawing: Before use, allow the vial to warm completely to room temperature and vortex thoroughly to ensure all components are redissolved. Visually inspect for any remaining precipitate. 3. Consider a Co-solvent: If solubility in an aqueous buffer is an issue, consider adding a small percentage of an organic co-solvent like DMSO or ethanol (if compatible with your assay).
Gradual decrease in measured concentration over time. Slow oxidative degradation of the compound.1. Implement Stricter Storage: Move solutions from 4°C to -20°C or -80°C storage. Ensure use of deoxygenated solvents and inert gas overlay. 2. Perform a Stability Study: Use the Forced Degradation protocol (Protocol 2) and HPLC analysis (Protocol 3) to formally determine the rate of degradation under your storage conditions and establish a reliable "use by" date for your solutions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in Aqueous Buffer)

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.5.

  • Deoxygenation: Place the required volume of buffer in a flask and sparge with high-purity argon or nitrogen gas for 20-30 minutes while stirring.

  • Weighing: Accurately weigh the required amount of this compound in a tared amber glass vial.

  • Dissolution: Add the deoxygenated buffer to the vial to achieve the target concentration (e.g., 10 mM). Cap the vial immediately and vortex until the solid is completely dissolved.

  • Inert Gas Overlay: Briefly uncap the vial and gently flush the headspace with argon or nitrogen before sealing tightly with a Teflon-lined cap.

  • Storage: For immediate use, keep on ice and protected from light. For long-term storage, aliquot into single-use amber vials, flush the headspace with inert gas, and store at ≤ -20°C.

Protocol 2: General Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[10] This protocol provides a framework for stress testing.

Stress Condition Procedure Purpose
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.To assess stability in acidic conditions.[2][10]
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.To assess stability in alkaline conditions.[2][10]
Oxidation Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 8 hours.To intentionally induce oxidative degradation and identify degradants.[2]
Thermal Stress Incubate a stock solution in an oven at 60°C for 7 days, protected from light.To evaluate the impact of heat on stability.[2][11]
Photostability Expose a solution in a clear vial to a calibrated light source providing an overall illumination of ≥1.2 million lux hours and a near UV energy of ≥200 watt hours/m².[12] A control sample should be wrapped in aluminum foil and placed alongside.To determine light sensitivity as per ICH Q1B guidelines.[2][12][13]

Note: After incubation, samples from acid/base hydrolysis should be neutralized before analysis. All samples should be analyzed by a stability-indicating method like HPLC-UV (Protocol 3).

Protocol 3: HPLC-UV Method for Stability Monitoring

This reverse-phase HPLC method can be used to separate the parent compound from its primary oxidative degradant, 5-Methylquinoline.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of this compound over time. The appearance of new peaks, particularly the later-eluting 5-Methylquinoline, indicates degradation. Purity can be calculated based on the area percent of the main peak.[14]

cluster_workflow Stability Assessment Workflow cluster_analysis Analysis at Time Points (T₀, T₁, T₂, ...) prep 1. Prepare Stabilized Solution (Protocol 1) stress 2. Perform Forced Degradation (Protocol 2) prep->stress Stress Samples nostress 3. Store Under Normal Conditions (e.g., 4°C, protected from light) prep->nostress Control Samples hplc 4. Analyze by HPLC-UV (Protocol 3) stress->hplc nostress->hplc data 5. Quantify Peak Areas (Parent vs. Degradants) hplc->data eval 6. Evaluate Stability (Is % Degradation < Limit?) data->eval

Caption: Workflow for assessing the stability of the compound in solution.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of 5-Methyl-1,2,3,4-tetrahydroquinoline. Our goal is to provide a logical, in-depth framework for diagnosing and resolving these permeability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My 5-Methyl-1,2,3,4-tetrahydroquinoline compound shows high potency in my biochemical assay but weak or no activity in my cell-based model. Could this be a permeability issue?

A1: This is a classic scenario in drug discovery and strongly suggests a cell permeability barrier. When a compound is active against its purified target (e.g., an enzyme or receptor) but fails to elicit a response in a whole-cell context, it often means the molecule cannot reach its intracellular target at a sufficient concentration.

Several factors, broadly categorized as physicochemical and biological, govern a molecule's ability to cross the cell membrane.[1][2] For 5-Methyl-1,2,3,4-tetrahydroquinoline, while its basic properties appear favorable, potential liabilities exist:

  • Physicochemical Properties: The molecule's size, charge, polarity (Polar Surface Area - PSA), and lipophilicity (logP) are primary determinants of its ability to passively diffuse across the lipid bilayer.[3][4]

  • Biological Barriers: The cell membrane is not a simple lipid wall. Active efflux transporters, such as P-glycoprotein (P-gp), can recognize the compound as a foreign substance and actively pump it out of the cell, preventing it from reaching therapeutic concentrations.[5][6]

The first critical step is to move from suspicion to quantification. You must experimentally measure the compound's permeability to diagnose the problem accurately.

Q2: What are the key physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline that I should be aware of?

A2: Understanding the molecule's intrinsic properties is fundamental. Based on its structure and data for the parent compound, 1,2,3,4-tetrahydroquinoline, we can predict its characteristics in the context of cell permeability, often evaluated using frameworks like Lipinski's Rule of 5.[7]

PropertyPredicted Value for 5-Methyl-1,2,3,4-tetrahydroquinolineLipinski's GuidelineImplication for Permeability
Molecular Weight (MW) ~147.22 g/mol [8]< 500 DaFavorable. Small size facilitates passive diffusion.
Lipophilicity (logP) ~2.3 - 2.8 (estimated from parent compound logP of 2.3)[9]< 5Generally Favorable. Within the optimal range for membrane partitioning. However, this can also correlate with low aqueous solubility.
Hydrogen Bond Donors 1 (from the secondary amine)< 5Favorable. Low number of donors reduces the energy penalty of leaving the aqueous phase to enter the lipid membrane.
Hydrogen Bond Acceptors 1 (the nitrogen atom)< 10Favorable. Low number of acceptors also aids in membrane partitioning.

While this compound does not violate Lipinski's rules, these are guidelines, not absolute laws.[1] A favorable profile suggests passive diffusion is possible, but it does not rule out other complicating factors like poor solubility or active efflux.

Q3: What is the difference between passive diffusion and active transport, and how do they relate to my compound?

A3: These are the two primary ways a small molecule can cross the cell membrane:

  • Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration, driven by the concentration gradient alone. This process does not require cellular energy. It is favored by high lipophilicity, small size, and low polarity.[1]

  • Active Transport: This process requires cellular energy (ATP) and involves membrane proteins, such as transporters or pumps.

    • Uptake Transporters: Carry molecules into the cell.

    • Efflux Transporters (e.g., P-gp): Pump molecules out of the cell.[6] This is a major mechanism of drug resistance and a common cause of poor permeability for compounds that otherwise have good physicochemical properties.[10][11]

Your troubleshooting workflow must be designed to distinguish between these possibilities.

Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a systematic approach to first confirm and quantify the permeability of 5-Methyl-1,2,3,4-tetrahydroquinoline and then diagnose the underlying cause of any observed issues.

Troubleshooting_Workflow cluster_0 Phase 1: Confirm & Quantify Permeability cluster_1 Phase 2: Analyze Results & Diagnose Cause cluster_2 Phase 3: Implement Solutions Start Poor activity in cell-based assay. Suspected permeability issue. PAMPA Run Parallel Artificial Membrane Permeability Assay (PAMPA) Start->PAMPA Initial Screen (Passive Diffusion) Caco2 Run Caco-2 Bidirectional Permeability Assay Start->Caco2 Gold Standard (Passive + Active) Analysis Interpret Permeability Data (Papp, Efflux Ratio) PAMPA->Analysis Caco2->Analysis Low_Sol Problem: Low Aqueous Solubility Analysis->Low_Sol Low Papp in both assays + Low compound recovery High_Efflux Problem: High Efflux Substrate Analysis->High_Efflux Low A->B Papp High B->A Papp (Efflux Ratio > 2) Poor_Passive Problem: Poor Passive Diffusion Analysis->Poor_Passive Low Papp in PAMPA Low A->B Papp in Caco-2 (Efflux Ratio < 2) Sol_Enhance Solution: Formulation Strategies (e.g., co-solvents, BSA) Low_Sol->Sol_Enhance Efflux_Inhibit Solution: Co-dose with Efflux Inhibitor (Confirmatory) High_Efflux->Efflux_Inhibit Med_Chem Solution: Medicinal Chemistry (e.g., Prodrug, SAR) Poor_Passive->Med_Chem

Caption: A systematic workflow for troubleshooting poor cell permeability.

Phase 1: How do I experimentally measure the permeability of my compound?

To get a definitive answer, you need to perform quantitative permeability assays. The two most common and complementary methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 monolayer assay.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

What it tells you: This cell-free assay measures a compound's ability to passively diffuse across an artificial lipid membrane.[12] It is a high-throughput, cost-effective first step to isolate and assess passive permeability without the complexity of active transporters.

Interpreting the Results:

  • High Permeability in PAMPA: Suggests the compound has favorable physicochemical properties for passive diffusion. If cell-based activity is still low, the problem is likely biological (e.g., efflux) or related to solubility in the cell media.

  • Low Permeability in PAMPA: Indicates a fundamental issue with the molecule's ability to cross a lipid bilayer, likely due to high polarity or other unfavorable properties.

Method 2: Caco-2 Bidirectional Permeability Assay

What it tells you: This is the industry-standard cell-based assay. It uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.[13][14] This assay measures both passive diffusion and active transport.[15]

By measuring permeability in two directions—apical (top) to basolateral (bottom) (A→B) and basolateral to apical (B→A)—you can calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER) .

  • Papp (A→B): Represents the rate of absorption into the body.

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B): An ER > 2 is a strong indicator that the compound is a substrate for an active efflux pump.[16]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). Consistent TEER values indicate the formation of tight junctions, which is critical for valid data.[17][18]

  • Assay Preparation:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[14]

    • Prepare the dosing solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in transport buffer. Self-validation step: Ensure the compound is fully dissolved and stable in the buffer. A final DMSO concentration should be kept low (≤ 0.8%) to avoid disrupting the cell membrane.[14][19]

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber. To improve recovery of lipophilic compounds, 1% Bovine Serum Albumin (BSA) can be added to the receiver chamber to act as a sink, mimicking in vivo conditions.[16][20]

  • Permeability Measurement (B→A):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer (with BSA if used previously) to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the donor and receiver chambers at a specified time point (e.g., 120 minutes).[14]

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both directions and the resulting efflux ratio.

Caco2_Workflow cluster_workflow Caco-2 Assay Protocol A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days (Allow differentiation) A->B C 3. Measure TEER to confirm monolayer integrity B->C D 4. Add compound to 'Donor' side (Apical or Basolateral) C->D E 5. Incubate at 37°C D->E F 6. Sample 'Donor' and 'Receiver' sides at T=120 min E->F G 7. Quantify compound concentration via LC-MS/MS F->G H 8. Calculate Papp and Efflux Ratio G->H

Caption: A simplified workflow for the Caco-2 permeability assay.

Phase 2: My results are in. How do I diagnose the problem?

Your data from the permeability assays will point you to the specific cause.

Scenario 1: Low Papp and Low Recovery
  • Diagnosis: This often points to a low aqueous solubility problem.[16] The compound may be precipitating out of the assay buffer or sticking to the plasticware (non-specific binding). What appears to be poor permeability is actually a lack of available compound.

  • Verification: Measure the thermodynamic solubility of your compound in the transport buffer used for the assay. Check for compound precipitation visually or by analyzing the concentration in the donor well at the end of the experiment.

Scenario 2: Low Papp (A→B) and High Papp (B→A) (Efflux Ratio > 2)
  • Diagnosis: This is the classic signature of a compound that is a substrate for active efflux pumps .[5] The compound can get into the cell, but it is immediately pumped back out, preventing accumulation.

  • Verification: Run the Caco-2 assay again, but this time co-administer your compound with a known broad-spectrum efflux pump inhibitor, such as verapamil or quinidine. If the Papp (A→B) increases significantly and the efflux ratio decreases, you have confirmed that efflux is the primary barrier.

Scenario 3: Low Papp in All Assays (PAMPA and Caco-2) with an Efflux Ratio < 2
  • Diagnosis: The compound has inherently poor passive permeability . Its physicochemical properties (e.g., hidden polarity, conformational rigidity) are not conducive to crossing the lipid membrane, and it is not being actively transported.

  • Verification: This diagnosis is supported by the PAMPA result, which isolates passive diffusion. There are no simple experimental verifications beyond this; the solution lies in chemical modification.

Phase 3: How can I overcome these permeability issues?

Based on your diagnosis, you can now employ targeted strategies to improve cell permeability.

Solution for Low Solubility:
  • Formulation Strategies: For in vitro assays, you can improve apparent solubility by:

    • Including solubility enhancers like Bovine Serum Albumin (BSA) in the receiver compartment to create a "sink" condition.[16][20]

    • Using co-solvents like DMSO, but keep the concentration minimal (<1%) to avoid affecting membrane integrity.[19]

    • For in vivo studies, advanced formulation techniques like lipid-based delivery systems or nanoformulations can be explored.[21][22][23]

Solution for High Efflux:
  • Medicinal Chemistry (Structure Modification): This is the most robust long-term solution. The goal is to modify the structure of 5-Methyl-1,2,3,4-tetrahydroquinoline to reduce its recognition by efflux transporters without losing its desired biological activity. This involves:

    • Masking key functional groups that interact with the transporter.

    • Altering the compound's conformation or charge distribution.

    • This is a complex process requiring iterative structure-activity relationship (SAR) studies.[24]

Solution for Poor Passive Permeability:
  • Medicinal Chemistry (Prodrug Approach or SAR):

    • Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug. A common strategy is to mask polar functional groups (like the secondary amine on your compound) with lipophilic moieties to enhance membrane crossing.[16]

    • Structural Modification: Systematically modify the tetrahydroquinoline scaffold to improve its lipophilic/hydrophilic balance.[25][26] This could involve changing the position or nature of substituents to optimize properties for better permeability.

By following this structured troubleshooting guide, you can efficiently move from observing a problem to understanding its cause and implementing a rational, evidence-based solution.

References

Technical Support Center: Mitigating Off-Target Effects of 5-Methyl-1,2,3,4-tetrahydroquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ) and related chemical scaffolds. The tetrahydroquinoline (THQ) core is a privileged structure in medicinal chemistry, appearing in numerous bioactive agents.[1][2] However, this structural ubiquity also presents a risk of unintended interactions with biological macromolecules, leading to off-target effects. Such effects can confound experimental results, produce misleading structure-activity relationship (SAR) data, and introduce toxicity.

This guide provides a framework for identifying, understanding, and mitigating off-target effects to enhance the selectivity and safety of your research compounds. We will move beyond simple protocols to explain the causal logic behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Section 1: Understanding and Identifying Potential Off-Target Liabilities

This section addresses the initial phase of troubleshooting: recognizing that an off-target effect may be occurring and forming a hypothesis about its origin.

Question 1.1: My experiment with a 5-Me-THQ analog is showing an unexpected phenotype (e.g., cytotoxicity, altered signaling) that doesn't align with the known function of my primary target. How do I begin to diagnose a potential off-target effect?

Answer: This is a common challenge in drug discovery. The first step is to systematically rule out other possibilities and build a case for an off-target interaction. The key is to differentiate a specific, unintended pharmacological effect from non-specific effects like chemical aggregation or general cytotoxicity.

A logical workflow involves a multi-pronged approach:

  • Dose-Response Analysis: A true pharmacological effect, whether on- or off-target, should exhibit a sigmoidal dose-response curve. If you observe a steep, non-saturable response, it may indicate a non-specific mechanism like membrane disruption.

  • Literature Precedent: The THQ scaffold is known to interact with certain protein families. Derivatives have shown activity as inhibitors of monoamine oxidase (MAO) and cytochrome P450 enzymes (e.g., CYP2D6), and can interact with various CNS receptors and transporters due to their structural resemblance to biogenic amines.[3][4] A thorough literature search on your scaffold can provide a list of potential "usual suspects."

  • Counter-Screening: The most direct method is to test your compound against a panel of likely off-targets. Predicting potential liabilities early is crucial for lead compound selection.[5] You can start with a small, focused panel based on literature precedent before moving to broader screening.

G A Unexpected Experimental Result Observed B Perform Dose-Response Curve Analysis A->B C Is the curve sigmoidal and saturable? B->C Analyze D Consider Non-Specific Effects (e.g., Aggregation, Cytotoxicity) C->D No E Review Literature for Scaffold Liabilities C->E Yes F Hypothesize Potential Off-Target Families (e.g., MAOs, CYPs, GPCRs) E->F G Perform Focused Counter-Screening Assay F->G H Is Off-Target Activity Confirmed? G->H Analyze Data I Proceed to Mitigation Strategies (Section 2) H->I Yes J Result is likely On-Target; Re-evaluate Primary Hypothesis H->J No

Caption: Initial workflow for diagnosing a potential off-target effect.

Question 1.2: What are the most common off-target families associated with the tetrahydroquinoline scaffold?

Answer: While every substituted molecule has a unique profile, the core THQ structure predisposes it to interactions with several protein families. Understanding these can help you prioritize your counter-screening efforts.

Potential Off-Target Family Rationale for Interaction Potential Consequence Key References
Monoamine Oxidases (MAO-A/B) The THQ scaffold is structurally similar to endogenous monoamines and known MAO inhibitors.Altered neurotransmitter metabolism (serotonin, dopamine), confounding neuroscience studies.[3]
Cytochrome P450 Enzymes (CYPs) Many nitrogen-containing heterocycles are substrates or inhibitors of CYP enzymes, particularly CYP2D6.Unwanted drug-drug interactions in vivo; altered compound metabolism.[3]
GPCRs & Ion Channels Structural resemblance to neurotransmitters can lead to binding at aminergic GPCRs (dopamine, serotonin receptors) or ion transporters (NET, DAT).Unintended signaling pathway activation/inhibition; complex physiological side effects.[3]
Kinases While less common for this specific scaffold, promiscuous kinase inhibition is a frequent source of off-target effects for many small molecules.Inhibition of unintended signaling cascades.[6]

Section 2: Troubleshooting and Mitigation Strategies

Once a specific off-target interaction is confirmed, the focus shifts to mitigation. This involves a combination of rigorous experimental controls and rational medicinal chemistry.

Question 2.1: I've confirmed that my 5-Me-THQ analog inhibits Off-Target X. How can I prove my observed phenotype is due to my Primary Target Y and not Off-Target X?

Answer: This is a critical validation step. The goal is to decouple the on-target from the off-target effects.

  • Use a Structurally Related Inactive Control: Synthesize or acquire an analog of your compound that is structurally very similar but inactive against your primary target (Target Y). If this "dead" compound still produces the phenotype, it strongly implicates an off-target effect or a non-specific liability of the scaffold.

  • Genetic Validation: The gold standard is to use genetic tools. In a cell line where your Primary Target Y is knocked out (e.g., via CRISPR) or knocked down (e.g., via siRNA), your compound should no longer elicit the phenotype of interest. If the phenotype persists, it is definitively an off-target effect.

  • Orthogonal Chemical Probes: Find a chemically distinct compound (from a different scaffold) that is known to potently and selectively inhibit your Primary Target Y. If this probe recapitulates the phenotype you observe with your 5-Me-THQ analog, it increases confidence that the effect is on-target.

Question 2.2: What medicinal chemistry strategies can I use to design a more selective analog of my 5-Me-THQ compound?

Answer: Improving selectivity is a primary objective in lead optimization.[7] This is achieved through systematic chemical modifications guided by SAR, structural biology, and computational modeling.[8][9]

  • Causality: The goal is to introduce chemical modifications that are sterically or electrostatically disfavored by the off-target's binding site while being tolerated or favored by the primary target's site.

G cluster_0 Rational Design Strategies cluster_1 Chemical Modifications A Lead Compound (5-Me-THQ Analog) B Structure-Activity Relationship (SAR) A->B C Computational Modeling (Docking, FEP) A->C D Structural Biology (X-ray, Cryo-EM) A->D E Introduce Steric Bulk (Clash with Off-Target) B->E F Optimize Electrostatics (Improve Charge Complementarity) B->F G Modify Physicochemical Properties (cLogP, TPSA) B->G H Explore Vector-Specific Modifications B->H C->E C->F C->G C->H D->E D->F D->G D->H I Optimized Analog (Increased Selectivity) E->I F->I G->I H->I

Caption: Medicinal chemistry workflow for improving compound selectivity.

Key Strategies:

  • Shape and Steric Hindrance: If structural information is available for both targets, you can often identify differences in the size and shape of the binding pockets. Introduce a bulky chemical group at a position on your THQ scaffold that will create a steric clash with the off-target but be accommodated by your primary target.[10]

  • Electrostatic Optimization: The electrostatic potential field of a ligand is critical for binding. Modifying substituents can change the charge distribution to improve complementarity with the primary target while creating unfavorable electrostatic interactions (e.g., charge-charge repulsion) with the off-target.[6][10]

  • Disrupting Key Interactions: Identify a key hydrogen bond or hydrophobic interaction that is critical for binding to the off-target but not the on-target. Modify your molecule to remove that specific interacting group.

  • Structure-Activity Relationship (SAR) Development: This is a systematic process. For the 1,2,3,4-tetrahydroquinoline-2-carboxamide motif, for example, you can perform substitutions at the aromatic ring and the amide nitrogen to map the SAR for both on- and off-target activity, looking for vectors where selectivity can be improved.[11]

Section 3: Key Experimental Protocols

Protocol 3.1: Broad-Panel Off-Target Screening Workflow

This protocol outlines a standard industry practice for assessing the selectivity of a lead compound early in development.[5][8]

  • Compound Preparation: Prepare a high-purity (>95%) sample of your 5-Me-THQ analog. Solubilize it in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Select a Screening Service: Choose a contract research organization (CRO) that offers broad-panel safety screening. A well-established panel, such as Reaction Biology's InVEST-44 panel, covers dozens of clinically relevant receptors, transporters, enzymes, and ion channels known to be associated with adverse drug reactions.[5]

  • Assay Execution (by CRO): The CRO will typically perform radioligand binding assays or functional enzymatic assays. Your compound is usually tested at a single high concentration (e.g., 10 µM) in the primary screen.

  • Data Interpretation: The results will be provided as "% Inhibition" or "% of Control" at the tested concentration. A common threshold for a "hit" is >50% inhibition.

  • Follow-Up: For any confirmed hits from the primary screen, request a full dose-response curve (e.g., 10-point IC50) to determine the potency of the off-target interaction.

  • Calculate Selectivity Index: The selectivity index is a critical metric. It is calculated as:

    • Selectivity Index = Off-Target IC50 / On-Target IC50

    • A higher number indicates greater selectivity for your on-target. A selectivity index of >100-fold is often desired.

Section 4: Computational Approaches

Computational tools can significantly de-risk and accelerate the design of more selective compounds by predicting liabilities before synthesis.[12][13]

Question 4.1: Can I use software to predict if my new 5-Me-THQ analog designs will have off-target effects?

Answer: Yes, in silico profiling is a powerful and cost-effective strategy.[14][15] There are two main approaches:

  • Ligand-Based Methods: These methods do not require a protein structure. They rely on the principle that structurally similar molecules often have similar biological activities.[16][17]

    • How it works: Your proposed analog's 2D or 3D structure is compared against large databases of compounds with known bioactivity (e.g., ChEMBL). Tools like the Similarity Ensemble Approach (SEA) can predict likely targets based on chemical similarity.[16]

    • When to use it: Excellent for early-stage design when you have many ideas and no structural information for your target.

  • Structure-Based Methods: These methods require a 3D structure of potential off-targets.[17]

    • How it works: Your compound is computationally "docked" into the binding sites of a large panel of known protein structures (an "anti-target" panel).[9] The docking score estimates the binding affinity. This can identify potential interactions that 2D similarity might miss.

    • When to use it: Useful when you have a specific off-target you want to avoid and its crystal structure is available.

Section 5: Frequently Asked Questions (FAQs)

Q: How do I differentiate between a specific off-target effect and general cytotoxicity? A: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay. If the IC50 for cytotoxicity is much higher (>10-fold) than the EC50/IC50 for your observed phenotype, the phenotype is less likely to be a simple consequence of cell death. Furthermore, a specific off-target effect can often be rescued by adding an antagonist for that off-target or through genetic knockdown, whereas general cytotoxicity cannot.

Q: My compound is very lipophilic. Could this be the cause of my problems? A: Yes. High lipophilicity (e.g., calculated LogP > 4) is often correlated with promiscuity and non-specific binding.[18] Highly lipophilic compounds can bind to hydrophobic pockets in many proteins and may also disrupt cell membranes. Consider redesigning your analogs to have a lower LogP while maintaining on-target potency.

Q: Where can I find databases of known off-target interactions? A: Public databases like ChEMBL and PubChem BioAssay are excellent resources. You can search for compounds with similar scaffolds to your own and see what biological activities have been reported for them.

References

Technical Support Center: A Guide to Establishing Dosage and Administration of 5-Methyl-1,2,3,4-tetrahydroquinoline in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the novel compound 5-Methyl-1,2,3,4-tetrahydroquinoline. Given the limited specific data available for this molecule, this document provides a comprehensive framework for systematically establishing appropriate dosage and administration protocols in preclinical animal models. By leveraging data from structurally related compounds and adhering to best practices in preclinical research, this guide will help you design robust experiments and troubleshoot common challenges.

Compound Profile: 5-Methyl-1,2,3,4-tetrahydroquinoline

5-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline.[1] While specific biological activities are not yet extensively documented, its structural similarity to other tetrahydroisoquinoline alkaloids suggests potential interactions with the central nervous system.[2] For instance, the related compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its neuroprotective and antidepressant-like effects in rodent models.[3][4] These effects are thought to be mediated through mechanisms such as monoamine oxidase (MAO) inhibition and modulation of the glutamatergic system.[3][5]

PropertyValueSource
Molecular Formula C10H13N[6]
Molecular Weight 147.22 g/mol [6][7]
Appearance Colorless oily liquid (for parent compound)[1]

Section 1: Frequently Asked Questions (FAQs) for Pre-experimental Planning

This section addresses key questions to consider before initiating in vivo studies.

Q1: What is a reasonable starting dose for my first in vivo efficacy study in mice or rats?

A1: For a novel compound, a dose-ranging or dose-escalation study is essential to determine a safe and effective dose.[8] However, you can estimate a conservative starting dose based on data from structurally similar compounds. For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline have used doses ranging from 10 to 50 mg/kg in mice to evaluate antidepressant-like activity.[4] Therefore, a starting dose at the lower end of this range, such as 5 or 10 mg/kg, would be a prudent choice for an initial study. It is critical to perform a tolerability study before proceeding to larger efficacy experiments.

Table of Dosing Information for Related Compounds:

CompoundAnimal ModelDose RangeRouteObserved EffectReference
1-Methyl-1,2,3,4-tetrahydroisoquinolineMice10-50 mg/kgi.p.Antidepressant-like[4]
DW-116 (a quinolone antibacterial)Rats5-125 mg/kg/dayOralSubchronic toxicity[9]
Irloxacin (a quinolone antibacterial)Ratsup to 100 mg/kgOralNon-toxic effect level[10]

Q2: How do I choose an appropriate vehicle for formulating 5-Methyl-1,2,3,4-tetrahydroquinoline?

A2: Vehicle selection is critical for ensuring the stability and bioavailability of your compound.[11] The choice of vehicle will depend on the physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline and the intended route of administration. A systematic approach to vehicle selection is recommended.

G cluster_0 Vehicle Selection Workflow A Determine Solubility in Aqueous Buffers (e.g., PBS, Saline) B Soluble? A->B C Use Aqueous Buffer as Vehicle B->C Yes D Insoluble or Poorly Soluble B->D No E Test Solubility in Common Co-solvents (e.g., DMSO, Ethanol) and Surfactants (e.g., Tween 80, Cremophor EL) D->E F Identify Suitable Co-solvent/Surfactant System E->F G Prepare Formulation (e.g., 10% DMSO, 10% Tween 80, 80% Saline) F->G H Perform Vehicle Toxicity Study in a Small Cohort of Animals G->H I Vehicle is Well-Tolerated? H->I J Proceed with Dosing Studies I->J Yes K Re-evaluate Co-solvent/Surfactant System or Consider Alternative Formulation (e.g., suspension) I->K No

Caption: Workflow for selecting a suitable vehicle for in vivo administration.

Q3: What are the most common and appropriate routes of administration for this class of compounds?

A3: The choice of administration route depends on the experimental goals, such as mimicking a clinical route of administration or achieving rapid systemic exposure.[8]

  • Oral Gavage (PO): This is a common route for preclinical testing, especially if the intended human use is oral.[11] However, it may be subject to first-pass metabolism, which can reduce bioavailability.

  • Intraperitoneal (IP) Injection: IP injection is frequently used in rodent studies to achieve rapid systemic absorption. It bypasses the gastrointestinal tract and first-pass metabolism.

  • Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection.

  • Intravenous (IV) Injection: IV administration provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[12]

For initial efficacy and toxicity studies, IP or PO are the most common choices.

Q4: What potential toxicities should I monitor for in my animal models?

A4: Studies on other quinoline derivatives have identified the liver and kidneys as potential target organs for toxicity.[9][10] Therefore, it is crucial to monitor for signs of toxicity, including:

  • General Health: Daily observation for changes in behavior, posture, and activity.

  • Body Weight: Measure body weight at least twice a week, as weight loss is a sensitive indicator of toxicity.

  • Clinical Signs: Monitor for signs such as lethargy, ruffled fur, and changes in food and water consumption.[9]

  • Organ-Specific Toxicity: At the end of a study, consider collecting blood for serum biochemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) and collecting organs for histopathological examination.[10]

Section 2: Troubleshooting Guide for In-vivo Studies

This section provides solutions to common problems encountered during animal experiments.

Problem: I am not observing the expected efficacy in my animal model.

Solution: A lack of efficacy can be due to several factors. The following decision tree can help you troubleshoot the issue:

G cluster_1 Troubleshooting Lack of Efficacy A No Efficacy Observed B Is the Dose Sufficient? A->B C Increase the Dose (if tolerated) B->C No D Is the Compound Bioavailable via the Chosen Route? B->D Yes E Consider a Route with Higher Bioavailability (e.g., IP instead of PO) D->E No F Is the Formulation Stable and Homogeneous? D->F Yes G Re-evaluate Formulation; Check for Precipitation F->G No H Is the Timing of Assessment Optimal? F->H Yes I Adjust the Time Point for Behavioral or Biomarker Analysis H->I No J Consider Target Engagement Study H->J Yes

Caption: A decision tree for troubleshooting the lack of an observed therapeutic effect.

Problem: My animals are showing acute signs of toxicity (e.g., lethargy, significant weight loss).

Solution:

  • Immediate Action: Euthanize any animals that meet the humane endpoint criteria of your approved animal protocol.

  • Dose Reduction: The most likely cause is that the dose is too high. Reduce the dose by 50% in the next cohort of animals.

  • Vehicle Control: Ensure you have a vehicle-only control group to rule out toxicity from the formulation itself.

  • Maximum Tolerated Dose (MTD) Study: If you have not already done so, perform a formal MTD study to identify the highest dose that can be administered without causing significant toxicity.[13]

Problem: My experimental results show high variability between animals in the same group.

Solution: High variability can obscure real treatment effects. To improve consistency:

  • Formulation: Ensure your formulation is homogeneous. If it is a suspension, make sure it is well-mixed before each dose is drawn.

  • Dosing Technique: Refine your dosing technique to ensure accuracy. For oral gavage, ensure the compound is delivered to the stomach and not the lungs. For injections, ensure consistent placement.

  • Animal Handling: Minimize stress on the animals, as stress can impact many physiological and behavioral outcomes. Acclimatize the animals to the facility and handling procedures before the experiment begins.

  • Randomization and Blinding: Randomize animals to treatment groups and blind the experimenter to the treatment conditions to avoid bias.

Section 3: Key Experimental Protocols

Protocol 1: Single-Dose Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 5-Methyl-1,2,3,4-tetrahydroquinoline that can be administered as a single dose without causing life-threatening toxicity.

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoline

  • Vehicle (as determined by solubility studies)

  • Rodents (e.g., C57BL/6 mice, 8-10 weeks old)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Animal scale

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the study.

  • Group Assignment: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Selection: Based on data from related compounds, select a starting dose (e.g., 10 mg/kg) and several higher dose levels (e.g., 30, 100, 300 mg/kg).

  • Formulation Preparation: Prepare the dosing solutions immediately before administration.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP or PO).

  • Observation: Observe the animals continuously for the first 4 hours after dosing, and then at least twice daily for 14 days.

  • Data Collection:

    • Record clinical signs of toxicity at each observation point.

    • Measure body weight daily for the first week, then twice a week.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.

References

Technical Support Center: Scale-Up Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and process safety management to ensure a safe, efficient, and reproducible scale-up.

Troubleshooting Guide: Common Scale-Up Challenges

The transition from a laboratory-scale procedure to a pilot or production-scale process often introduces challenges related to mass transfer, heat transfer, and reaction control. This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?

Potential Causes:

  • Inefficient Mass Transfer: The most common route to this compound is the catalytic hydrogenation of 5-methylquinoline. This is a triphasic reaction (solid catalyst, liquid substrate/solvent, hydrogen gas) that is highly dependent on efficient mixing.[1] On a larger scale, inadequate agitation can lead to poor hydrogen dissolution into the liquid phase and insufficient contact between the substrate and the catalyst surface, resulting in slow or incomplete reactions.

  • Poor Temperature Control: Hydrogenation reactions are typically exothermic.[2][3] A larger reactor volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the heat generated by the reaction is not removed effectively, localized "hot spots" can form, leading to side reactions, byproduct formation, or even catalyst deactivation.[4]

  • Catalyst Concentration and Activity: The catalyst-to-substrate ratio may not have been scaled linearly, or the catalyst activity might be lower in the bulk quantity provided. Pyrophoric catalysts like Raney Nickel or Palladium on Carbon (Pd/C) can also lose activity if improperly handled or exposed to air during charging.[2]

Recommended Solutions:

  • Optimize Agitation:

    • Review the reactor's agitation capabilities. The impeller type, size, and speed (RPM) are critical. For gas-liquid-solid reactions, a gas-inducing impeller (like a Rushton turbine) is often more effective than a simple propeller.

    • Perform a mixing study or consult with a chemical engineer to ensure you are operating in a mass-transfer-limited or kinetically-limited regime, not a mixing-limited one.[1]

  • Enhance Heat Management:

    • Monitor the internal reaction temperature closely, not just the jacket temperature.[4]

    • Implement controlled, gradual addition of hydrogen gas to manage the rate of heat evolution.[2] Automated systems can link hydrogen dosing to temperature and pressure, providing superior control.[5]

    • Ensure the reactor's cooling system is adequate for the calculated heat of reaction. For highly exothermic processes, using a chilled fluid in the jacket may be necessary.[2]

  • Validate Catalyst Loading and Handling:

    • Charge the catalyst as a slurry in the reaction solvent under a nitrogen atmosphere to prevent deactivation and reduce fire risk.[2]

    • Confirm the catalyst activity from the new batch is comparable to the lab-scale batch. Perform a small-scale trial with the new catalyst batch if possible.

Q2: I'm observing a new, significant impurity in my scaled-up batch that wasn't present in the lab. How do I identify and control it?

Potential Causes:

  • Over-reduction: In some cases, prolonged reaction times or excessive hydrogen pressure/temperature can lead to the reduction of the aromatic ring, forming octahydroquinoline derivatives.

  • De-methylation or Isomerization: High temperatures or acidic conditions can potentially lead to side reactions. While less common for this specific molecule, it's a possibility if reaction conditions deviate significantly.

  • Impurity from Starting Material: The larger quantity of 5-methylquinoline used for scale-up may have contained impurities (e.g., 7-methylquinoline) that were below the detection limit in the lab-scale experiment but become significant at a larger scale.[6]

Recommended Solutions:

  • Impurity Identification:

    • Isolate the impurity using preparative HPLC or column chromatography.

    • Characterize the structure using analytical techniques like LC-MS to determine the molecular weight and NMR spectroscopy for structural elucidation.[6] This is critical for understanding its formation mechanism.

  • Reaction Optimization & Control:

    • Once the impurity is identified, review the reaction mechanism to understand how it might form.

    • Implement strict in-process controls (IPCs) using HPLC or GC to monitor the reaction progress and the formation of the impurity.[6] Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

    • Re-evaluate the reaction parameters. A lower temperature or pressure might be necessary to improve selectivity, even if it slightly extends the reaction time.

  • Starting Material Qualification:

    • Always qualify the purity of your starting materials from new suppliers or batches. Develop a clear specification for acceptable levels of critical impurities.

Common Impurity Potential Source Control Strategy
7-MethylquinolineIsomeric impurity in starting materialSource high-purity 5-methylquinoline; establish QC checks.
5-Methyl-decahydroquinolineOver-reductionReduce H₂ pressure, lower temperature, monitor reaction closely with IPCs.
Dimerization ProductsUncontrolled exotherm, high concentrationImprove heat removal, consider slower reagent addition or lower concentration.
Q3: The final crystallization of the hydrochloride salt is yielding an oily product or inconsistent crystal form. How can I achieve a stable, crystalline solid?

Potential Causes:

  • Residual Solvent or Water: The presence of water or certain organic solvents can inhibit crystallization or lead to the formation of an oil.[7]

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can affect salt formation and crystallization. Using aqueous HCl can introduce water, which may be detrimental.[8]

  • Impurities: The presence of reaction byproducts can act as "crystal poisons," disrupting the lattice formation and leading to poor crystal quality or oiling out.[9]

  • Cooling Rate: Crashing the product out of solution by cooling too quickly often leads to small, poorly formed crystals or an amorphous solid.

Recommended Solutions:

  • Optimize the Salting and Crystallization Process:

    • Solvent System: Use an anhydrous system for salt formation if a hydrate-free form is desired. A common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and then add a solution of HCl in the same solvent.[8]

    • Control HCl Addition: Add the HCl solution slowly at a controlled temperature to allow for gradual salt formation and crystallization.

    • Seeding: Introduce a small amount of previously isolated, high-purity crystals (seed crystals) at the point of supersaturation to promote the growth of the desired crystal form.

    • Controlled Cooling: Employ a slow, programmed cooling ramp to allow large, well-defined crystals to form. Hold the slurry at the final temperature for several hours to ensure complete crystallization.

  • Purification of the Free Base:

    • If impurities are the issue, consider purifying the 5-Methyl-1,2,3,4-tetrahydroquinoline free base (e.g., by distillation or chromatography) before the salt formation step. This ensures the crystallization is performed on high-purity material.

  • Characterize the Solid Form:

    • Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystal form and ensure batch-to-batch consistency.

Process Logic & Troubleshooting Workflow

A systematic approach is crucial for diagnosing issues during scale-up. The following diagram outlines a decision-making workflow for troubleshooting common problems.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurity) check_params Review Process Parameters (Temp, Pressure, Agitation, Time) start->check_params check_materials Analyze Raw Materials & Catalyst start->check_materials check_ipc Review In-Process Control (IPC) Data start->check_ipc cause_identified Potential Cause Identified? check_params->cause_identified check_materials->cause_identified check_ipc->cause_identified cause_identified->start No, Re-evaluate optimize_reaction Optimize Reaction Conditions cause_identified->optimize_reaction Yes (Reaction) optimize_purification Optimize Purification /Crystallization cause_identified->optimize_purification Yes (Isolation) source_new_material Source Higher Purity Materials cause_identified->source_new_material Yes (Materials) re_run Perform Confirmatory Small-Scale Run optimize_reaction->re_run optimize_purification->re_run source_new_material->re_run implement_scaleup Implement Changes at Scale re_run->implement_scaleup end Problem Resolved implement_scaleup->end

Caption: Troubleshooting workflow for scale-up synthesis.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 5-Methyl-1,2,3,4-tetrahydroquinoline?

A: The most prevalent and industrially viable route is the catalytic hydrogenation of 5-methylquinoline.[10][11] This involves reducing the pyridine ring of the quinoline system while leaving the benzene ring intact. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.[2] An alternative, though often more complex for scale-up, is the Doebner-von Miller reaction, which constructs the quinoline ring system from an aniline and α,β-unsaturated carbonyl compounds, followed by a reduction step.[12][13]

Q: What are the primary safety concerns when scaling up this hydrogenation?

A: The primary hazards are associated with the use of hydrogen gas and pyrophoric catalysts.[5]

  • Flammability and Explosion: Hydrogen has a very wide flammability range (4–75% in air) and a low ignition energy.[2][14] Any leaks can create an explosive atmosphere. All equipment must be properly grounded to prevent static discharge, and the reactor must be purged with an inert gas (like nitrogen) to remove all oxygen before introducing hydrogen.[2]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and especially Raney Nickel can ignite spontaneously when exposed to air, particularly when dry or spent.[2][5] They must be handled under a solvent or inert atmosphere at all times. Catalyst filtration should be performed in a wetted state.

  • Thermal Runaway: As a highly exothermic reaction, there is a risk of a thermal runaway if cooling is insufficient.[4][15] This can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture. A robust process safety review (e.g., a HAZOP study) is essential before scale-up.

Q: What analytical methods are recommended for in-process control (IPC) and final product release?

A: A combination of chromatographic techniques is recommended for robust process control and quality assurance.

  • IPC Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of the 5-methylquinoline starting material and the appearance of the 5-Methyl-1,2,3,4-tetrahydroquinoline product. It can also track the formation of key impurities in real-time.[6] Gas Chromatography (GC) can also be used effectively.

  • Final Product QC:

    • Purity: A validated, stability-indicating HPLC or GC method should be used to determine the final purity (assay) and impurity profile.[6]

    • Identity: Confirmation of the structure should be done using ¹H NMR and Mass Spectrometry (MS).

    • Salt Content: The hydrochloride content can be confirmed by titration or ion chromatography.

    • Residual Solvents: GC with a headspace autosampler is used to quantify any residual solvents from the synthesis and crystallization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Methyl-1,2,3,4-tetrahydroquinoline and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activity of 5-Methyl-1,2,3,4-tetrahydroquinoline, benchmarking its performance against other substituted tetrahydroquinolines. This document synthesizes available data on its anticancer, antioxidant, and antimicrobial properties, supported by experimental protocols and structure-activity relationship (SAR) insights.

Introduction to the Tetrahydroquinoline Scaffold

The THQ nucleus is a foundational element in the design of novel therapeutic agents due to its versatile biological profile, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The saturation of one of the aromatic rings of quinoline to form THQ results in a three-dimensional structure that can favorably interact with various biological targets. The nature and position of substituents on the THQ ring system play a pivotal role in modulating the potency and selectivity of its biological actions. This guide focuses on the influence of a methyl group at the 5-position of the THQ core. While direct and extensive biological data for 5-Methyl-1,2,3,4-tetrahydroquinoline is limited in publicly accessible literature, this guide will draw comparisons from structurally related analogues to infer its potential activities and guide future research.

Anticancer Activity: A Comparative Perspective

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes in cancer cells.

Comparative Cytotoxicity

Another study on a series of tetrahydroquinoline derivatives reported IC50 values ranging from 9 to 68.02 μM against various cancer cell lines, with one of the most potent compounds exhibiting an IC50 of 15.16 μM against MCF-7 cells.[5] These compounds, however, featured more complex substitutions, making a direct comparison challenging. The lipophilicity, as indicated by the calculated Log P (cLogP), has been shown to correlate with cytotoxic effects in some series of quinoline derivatives, where higher lipophilicity led to better IC50 values.[4] The addition of a methyl group at the 5-position would slightly increase the lipophilicity of the parent THQ molecule, which could potentially enhance its cytotoxic activity, although this remains to be experimentally verified.

Table 1: Comparative Anticancer Activity of Selected Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Quinoline 13HeLa8.3[4]
Tetrahydroquinoline 18HeLa13.15[4]
Compound 15 (a THQ derivative)MCF-715.16[5]
Compound 15 (a THQ derivative)HepG-218.74[5]
Compound 15 (a THQ derivative)A54918.68[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of tetrahydroquinoline derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, A549) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 5-Methyl-1,2,3,4-tetrahydroquinoline and other THQ analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Add serially diluted THQ compounds incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end ABTS_Assay_Workflow start Start abts_generation Generate ABTS•+ radical start->abts_generation working_solution Prepare ABTS•+ working solution abts_generation->working_solution add_compound Add THQ test compound working_solution->add_compound incubation_30min Incubate for 30 min add_compound->incubation_30min read_absorbance Measure absorbance at 734 nm incubation_30min->read_absorbance data_analysis Calculate EC50 values read_absorbance->data_analysis end End data_analysis->end MIC_Assay_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Serially dilute THQ compounds in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with bacteria serial_dilution->inoculate_wells incubation_24h Incubate for 18-24h at 37°C inoculate_wells->incubation_24h determine_mic Visually assess for bacterial growth to determine MIC incubation_24h->determine_mic end End determine_mic->end

References

A Technical Guide to the Structure-Activity Relationship of Methyl-Substituted 1,2,3,4-Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among these, the introduction of a methyl group can significantly influence the potency, selectivity, and pharmacokinetic profile of the resulting analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl-substituted 1,2,3,4-tetrahydroquinoline analogs, with a particular focus on the impact of methylation at the 5-position. We will delve into their synthesis, biological evaluation against various targets, and provide supporting experimental data to guide future drug discovery efforts.

The Significance of the 5-Methyl-1,2,3,4-Tetrahydroquinoline Scaffold

The 5-methyl-1,2,3,4-tetrahydroquinoline core, while not as extensively studied as other substituted THQs, presents a unique structural framework. The methyl group at the C5 position can influence the molecule's conformation and electronic properties, potentially leading to enhanced interactions with biological targets. Research into this specific scaffold is emerging, with studies exploring its potential in various therapeutic areas.

Comparative Analysis of Biological Activities

The biological activity of methyl-substituted THQ analogs is highly dependent on the position of the methyl group and the nature of other substituents on the scaffold. Here, we compare the performance of these analogs in several key therapeutic areas.

Anticancer Activity

Tetrahydroquinoline derivatives have shown promise as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways like the mTOR pathway.[3] The substitution pattern on the THQ ring plays a pivotal role in their cytotoxic potency.

For instance, a series of morpholine-substituted tetrahydroquinoline derivatives were synthesized and evaluated as potential mTOR inhibitors.[3] While this study did not specifically focus on 5-methyl analogs, it highlights the importance of substitutions on the THQ core for anticancer activity. In a different study, various tetrahydroquinolinones and tetrahydroquinolines were synthesized and evaluated for their anticancer activity, with some compounds showing in vitro antiproliferative activity at micromolar concentrations.[4]

A study on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that the substitution pattern significantly impacts their selective anticancer activity.[5]

Table 1: Anticancer Activity of a 5,7-Dimethyl-THQ Analog

CompoundTarget/Cell LineActivity (IC50)Reference
1-[2-(furan-2-yl)-5,7-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-oneAcetylcholinesteraseNot specified for anticancer activity[6]

Note: While the primary target for this compound was acetylcholinesterase, its synthesis demonstrates the feasibility of creating 5-methyl substituted THQs for biological screening.

Acetylcholinesterase Inhibition

Derivatives of THQ are being investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8]

One study reported the synthesis of a series of THQ derivatives, including a 5,7-dimethyl substituted analog, and their evaluation as potential AChE inhibitors.[6] The presence and position of methyl groups on the aromatic ring of the THQ scaffold can influence the binding affinity to the active site of the enzyme.

Table 2: Acetylcholinesterase Inhibitory Activity of a 5,7-Dimethyl-THQ Analog

CompoundEnzymeInhibitionReference
1-[2-(furan-2-yl)-5,7-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-oneAcetylcholinesteraseEvaluated as a potential inhibitor[6]
CXCR4 Antagonism

The C–X–C motif containing chemokine receptor type 4 (CXCR4) is a key player in cancer metastasis and inflammation.[9] Tetrahydroisoquinoline-based compounds have been explored as CXCR4 antagonists. Although not a direct 5-methyl-THQ analog, a study on the synthesis and SAR of 1,2,3,4-tetrahydroisoquinoline-based CXCR4 antagonists provides valuable insights into how methyl substitutions can be strategically employed.[9] In this work, a methyl substitution at the 3-position of the tetrahydroquinoline required a multi-step synthetic sequence, indicating the challenges and importance of targeted substitutions.[9]

Experimental Protocols

The synthesis and biological evaluation of these compounds require specific and validated experimental procedures. Below are representative protocols for the synthesis of a methyl-substituted THQ and a common biological assay.

Synthesis of a 3-Methyl-1,2,3,4-tetrahydroquinoline Analog

This protocol describes a synthetic route to a 3-methyl substituted THQ, which can be adapted for the synthesis of 5-methyl analogs.[9]

Step 1: N-Oxidation

  • 3-methyl tetrahydroquinoline is treated with an oxidizing agent (e.g., m-CPBA) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Boekelheide Rearrangement

  • The N-oxide from the previous step is subjected to a Boekelheide rearrangement using acetic anhydride.

  • The reaction mixture is heated, and the resulting acetyl ester is hydrolyzed to yield the corresponding alcohol.

Step 3: Oxidation and Amine Formation

  • The alcohol is oxidized to the corresponding ketone using a Swern oxidation.

  • The ketone then undergoes a reductive amination to introduce the desired amine functionality, yielding the final 3-methyl-THQ analog.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically.

Procedure:

  • Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.

  • Add the acetylcholinesterase enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the key structural features that influence the biological activity of 5-Methyl-1,2,3,4-tetrahydroquinoline analogs.

SAR_of_5_Methyl_THQ cluster_core 5-Methyl-1,2,3,4-Tetrahydroquinoline Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-Me-THQ Scaffold R1 Substituents at N1 Core->R1 N-Alkylation/ N-Acylation R2 Substituents at C2 Core->R2 Substitution R4 Substituents at C4 Core->R4 Substitution Aromatic Substituents on the Aromatic Ring Core->Aromatic e.g., 6-, 7-, 8-positions Anticancer Anticancer Activity R1->Anticancer AChE AChE Inhibition R2->AChE CXCR4 CXCR4 Antagonism R4->CXCR4 Aromatic->Anticancer Aromatic->AChE Other Other Activities

Caption: Key modification sites on the 5-Methyl-THQ scaffold and their influence on biological activities.

Experimental Workflow Visualization

The process from compound synthesis to biological evaluation follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5-Me-THQ Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Assay Primary Biological Assay (e.g., AChE Inhibition) Characterization->Primary_Assay Dose_Response Dose-Response Studies (IC50/EC50) Primary_Assay->Dose_Response Data_Analysis Data Analysis Dose_Response->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Caption: A typical workflow for the development and evaluation of 5-Methyl-THQ analogs.

Conclusion and Future Directions

The exploration of 5-Methyl-1,2,3,4-tetrahydroquinoline analogs is a promising avenue for the discovery of novel therapeutic agents. While the current body of literature is not extensive, the available data suggests that the 5-methyl substitution can be a valuable component in designing potent and selective molecules. Future research should focus on the systematic synthesis and evaluation of a broader range of 5-methyl-THQ derivatives with diverse substitution patterns to fully elucidate their structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

A Comparative Guide to the Receptor Binding Profiles of 5-Methyl- and 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and neuropharmacology, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can profoundly influence its interaction with various receptor targets, dictating its pharmacological profile. This guide provides a comparative analysis of two closely related isomers: 5-Methyl-1,2,3,4-tetrahydroquinoline and 7-Methyl-1,2,3,4-tetrahydroquinoline.

While direct, head-to-head comparative studies on the receptor binding affinities of these two specific isomers are not extensively documented in publicly available literature, we can infer their potential interactions based on the well-established structure-activity relationships (SAR) of the broader tetrahydroquinoline class. This guide will synthesize this inferential knowledge with established experimental protocols and an understanding of downstream signaling pathways to provide a comprehensive resource for researchers in drug discovery and development. The primary focus of this comparison will be on the serotonin (5-HT) and dopamine (D) receptor families, as these are common targets for tetrahydroquinoline derivatives.

Comparative Receptor Binding Profiles: A Structure-Activity Relationship (SAR) Perspective

The precise positioning of a methyl group on the aromatic ring of the tetrahydroquinoline nucleus can significantly alter the molecule's electronic and steric properties, thereby influencing its affinity and selectivity for various receptors.

Table 1: Postulated Receptor Binding Profile Comparison Based on SAR Principles

Feature5-Methyl-1,2,3,4-tetrahydroquinoline7-Methyl-1,2,3,4-tetrahydroquinolineRationale for Postulated Differences
Primary Targets Likely to exhibit affinity for 5-HT2 and D2 receptor subtypes.Likely to exhibit affinity for 5-HT2 and D2 receptor subtypes.The core tetrahydroquinoline structure is a known pharmacophore for these receptors.
Binding Affinity The 5-methyl substitution may introduce steric hindrance with certain receptor pocket residues, potentially leading to a slightly lower affinity compared to the 7-methyl isomer for some receptors.The 7-methyl group is positioned further from the nitrogen-containing heterocyclic ring, which may result in a more favorable interaction with the receptor binding pocket, potentially leading to higher affinity.The positioning of substituents on the aromatic ring relative to the basic amine is a critical determinant of binding affinity.
Receptor Selectivity The steric bulk of the 5-methyl group could influence selectivity by favoring receptors with larger binding pockets in that region.The 7-position substitution might allow for more versatile interactions, potentially leading to a different selectivity profile compared to the 5-methyl isomer.Subtle changes in ligand shape and electronics can lead to significant differences in selectivity for closely related receptor subtypes.

Key Signaling Pathways: 5-HT2A and D2 Receptors

Given the likelihood of these compounds interacting with 5-HT2A and D2 receptors, understanding their downstream signaling cascades is essential for predicting their functional effects.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal excitability.[1][2]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-HT Agonist (e.g., 5/7-Methyl-THQ) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse phosphorylates targets

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal function. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct signaling cascades.[4]

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Dopamine Agonist (e.g., 5/7-Methyl-THQ) Receptor D2 Receptor Ligand->Receptor Gi Gαi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Decreased Neuronal Firing) PKA->CellularResponse phosphorylates targets

Caption: Dopamine D2 Receptor Gi Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinities (Ki values) of 5-methyl- and 7-methyl-1,2,3,4-tetrahydroquinoline for a specific receptor (e.g., the dopamine D2 receptor), a competitive radioligand binding assay is the gold standard.

Objective: To quantify the affinity of test compounds for the dopamine D2 receptor by measuring their ability to displace a specific radioligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or rat striatal tissue homogenate.[5]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).[6][7]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).[5]

  • Test Compounds: 5-Methyl-1,2,3,4-tetrahydroquinoline and 7-Methyl-1,2,3,4-tetrahydroquinoline, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment: 96-well microplates, glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, and a liquid scintillation counter.[9]

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend the final pellet in fresh assay buffer to a predetermined protein concentration.[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5][8]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow Start Start: Prepare Reagents MembranePrep 1. Receptor Membrane Preparation Start->MembranePrep AssaySetup 2. Set up 96-well Plate (Total, Non-specific, Competitive) MembranePrep->AssaySetup Incubation 3. Incubate to Reach Equilibrium AssaySetup->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Washing 5. Wash Filters to Remove Unbound Ligand Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Analysis 7. Data Analysis (IC50 → Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

The subtle structural difference between 5-Methyl-1,2,3,4-tetrahydroquinoline and 7-Methyl-1,2,3,4-tetrahydroquinoline is likely to translate into distinct pharmacological profiles. Based on established SAR principles, the 7-methyl isomer may exhibit a more favorable interaction with certain receptor subtypes due to reduced steric hindrance compared to the 5-methyl isomer. However, without direct experimental evidence, these remain well-informed hypotheses.

Future research should prioritize the synthesis and direct comparative pharmacological evaluation of these isomers. A comprehensive screening against a panel of CNS receptors would provide invaluable data for understanding their potential therapeutic applications. Furthermore, functional assays are necessary to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets. Such studies will not only elucidate the specific properties of these two molecules but also contribute to a deeper understanding of the structure-activity relationships that govern ligand-receptor interactions within the tetrahydroquinoline chemical space.

References

A Comparative Guide to the Potential Efficacy of 5-Methyl-1,2,3,4-tetrahydroquinoline as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the hypothesized potential of 5-Methyl-1,2,3,4-tetrahydroquinoline as a cholinesterase inhibitor against established therapeutic agents. While direct experimental data for 5-Methyl-1,2,3,4-tetrahydroquinoline is not publicly available, its core structure, the tetrahydroquinoline scaffold, is a recognized pharmacophore in the design of acetylcholinesterase (AChE) inhibitors.[1][2] This document will, therefore, present a scientifically grounded comparison based on the established efficacy of known inhibitors, providing a benchmark for future in vitro evaluation of this and similar novel compounds.

Introduction: The Rationale for Cholinesterase Inhibition in Neurodegenerative Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a vital neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients.[3] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolytic degradation of ACh in the synaptic cleft.[4] Consequently, the inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to elevate ACh levels and enhance cholinergic neurotransmission.[3][4]

Currently, a limited number of cholinesterase inhibitors are approved for clinical use, including Donepezil, Rivastigmine, and Galantamine.[1] These agents exhibit varying degrees of selectivity and potency for AChE and BChE, which can influence their therapeutic profiles and side-effect profiles. The tetrahydroquinoline and tetrahydroisoquinoline moieties are privileged structures in medicinal chemistry, appearing in a range of bioactive compounds, including those with demonstrated cholinesterase inhibitory activity.[1][2][5] This guide explores the potential of 5-Methyl-1,2,3,4-tetrahydroquinoline within this context, comparing its structural class to established inhibitors.

Comparative Efficacy of Known Cholinesterase Inhibitors

To establish a baseline for evaluating novel compounds like 5-Methyl-1,2,3,4-tetrahydroquinoline, it is essential to review the inhibitory potency of clinically relevant cholinesterase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy, with lower values indicating greater potency.

InhibitorTarget EnzymeIC50 (nM)Reference(s)
Donepezil Acetylcholinesterase (AChE)6.7[3]
Butyrylcholinesterase (BChE)7400[3]
Rivastigmine Acetylcholinesterase (AChE)4150[6]
Butyrylcholinesterase (BChE)37[6]
Galantamine Acetylcholinesterase (AChE)410[7]
Butyrylcholinesterase (BChE)>20,500 (>50-fold selective for AChE)[7]
Tacrine Acetylcholinesterase (AChE)31[8]
Butyrylcholinesterase (BChE)25.6[8]

Analysis of Comparative Efficacy:

  • Donepezil exhibits high selectivity for AChE, with an IC50 value in the low nanomolar range, making it a potent and specific inhibitor of the primary target enzyme.[3]

  • Rivastigmine is a dual inhibitor, showing potent inhibition of both AChE and BChE, with a preference for BChE.[6][9] This dual action may offer broader therapeutic benefits as BChE activity increases in the later stages of Alzheimer's disease.[9]

  • Galantamine is a selective AChE inhibitor with significantly lower potency for BChE.[7]

  • Tacrine , an early cholinesterase inhibitor, is a potent, non-selective inhibitor of both AChE and BChE.[8][10]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The following protocol, based on the widely used Ellman's method, provides a robust framework for determining the cholinesterase inhibitory activity of a test compound such as 5-Methyl-1,2,3,4-tetrahydroquinoline.[11][12]

Principle of the Assay

This colorimetric assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which absorbs light at 412 nm.[13] The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the colored product. The rate of color formation is directly proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.[13]

Materials and Reagents
  • Acetylcholinesterase (from Electrophorus electricus)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (5-Methyl-1,2,3,4-tetrahydroquinoline)

  • Reference inhibitors (Donepezil, Rivastigmine, Galantamine, Tacrine)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Prepare Reagent Solutions:

    • Phosphate Buffer (100 mM, pH 8.0).

    • DTNB Solution (10 mM in buffer).

    • ATCI/BTCI Substrate Solution (10 mM in deionized water).

    • AChE/BChE Enzyme Solution (0.1 U/mL in buffer).

    • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of the test compound or reference inhibitor solution at various concentrations (or solvent for control).

    • Add 10 µL of the AChE or BChE enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the mechanism of cholinesterase action and the workflow for evaluating potential inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Enzymatic Degradation & Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal Synaptic_Cleft->AChR Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Products Choline + Acetate AChE->Products Hydrolysis Inhibitor 5-Methyl-1,2,3,4- tetrahydroquinoline (Hypothesized Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and the hypothesized site of action for 5-Methyl-1,2,3,4-tetrahydroquinoline.

Inhibition_Assay_Workflow start Start: Prepare Reagents plate_prep Plate Preparation (Buffer, DTNB, Inhibitor, Enzyme) start->plate_prep pre_incubation Pre-incubation (37°C for 15 min) plate_prep->pre_incubation add_substrate Add Substrate (ATCI or BTCI) pre_incubation->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measure_abs->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Discussion and Future Directions

The tetrahydroquinoline scaffold represents a promising starting point for the development of novel cholinesterase inhibitors. While this guide has provided a comparative framework using data from established drugs, the actual efficacy of 5-Methyl-1,2,3,4-tetrahydroquinoline remains to be determined experimentally.

Future research should focus on:

  • In Vitro Validation: Performing the described cholinesterase inhibition assays to determine the IC50 values of 5-Methyl-1,2,3,4-tetrahydroquinoline for both AChE and BChE.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Methyl-1,2,3,4-tetrahydroquinoline to understand how modifications to the structure affect inhibitory potency and selectivity.

  • Mechanism of Inhibition Studies: Conducting kinetic studies to determine whether the inhibition is competitive, non-competitive, or mixed-type.

  • In Vivo Efficacy and Safety: If promising in vitro activity is observed, progressing to cell-based and animal models to assess efficacy in a more complex biological system and to evaluate potential toxicity.

By following a systematic and data-driven approach, the therapeutic potential of 5-Methyl-1,2,3,4-tetrahydroquinoline and related compounds can be thoroughly evaluated. This guide serves as an initial roadmap for researchers embarking on the exciting journey of novel drug discovery in the field of neurodegenerative diseases.

References

A Senior Application Scientist's Guide to In Vivo Validation of 5-Methyl-1,2,3,4-tetrahydroquinoline: From In Vitro Promise to Preclinical Proof

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrahydroquinoline Analogs

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] This heterocyclic motif is particularly noted in the development of agents targeting neurodegenerative disorders, where properties like antioxidant and cholinesterase inhibitory effects are highly sought after.[1] The broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs), close structural relatives, has also been extensively studied, revealing compounds with potent neuroprotective capabilities in various models of neurological disease.[2][3][4]

This guide focuses on a specific analog, 5-Methyl-1,2,3,4-tetrahydroquinoline . While direct and extensive in vitro studies on this particular molecule are not widely published, the well-documented neuroprotective and antioxidant activities of the THQ and THIQ families provide a strong rationale for its investigation as a potential therapeutic agent.[1][2] This document, therefore, serves as a comprehensive roadmap for researchers aiming to translate the hypothesized in vitro neuroprotective and antioxidant effects of 5-Methyl-1,2,3,4-tetrahydroquinoline into a robust in vivo model, establishing a foundational dataset for further preclinical development.

We will proceed under the working hypothesis that 5-Methyl-1,2,3,4-tetrahydroquinoline exhibits significant neuroprotective activity by mitigating oxidative stress. This guide will provide the experimental framework to test this hypothesis, comparing its performance against a standard, well-characterized neuroprotective agent.

Part 1: Designing the In Vivo Validation Study

The transition from a promising in vitro result to a validated in vivo effect is a critical juncture in drug discovery. The choice of the animal model is paramount and must be directly relevant to the compound's hypothesized mechanism of action. Given the strong evidence of antioxidant and neuroprotective effects within the tetrahydroquinoline family, a model of acute neurodegeneration induced by oxidative stress is a logical choice. The Middle Cerebral Artery Occlusion (MCAo) model in rodents, which simulates ischemic stroke, is an industry-standard model for this purpose. It involves a significant component of oxidative damage and provides a clear and quantifiable set of endpoints.[5]

Experimental Workflow Overview

The overall workflow is designed to assess the neuroprotective efficacy, preliminary safety, and dose-response of 5-Methyl-1,2,3,4-tetrahydroquinoline.

G cluster_0 Phase 1: Pre-study Preparation cluster_1 Phase 2: Efficacy Study in MCAo Model cluster_2 Phase 3: Ex Vivo Analysis A Compound Formulation & Solubility Testing B Acute Toxicity & Dose Range-Finding (Small Cohort) A->B Determine Maximum Tolerated Dose (MTD) C Animal Acclimatization (7 days) B->C Select 3 doses below MTD D Randomization into Treatment Groups C->D E Induction of Focal Cerebral Ischemia (MCAo Surgery) D->E F Compound Administration (Test, Comparator, Vehicle) E->F G Behavioral Assessments (24h, 48h, 72h post-MCAo) F->G H Euthanasia & Tissue Collection (72h post-MCAo) G->H I Infarct Volume Measurement (TTC Staining) H->I Brain Slices J Histopathology (H&E, Nissl Staining) I->J K Biochemical Assays (Oxidative Stress Markers) J->K G cluster_0 Cellular Environment cluster_1 Nrf2 Activation Cascade cluster_2 Gene Expression & Neuroprotection ROS Oxidative Stress (from Ischemia) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation THQ 5-Methyl-THQ THQ->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) in DNA Nrf2_nuc->ARE Binds to Enzymes Protective Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes Neuroprotection Cell Survival & Neuroprotection Enzymes->Neuroprotection

References

"benchmarking the analytical performance of different methods for 5-Methyl-1,2,3,4-tetrahydroquinoline quantification"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Methyl-1,2,3,4-tetrahydroquinoline

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of heterocyclic compounds like 5-Methyl-1,2,3,4-tetrahydroquinoline is paramount. As a key intermediate or potential impurity, its presence must be monitored with high fidelity. This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.

The methodologies discussed herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] Adherence to these guidelines ensures that the chosen method is fit for its intended purpose, yielding reliable, consistent, and accurate results.[3][4] This guide will not only present the protocols but also delve into the scientific rationale behind the experimental choices, empowering researchers to select and implement the most suitable method for their specific analytical challenges.

Benchmarking Analytical Performance: A Comparative Overview

The choice of an analytical method is a critical decision dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of each technique for the quantification of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Performance Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate to GoodGood to ExcellentExcellent
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.01 - 10 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.5%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) ~25 ng/mL~10 ng/mL~0.01 ng/mL[5]
Limit of Quantitation (LOQ) ~80 ng/mL~35 ng/mL~0.05 ng/mL
Typical Run Time 5 - 15 minutes10 - 25 minutes3 - 10 minutes
Cost & Complexity LowMediumHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a workhorse for routine quality control and assay measurements in pharmaceutical analysis.[6] Its strength lies in its simplicity, precision, and cost-effectiveness. For 5-Methyl-1,2,3,4-tetrahydroquinoline, a reversed-phase method is ideal, separating the analyte based on its hydrophobicity.

Causality in Experimental Design
  • Column Choice: A C18 (ODS) column is selected for its excellent retention and separation of moderately polar heterocyclic compounds. The end-capping on modern columns minimizes peak tailing caused by interaction with residual silanols.

  • Mobile Phase: An acetonitrile/water mobile phase is used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A phosphate buffer is added to maintain a consistent pH (e.g., pH 3.0), ensuring the analyte, a basic amine, is in a consistent protonated state, which leads to sharp, reproducible peaks.[7]

  • UV Detection: The detection wavelength is set at the UV maximum of the quinoline ring structure to ensure maximal sensitivity.

Experimental Protocol: HPLC-UV
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in diluent (50:50 acetonitrile:water).

    • Create calibration standards by serial dilution to cover the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Prepare unknown samples by accurately weighing and dissolving in diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.[8]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV Diode Array Detector (DAD) at 254 nm.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

    • Quantify the analyte in unknown samples using the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Stock Solution B Serial Dilution (Standards) A->B D Inject Sample B->D C Sample Dissolution & Filtration C->D E C18 Column Separation D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Calibration Curve (Linear Regression) G->H I Quantification H->I

HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity compared to HPLC-UV due to the addition of mass analysis.[9] It is an excellent method for volatile and semi-volatile compounds. The mass spectrum of an analyte provides a unique fragmentation pattern, acting as a chemical fingerprint that confirms its identity and separates it from co-eluting impurities.

Causality in Experimental Design
  • Column Choice: A non-polar or mid-polar capillary column (e.g., DB-5ms) is chosen. These columns separate compounds primarily based on their boiling points and provide excellent resolution and inertness, which is crucial for preventing the adsorption of the basic amine analyte.

  • Injection Mode: Splitless injection is often used for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby improving sensitivity.

  • Ionization: Electron Ionization (EI) is the standard technique. It is a hard ionization method that produces reproducible fragmentation patterns, which are essential for library matching and structural confirmation. The fragmentation of tetrahydroquinolines is well-characterized, often showing losses of methyl (M-15) or ethyl (M-29) groups from the saturated ring.[10]

Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in a volatile solvent like methanol or dichloromethane.

    • Create calibration standards via serial dilution (e.g., 0.05, 0.5, 5, 25, 50 µg/mL).

    • Dissolve or dilute samples in the same solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove non-volatile interferences.

  • Chromatographic & Spectrometric Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 147 for molecular ion, m/z 132 for M-15) and Scan mode (m/z 40-300) for confirmation.

  • Data Analysis:

    • Extract ion chromatograms for the selected quantification ions.

    • Generate a calibration curve by plotting peak area against concentration.

    • Confirm analyte identity by comparing the retention time and the full scan mass spectrum against a reference standard or library.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Stock Solution (in Methanol) B Calibration Standards A->B D Splitless Injection B->D C Sample Dissolution / Extraction C->D E DB-5ms Column Separation D->E F EI Ionization E->F G Mass Analysis (SIM/Scan) F->G H Extract Ion Chromatogram G->H J Spectral Library Confirmation G->J I Calibration & Quantification H->I

GC-MS workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and specificity for quantitative analysis.[11][12] By coupling the separation power of HPLC with the dual-stage filtering of a tandem mass spectrometer, this technique can detect the analyte at ultra-trace levels, even in highly complex matrices like biological fluids.

Causality in Experimental Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The basic nitrogen in 5-Methyl-1,2,3,4-tetrahydroquinoline is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Mobile Phase: A mobile phase containing a volatile acid like formic acid is crucial. It aids in the protonation of the analyte for efficient ESI and is compatible with the mass spectrometer, unlike non-volatile phosphate buffers.[13]

  • Tandem MS (MRM): Multiple Reaction Monitoring (MRM) is the key to the method's performance. The first quadrupole (Q1) is set to isolate the parent ion ([M+H]⁺, m/z 148.1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This parent-product transition is unique to the analyte, effectively eliminating background noise and providing exceptional specificity and sensitivity.[5]

Experimental Protocol: LC-MS/MS
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in methanol.

    • Perform serial dilutions in the initial mobile phase to create calibration standards, often in the ng/mL or even pg/mL range (e.g., 0.01, 0.1, 1, 5, 10 ng/mL).

    • For complex matrices (e.g., plasma), a protein precipitation step (with acetonitrile) followed by centrifugation is a common and effective cleanup procedure.[12]

  • Chromatographic & Spectrometric Conditions:

    • LC-MS/MS System: Sciex Triple Quad 6500+ with a Shimadzu Nexera LC or equivalent.

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Quantifier: 148.1 → 133.1 (Loss of CH₃)

      • Qualifier: 148.1 → 115.1 (Further fragmentation)

    • Key MS Parameters: Optimize curtain gas, collision energy, and declustering potential for the specific compound.

  • Data Analysis:

    • Integrate the peak area for the quantifier MRM transition.

    • Generate a weighted (e.g., 1/x²) linear regression calibration curve.

    • Quantify the analyte and confirm its identity by ensuring the ratio of the qualifier to quantifier transition is consistent with that of the reference standard.

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Stock Solution B Ultra-low Conc. Standards A->B D UPLC Injection B->D C Protein Precipitation / SPE C->D E C18 Separation D->E F ESI+ Source E->F G MRM Transition Q1(148.1) -> Q3(133.1) F->G H Peak Integration G->H J Qualifier Ion Ratio Confirmation G->J I Weighted Regression & Quantification H->I

LC-MS/MS workflow for quantification.

Conclusion and Method Selection

The selection of an optimal analytical method for 5-Methyl-1,2,3,4-tetrahydroquinoline is contingent upon the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, release testing, and assays where analyte concentrations are relatively high (µg/mL range) and the sample matrix is simple. Its reliability, low cost, and ease of use make it ideal for high-throughput environments.

  • GC-MS should be considered when higher specificity than HPLC-UV is required, or when analyzing for volatile impurities alongside the main analyte. It provides definitive structural confirmation but may require more extensive sample preparation to remove non-volatile matrix components.

  • LC-MS/MS is the unequivocal choice for any application requiring the highest sensitivity and specificity. It is the gold standard for bioanalysis (pharmacokinetics), trace-level impurity quantification, and analysis in complex matrices where low limits of detection (pg/mL to low ng/mL) are necessary. While the initial investment is higher, its performance is unmatched.

By understanding the principles, capabilities, and limitations of each technique, researchers and drug development professionals can confidently select and validate a method that ensures the quality, safety, and efficacy of their products. This guide serves as a foundational blueprint for developing robust and reliable analytical procedures grounded in scientific integrity.

References

A Comparative Guide to the Neuroprotective Potential of 5-Methyl-1,2,3,4-tetrahydroquinoline and Its Analogs Against Neurotoxins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Neuroprotective Agents

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, represent a growing global health challenge. A key strategy in combating these devastating disorders is the development of neuroprotective agents that can shield neurons from the toxic insults that drive disease progression. The heterocyclic scaffold of tetrahydroquinoline has emerged as a promising starting point for the design of such agents due to its diverse biological activities. This guide provides an in-depth technical evaluation of the neuroprotective potential of 5-Methyl-1,2,3,4-tetrahydroquinoline.

It is important to note at the outset that while the broader class of tetrahydroquinoline and its isomer, tetrahydroisoquinoline, derivatives have been the subject of considerable research, specific experimental data on the neuroprotective effects of 5-Methyl-1,2,3,4-tetrahydroquinoline against known neurotoxins are limited in the current scientific literature. Therefore, this guide will provide a comprehensive overview of the neuroprotective mechanisms of closely related and well-studied analogs, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and other substituted tetrahydroquinolines. This comparative approach will establish a strong rationale for the investigation of 5-Methyl-1,2,3,4-tetrahydroquinoline and provide a robust framework for its evaluation.

The Adversaries: A Snapshot of Key Neurotoxins

To evaluate a neuroprotective agent, one must first understand the nature of the neuronal assailants. In the laboratory, several neurotoxins are employed to model the cellular and molecular pathology of neurodegenerative diseases, primarily Parkinson's disease.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): This compound is metabolized in the brain to its active toxic form, MPP+ (1-methyl-4-phenylpyridinium).[1] MPP+ is a potent inhibitor of Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death of dopaminergic neurons.[1]

  • 6-Hydroxydopamine (6-OHDA): This neurotoxin is a hydroxylated analog of dopamine and is selectively taken up by dopaminergic neurons. Inside the neuron, 6-OHDA auto-oxidizes, generating reactive oxygen species (ROS) and leading to oxidative stress-induced cell death.[2]

  • Rotenone: A naturally occurring pesticide, rotenone also inhibits Complex I of the mitochondrial electron transport chain, albeit at a different site than MPP+.[3] Its lipophilic nature allows it to readily cross cell membranes.

  • Glutamate: While an essential excitatory neurotransmitter, excessive glutamate can lead to excitotoxicity, a process involving the overactivation of glutamate receptors, calcium influx, and subsequent activation of cell death pathways.[4]

A Multifaceted Defense: The Neuroprotective Mechanisms of Tetrahydroquinoline Analogs

The neuroprotective promise of tetrahydroquinoline derivatives lies in their ability to engage multiple protective mechanisms.

Antioxidant and Radical Scavenging Properties

A primary driver of neurodegeneration is oxidative stress, an imbalance between the production of ROS and the brain's ability to detoxify them. Several studies have highlighted the antioxidant potential of tetrahydroquinoline derivatives. For instance, novel synthesized tetrahydroquinoline derivatives have demonstrated excellent antioxidant capacity in DPPH and ABTS assays, with some outperforming the standard antioxidant, ascorbic acid.[5] This activity is often attributed to the nitrogen-containing heterocyclic ring system's ability to donate electrons and scavenge free radicals.[5]

Modulation of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. MAO-B is of particular interest in Parkinson's disease as it is involved in the metabolism of dopamine and the conversion of MPTP to MPP+.[6] The well-studied isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is a known inhibitor of both MAO-A and MAO-B.[7] By inhibiting MAO, these compounds can increase the levels of dopamine and prevent the formation of toxic metabolites, thereby exerting a neuroprotective effect.[7]

Anti-inflammatory and Anti-apoptotic Effects

Neuroinflammation is a hallmark of many neurodegenerative diseases. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate neuroinflammation in a rat model of Parkinson's disease by reducing the expression of the pro-inflammatory transcription factor NF-κB.[8] Furthermore, HTHQ demonstrated anti-apoptotic properties, normalizing chaperone activity and suppressing programmed cell death in neuronal cells.[9]

Modulation of the Glutamatergic System

Excitotoxicity is a major contributor to neuronal loss. 1MeTIQ has been shown to protect against glutamate-induced cell death.[4] This effect is, in part, attributed to its ability to act as an antagonist at NMDA receptors, preventing excessive calcium influx and the subsequent activation of cell death cascades.[4]

Comparative Analysis of Tetrahydroquinoline Analogs

While awaiting direct experimental data for 5-Methyl-1,2,3,4-tetrahydroquinoline, a comparative summary of the neuroprotective activities of its analogs provides valuable insights into its potential.

CompoundNeurotoxin ModelKey Neuroprotective MechanismsReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MPTP, Rotenone, GlutamateMAO inhibition, antioxidant, NMDA receptor antagonism[3][7][10]
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) RotenoneAntioxidant, anti-inflammatory (NF-κB inhibition), anti-apoptotic[8][9]
Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) MPP+Antioxidant, potential interaction with dopamine D2 receptors[11][12]

Experimental Protocols for Evaluating Neuroprotective Effects

For researchers poised to investigate the neuroprotective properties of 5-Methyl-1,2,3,4-tetrahydroquinoline, the following established in vitro protocols provide a robust starting point.

In Vitro Model: Human Neuroblastoma SH-SY5Y Cells

The SH-SY5Y cell line is a widely used and reliable model for neurotoxicity and neuroprotection studies due to its human origin and dopaminergic characteristics.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of 5-Methyl-1,2,3,4-tetrahydroquinoline for 24 hours.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to a known neurotoxin (e.g., MPP+ at 1 mM) for another 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the neurotoxin challenge, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Follow steps 1-3 from the MTT assay protocol.

  • DCFH-DA Staining: After the neurotoxin challenge, wash the cells with PBS and incubate them with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the complex interplay of molecular events in neuroprotection, diagrams of key signaling pathways and a typical experimental workflow are provided below.

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay start Seed SH-SY5Y cells in 96-well plate pretreatment Pre-treat with 5-Methyl-1,2,3,4-tetrahydroquinoline start->pretreatment neurotoxin Induce neurotoxicity (e.g., MPP+, 6-OHDA) pretreatment->neurotoxin assays Perform assays: - MTT (Viability) - LDH (Cytotoxicity) - DCFH-DA (ROS) - Mitochondrial Membrane Potential neurotoxin->assays data Data Analysis and Comparison assays->data G cluster_pathway Putative Neuroprotective Signaling Pathways Neurotoxins Neurotoxins (MPP+, 6-OHDA, Rotenone) ROS Increased ROS (Oxidative Stress) Neurotoxins->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Neuronal Cell Death) Mitochondria->Apoptosis THQ 5-Methyl-1,2,3,4-tetrahydroquinoline (and Analogs) Nrf2 Nrf2 Activation THQ->Nrf2 activates PI3K_Akt PI3K/Akt Pathway THQ->PI3K_Akt activates Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant->ROS scavenges Nrf2->Antioxidant upregulates Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Anti_apoptotic upregulates Anti_apoptotic->Apoptosis inhibits

References

A Head-to-Head Comparison of 5-Methyl-1,2,3,4-tetrahydroquinoline and its Isoquinoline Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle transposition of a single nitrogen atom within a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties and pharmacological profile. This guide provides an in-depth, head-to-head comparison of two such structural isomers: 5-Methyl-1,2,3,4-tetrahydroquinoline and its corresponding isoquinoline analog, 5-Methyl-1,2,3,4-tetrahydroisoquinoline. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a robust framework for understanding the nuanced differences between these two scaffolds, supported by experimental data and detailed protocols.

Introduction: The Significance of Isomeric Scaffolds

5-Methyl-1,2,3,4-tetrahydroquinoline and 5-Methyl-1,2,3,4-tetrahydroisoquinoline share the same molecular formula (C₁₀H₁₃N) and molecular weight (147.22 g/mol ). Both are bicyclic structures composed of a benzene ring fused to a saturated six-membered nitrogen-containing ring. The critical distinction lies in the position of the nitrogen atom within this heterocyclic ring. In the tetrahydroquinoline, the nitrogen is at position 1, directly bonded to the benzene ring. In the tetrahydroisoquinoline, the nitrogen is at position 2. This seemingly minor structural variance has profound implications for the molecules' three-dimensional shape, electron distribution, and, consequently, their biological activity.

The tetrahydroquinoline and tetrahydroisoquinoline cores are prevalent motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Tetrahydroquinolines are known for their presence in antiarrhythmic, schistosomicidal, and antiviral agents.[1] Similarly, tetrahydroisoquinolines form the backbone of many alkaloids and have been explored for their potential in treating neurodegenerative disorders and cancer.[3][4] Understanding the comparative profiles of these closely related isomers is therefore of paramount importance in the rational design of novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Nitrogens

The positioning of the nitrogen atom directly influences the fundamental physicochemical properties of these molecules, impacting their solubility, lipophilicity, and basicity. These parameters are crucial determinants of a drug candidate's pharmacokinetic and pharmacodynamic behavior.

G 5-Methyl-THQ 5-Methyl-THQ 5-Methyl-THIQ 5-Methyl-THIQ 5-Methyl-THQ->5-Methyl-THIQ Isomers

Figure 1: Chemical structures of 5-Methyl-1,2,3,4-tetrahydroquinoline (left) and 5-Methyl-1,2,3,4-tetrahydroisoquinoline (right).

Table 1: Comparison of Physicochemical Properties

Property5-Methyl-1,2,3,4-tetrahydroquinoline5-Methyl-1,2,3,4-tetrahydroisoquinolineJustification for Differences
Molecular Formula C₁₀H₁₃NC₁₀H₁₃NIdentical
Molecular Weight 147.22 g/mol 147.22 g/mol Identical
Predicted pKa ~5.1[5][6]~9.4 - 9.7[7][8]The lone pair on the nitrogen in the tetrahydroquinoline is partially delocalized into the aromatic ring, reducing its basicity. In contrast, the nitrogen in the tetrahydroisoquinoline is a secondary benzylic amine, and its lone pair is more localized and available for protonation, resulting in higher basicity.[9]
Calculated logP 2.71.7The more basic nature of the tetrahydroisoquinoline leads to a higher degree of protonation at physiological pH, increasing its hydrophilicity and lowering its logP value.
Water Solubility <1 g/L at 20°C (for parent compound)[6][10]20 g/L at 20°C (for parent compound)[7][11]The higher basicity and potential for hydrogen bonding of the tetrahydroisoquinoline analog contribute to its greater water solubility.
Basicity (pKa)

The most striking difference between the two isomers is their basicity. 1,2,3,4-Tetrahydroisoquinoline is significantly more basic than 1,2,3,4-tetrahydroquinoline.[9] This is because the nitrogen atom in the tetrahydroquinoline is an aniline-like nitrogen, where the lone pair of electrons can be delocalized into the adjacent aromatic ring, thereby reducing its availability for protonation. Conversely, the nitrogen in the tetrahydroisoquinoline is a benzylic amine, where the lone pair is more localized and thus more readily accepts a proton. This fundamental difference in basicity has a cascading effect on other properties and is a critical consideration in drug design, as it influences salt formation, solubility, and interactions with biological targets.

Lipophilicity (logP) and Solubility

Synthesis Strategies: Navigating the Isomeric Landscape

The synthesis of these two scaffolds typically proceeds through distinct and well-established methodologies. The choice of synthetic route is dictated by the position of the nitrogen atom in the target molecule.

Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline

A common and direct method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.[12] For 5-Methyl-1,2,3,4-tetrahydroquinoline, this involves the reduction of 5-methylquinoline.

G Start 5-Methylquinoline Catalyst H₂, Pd/C Ethanol, 60°C Start->Catalyst Product 5-Methyl-1,2,3,4-tetrahydroquinoline Catalyst->Product

Figure 2: Synthetic scheme for 5-Methyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.

Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline

The construction of the tetrahydroisoquinoline core is classically achieved through the Pictet-Spengler reaction.[13][14][15] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, a suitable starting material would be 2-(2-methylphenyl)ethanamine.

G Reactant1 2-(2-Methylphenyl)ethanamine Acid Acid catalyst (e.g., HCl) Reactant1->Acid Reactant2 Formaldehyde Reactant2->Acid Product 5-Methyl-1,2,3,4-tetrahydroisoquinoline Acid->Product

Figure 3: Synthetic scheme for 5-Methyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction.

Comparative Biological and Pharmacological Profiles

The structural and physicochemical differences between these isomers translate into distinct biological activities. While a direct comparative study of the 5-methyl analogs is not extensively documented, we can infer potential differences based on the known pharmacology of the parent scaffolds and related derivatives.

A significant area of interest for both scaffolds is their interaction with central nervous system (CNS) targets, particularly dopamine receptors. Tetrahydroisoquinoline derivatives have been widely investigated as ligands for dopamine D2 and D3 receptors, with some exhibiting high affinity and selectivity. The more basic nature of the tetrahydroisoquinoline nitrogen allows for a stronger ionic interaction with the highly conserved aspartate residue in the third transmembrane domain of dopamine receptors, which is a key interaction for ligand binding.

The metabolic fate of these isomers can also differ significantly. For the parent quinoline, metabolism can proceed through the formation of a reactive epoxide intermediate, which has been associated with genotoxicity.[7] In contrast, isoquinoline metabolism generally avoids this pathway, rendering its metabolites less toxic.[7] This is a critical consideration in drug development and safety assessment.

Experimental Protocols

To provide a practical context for the comparison of these compounds, the following are representative experimental protocols for their synthesis and a key biological assay.

Experimental Protocol 1: Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from general procedures for the catalytic hydrogenation of quinolines.

Materials:

  • 5-Methylquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve 5-methylquinoline (1 eq.) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to a moderate temperature (e.g., 60°C).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by flash column chromatography or distillation to yield 5-Methyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol 2: Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a general representation of the Pictet-Spengler reaction.

Materials:

  • 2-(2-Methylphenyl)ethanamine

  • Formaldehyde (as a 37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a solution of 2-(2-methylphenyl)ethanamine (1 eq.) in water, add formaldehyde solution (1.1 eq.).

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the mixture with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-Methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a framework for assessing the binding affinity of the synthesized compounds to the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • Test compounds (5-Methyl-1,2,3,4-tetrahydroquinoline and 5-Methyl-1,2,3,4-tetrahydroisoquinoline) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus (e.g., Brandel cell harvester) with GF/B filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the appropriate concentration of the test compound (or vehicle for total binding and haloperidol for non-specific binding), and the cell membrane preparation.

  • Initiate the binding reaction by adding [³H]-Spiperone at a concentration close to its Kd.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The head-to-head comparison of 5-Methyl-1,2,3,4-tetrahydroquinoline and its isoquinoline analog reveals that a subtle change in the position of the nitrogen atom leads to significant differences in their physicochemical and, likely, their pharmacological properties. The greater basicity and hydrophilicity of the tetrahydroisoquinoline scaffold, stemming from the more accessible nitrogen lone pair, are key differentiating factors. These properties are expected to influence their pharmacokinetic profiles and their interactions with biological targets. The distinct synthetic strategies required for their preparation further highlight their unique chemical nature. For researchers in drug discovery, a thorough understanding of these isomeric differences is crucial for the rational design of new chemical entities with optimized properties and desired biological activities. The provided experimental protocols offer a starting point for the practical investigation and comparative evaluation of these and related compounds.

References

Safety Operating Guide

Navigating the Disposal of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a substituted tetrahydroquinoline derivative. Adherence to these protocols is critical for protecting laboratory personnel, the surrounding community, and the environment.

Hazard Assessment and Immediate Safety Precautions

Required Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. The potentially hazardous nature of this compound necessitates the following:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or its solutions.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or absorption.[5]
Body Protection A laboratory coat.Protects against contamination of clothing.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dust from the solid compound.[1]

Disposal Protocol: A Step-by-Step Approach

The recommended and mandatory method for the disposal of this compound is to treat it as hazardous chemical waste.[2] This waste must be collected for disposal by a licensed professional waste disposal service.[6][7] It is illegal and unsafe to dispose of this chemical waste down the sanitary sewer or in regular trash.[8]

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect and prepare this compound waste for disposal by a certified entity.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate, compatible, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6][7]

  • Waste Collection (Solid): Carefully transfer the solid waste into a designated hazardous waste container. Avoid generating dust.[6]

  • Waste Collection (Liquid): If the waste is in a solution, transfer it to a compatible, leak-proof hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1][7]

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.[7]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Assess: Evacuate the immediate spill area and assess the extent of the spill.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, confine the spill to a small area using a spill kit or absorbent material.[5]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary, before attempting cleanup.[5]

  • Cleanup:

    • Solid Spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.

    • Liquid Spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[2]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.[5]

Emergency Contact Information

In case of a large spill or personal exposure, follow these steps:

  • Chemical Spill on Body or Clothes: Remove contaminated clothing and rinse the affected body area thoroughly in an emergency shower for at least 15 minutes. Seek immediate medical attention.[5]

  • Chemical Splash Into Eyes: Immediately rinse the eyeball and inner surface of the eyelid with water from an emergency eyewash station for at least 15 minutes, holding the eye open. Seek immediate medical attention.[5]

  • Large Spills (>1 L): Evacuate the area and contact your institution's emergency response and EHS department immediately.[5]

Regulatory Compliance and Best Practices

All chemical waste disposal is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[8][9] It is the responsibility of the waste generator to ensure proper identification, labeling, and disposal through their institution's EHS office.[8]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea Always Segregate Segregate from Other Chemical Waste WorkArea->Segregate Begin Disposal Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in a Secure, Designated Area Collect->Store ContactEHS Contact Institutional EHS or Licensed Disposal Service Store->ContactEHS Ready for Disposal Pickup Arrange for Professional Waste Pickup ContactEHS->Pickup Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Cleanup Contain & Clean Up with Appropriate Materials Evacuate->Cleanup SpillWaste Dispose of Cleanup Materials as Hazardous Waste Cleanup->SpillWaste SpillWaste->ContactEHS For Disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility.

References

A Guide to Personal Protective Equipment for Handling 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride. As this compound belongs to the tetrahydroquinoline class of chemicals, which includes known hazards, a robust personal protective equipment (PPE) strategy is paramount. This document is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Immediate Safety Briefing: Hazard Profile and Core Protection

This compound should be handled with caution, assuming the hazard profile of its parent compound, 1,2,3,4-tetrahydroquinoline, for which comprehensive safety data exists.

Key Hazards:

  • Toxicity: Toxic if swallowed[1].

  • Carcinogenicity: May cause cancer (Category 1B)[1][2]. The International Agency for Research on Cancer (IARC) classifies the related compound quinoline as Group 2B, possibly carcinogenic to humans[1].

  • Irritation: Causes skin and serious eye irritation[3][4].

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects[1].

Due to these significant risks, a multi-layered PPE approach is mandatory.

Hazard ClassGHS Classification (based on parent compound)Immediate PPE Requirement
Acute Toxicity (Oral) Category 3Double gloves, lab coat, face shield
Carcinogenicity Category 1BFume hood, double gloves, dedicated PPE
Skin Corrosion/Irritation Category 2Nitrile gloves, lab coat
Serious Eye Damage/Irritation Category 2Chemical safety goggles and face shield
Aquatic Hazard (Chronic) Category 3Contained disposal procedures

The Core PPE Protocol: A Multi-Layered Defense

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied. PPE is the final barrier between the researcher and the chemical; it must be selected and used correctly in conjunction with engineering controls.

Engineering Control: The Primary Barrier

All work involving this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood[1]. The fume hood contains vapors and prevents the inhalation of fine particulates.

Personal Protective Equipment

Eye and Face Protection:

  • Minimum Requirement: Tight-sealing chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times[3][4].

  • Mandatory for Splash Risk: A full-face shield must be worn over safety goggles during procedures with a risk of splashing, such as solvent transfers or reaction quenching[2][5]. This is critical to protect against direct contact with this irritating and potentially carcinogenic compound.

Hand Protection:

  • Glove Selection: Use chemical-resistant, powder-free nitrile gloves[6][7]. A minimum thickness of >0.11 mm is recommended[6]. Avoid PVC gloves, which offer poor protection against many chemicals[7].

  • Double Gloving: Due to the compound's carcinogenicity classification, double gloving is required for all handling procedures[8]. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff[8]. This creates a secure seal and allows for the safe removal of the contaminated outer glove without exposing the skin[7].

  • Glove Integrity: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use[7].

Body Protection: A clean, knee-length laboratory coat made of a low-permeability fabric is mandatory[8]. The coat must have a solid front and tight-fitting cuffs. For procedures with a high risk of splashing or for spill cleanup, a chemically resistant apron or Tyvek suit should be worn over the lab coat[9].

Respiratory Protection:

  • Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required[4][6].

  • When Required: If there is a risk of generating dust or aerosols that cannot be contained by a fume hood (e.g., during a spill or large-scale transfer), a NIOSH-approved respirator is mandatory[2][6]. A respirator with an organic vapor cartridge and a P100 particulate filter is recommended.

Procedural Guidance: PPE in Action

The level of PPE required may vary slightly based on the specific laboratory operation. The following table outlines the minimum requirements for common tasks.

Laboratory TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab CoatNot required in fume hood
Dissolving Compound Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab CoatNot required in fume hood
Reaction Setup/Transfer Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab CoatNot required in fume hood
Large-Scale Work (>10g) Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chem-Resistant ApronAssess need based on aerosol risk
Spill Cleanup Ventilated AreaDouble Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chem-Resistant ApronNIOSH-Approved Respirator
Waste Disposal Ventilated AreaDouble Nitrile GlovesSafety GogglesLab CoatNot required for sealed containers
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for 5-Methyl-1,2,3,4-tetrahydroquinoline HCl start Start: Handling Required? fume_hood Work must be performed in a Chemical Fume Hood start->fume_hood base_ppe Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe weighing Task: Weighing or Small-Scale Transfer? base_ppe->weighing Assess Task splash_risk Task: Liquid Transfer or Risk of Splash? weighing->splash_risk No add_shield Add Full Face Shield weighing->add_shield Yes spill_aerosol Event: Spill or Aerosol Generation? splash_risk->spill_aerosol No splash_risk->add_shield Yes add_respirator Wear NIOSH-Approved Respirator spill_aerosol->add_respirator Yes end_procedure Proceed with Caution spill_aerosol->end_procedure No add_shield->splash_risk add_apron Add Chemical-Resistant Apron add_apron->end_procedure add_respirator->add_apron

Caption: Decision workflow for selecting task-specific PPE.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Handling Contaminated PPE:

  • Outer Gloves: After handling the chemical, the outer gloves are considered contaminated. They should be removed while still inside the fume hood and disposed of in a designated hazardous waste container[7][8].

  • Lab Coats: Do not take lab coats outside of the laboratory. If a lab coat becomes contaminated, it must be professionally decontaminated by a licensed service.

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated with soap and water after each use.

Chemical Waste Disposal:

  • Waste Stream: All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips) and residual chemical, must be disposed of as hazardous chemical waste[1].

  • Containers: Use clearly labeled, sealed containers for solid and liquid waste. Do not mix with other waste streams unless compatibility has been confirmed[1]. Follow all local, state, and federal regulations for hazardous waste disposal[6].

Emergency Response: Spills and Exposures

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.